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  • Product: 2-(2,2,2-Trifluoroethoxy)ethanol
  • CAS: 2358-54-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)ethanol

CAS Number: 2358-54-5 This technical guide provides a comprehensive overview of 2-(2,2,2-Trifluoroethoxy)ethanol, a fluorinated alcohol with increasing relevance in chemical synthesis, particularly within the pharmaceuti...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2358-54-5

This technical guide provides a comprehensive overview of 2-(2,2,2-Trifluoroethoxy)ethanol, a fluorinated alcohol with increasing relevance in chemical synthesis, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and professionals in drug development, offering detailed information on its properties, synthesis, safety, and applications.

Chemical Identity and Physicochemical Properties

2-(2,2,2-Trifluoroethoxy)ethanol is a colorless liquid.[1] The incorporation of a trifluoromethyl group significantly influences its chemical properties, lending it unique characteristics as a solvent and a synthetic building block. Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 2358-54-5[1][2]
Molecular Formula C₄H₇F₃O₂[1][3]
Molecular Weight 144.09 g/mol [1][3]
Synonyms 2-Hydroxyethyl 2,2,2-trifluoroethyl ether, 5,5,5-Trifluoro-3-oxapentan-1-ol[1]
Appearance Colorless liquid[1]
Boiling Point 84 °C @ 80 mmHg[1][4]
Density 1.254 - 1.2902 g/cm³ @ 25 °C[1][4]
Flash Point 70 °C[1]
Refractive Index 1.343[1]
Vapor Pressure 3.7 mmHg @ 25 °C[1]
pKa (Predicted) 14.21 ± 0.10[1]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol.[1]

Safety and Handling

For comprehensive safety considerations, it is prudent to review the data for its precursor, 2,2,2-Trifluoroethanol (TFE, CAS: 75-89-8), which is a more hazardous substance.

Table 2: GHS Hazard Information for the Precursor, 2,2,2-Trifluoroethanol (TFE)

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Acute toxicity, Oral3H301: Toxic if swallowed
Acute toxicity, Inhalation3H331: Toxic if inhaled
Serious eye damage/eye irritation1H318: Causes serious eye damage
Reproductive toxicity1BH360F: May damage fertility
Specific target organ toxicity (repeated exposure)2H373: May cause damage to organs through prolonged or repeated exposure

Given the potential for similar, albeit likely less severe, hazards, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling 2-(2,2,2-Trifluoroethoxy)ethanol. Work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

The primary route for the synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol is the Williamson ether synthesis. This well-established organic reaction involves the nucleophilic substitution of a halide by an alkoxide.[5][6][7][8][9] Two main variations of this synthesis are plausible for this target molecule.

Conceptual Synthetic Pathways

Pathway A: This pathway involves the reaction of the sodium salt of 2,2,2-trifluoroethanol with 2-chloroethanol. The highly acidic nature of 2,2,2-trifluoroethanol, due to the inductive effect of the fluorine atoms, facilitates the formation of the corresponding alkoxide.[10][11]

Pathway B: An alternative approach is the reaction of the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide) with a 2,2,2-trifluoroethyl halide or sulfonate (e.g., 2,2,2-trifluoroethyl tosylate).

Both pathways represent a standard SN2 mechanism.[5][6] The choice between them would typically depend on the availability and cost of the starting materials.

G cluster_A Pathway A cluster_B Pathway B TFE CF₃CH₂OH (2,2,2-Trifluoroethanol) AlkoxideA CF₃CH₂O⁻Na⁺ TFE->AlkoxideA + NaH NaH NaH ProductA CF₃CH₂OCH₂CH₂OH AlkoxideA->ProductA Chloroethanol ClCH₂CH₂OH (2-Chloroethanol) Chloroethanol->ProductA Sɴ2 reaction EG HOCH₂CH₂OH (Ethylene Glycol) AlkoxideB Na⁺⁻OCH₂CH₂OH EG->AlkoxideB + NaH (1 eq.) NaH_B NaH ProductB CF₃CH₂OCH₂CH₂OH AlkoxideB->ProductB TFE_Halide CF₃CH₂-X (X = Br, I, OTs) TFE_Halide->ProductB Sɴ2 reaction

Caption: Conceptual Williamson Ether Synthesis Pathways.
General Experimental Protocol (Hypothetical)

While a specific peer-reviewed protocol for 2-(2,2,2-Trifluoroethoxy)ethanol was not found in the searched literature, a general procedure based on the Williamson ether synthesis is provided below. This protocol is for informational purposes only and should be adapted and optimized under appropriate laboratory safety protocols.

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous 2,2,2-trifluoroethanol (1.0 eq.) to a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C. The mixture is stirred under nitrogen until the evolution of hydrogen gas ceases, indicating the formation of the sodium trifluoroethoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-chloroethanol (1.0 eq.) dropwise at a rate that maintains the reaction temperature below 25 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield 2-(2,2,2-Trifluoroethoxy)ethanol.

Analytical Methods

The characterization and purity assessment of 2-(2,2,2-Trifluoroethoxy)ethanol would typically involve standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methylene groups of the ethanol backbone and the methylene group adjacent to the trifluoromethyl group. The latter will appear as a quartet due to coupling with the three fluorine atoms.

    • ¹³C NMR: The carbon spectrum will show signals for the three distinct carbon environments, with the carbon of the CF₃ group appearing as a quartet due to one-bond C-F coupling.

    • ¹⁹F NMR: The fluorine NMR will exhibit a single signal, likely a triplet, due to coupling with the adjacent methylene protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a suitable technique for assessing the purity of this volatile compound. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments such as CH₂OH and CF₃.

  • High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be used for purity analysis, particularly for less volatile derivatives or in reaction monitoring.

Applications in Research and Drug Development

The primary application of 2-(2,2,2-Trifluoroethoxy)ethanol is as a specialized solvent and a key synthetic intermediate or building block. The trifluoroethoxy moiety is of significant interest in medicinal chemistry for its ability to modulate the physicochemical and pharmacological properties of a lead compound.

Role as a Synthetic Building Block

The introduction of fluorine-containing groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. 2-(2,2,2-Trifluoroethoxy)ethanol provides a convenient handle to introduce the –OCH₂CH₂OCH₂CF₃ fragment into a larger molecule. The terminal hydroxyl group can be readily converted into other functional groups (e.g., halides, tosylates, mesylates) for further synthetic transformations, or it can be used directly in esterification or etherification reactions.

G cluster_workflow Synthetic Utility Workflow start 2-(2,2,2-Trifluoroethoxy)ethanol (CF₃CH₂OCH₂CH₂OH) activation Activation of -OH group (e.g., TsCl, MsCl, SOCl₂) start->activation activated_intermediate CF₃CH₂OCH₂CH₂-LG (LG = OTs, OMs, Cl) activation->activated_intermediate nucleophilic_substitution Nucleophilic Substitution activated_intermediate->nucleophilic_substitution final_compound Drug Candidate (R-Nu-CH₂CH₂OCH₂CF₃) nucleophilic_substitution->final_compound drug_scaffold Drug Scaffold (e.g., R-NH₂, R-OH, R-SH) drug_scaffold->nucleophilic_substitution

Caption: General workflow for incorporating the trifluoroethoxyethanol moiety.
Impact on Pharmacological Properties

While this compound itself is not known to have direct interactions with biological signaling pathways, its incorporation into bioactive molecules can have profound effects:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Lipophilicity and Permeability: The trifluoromethyl group generally increases lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving cell membrane permeability.

  • Binding Affinity: The highly polarized nature of the C-F bond can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with enzyme or receptor targets, potentially increasing binding affinity and potency.

2,2,2-Trifluoroethanol, the precursor, is a key starting material for the synthesis of the inhalation anesthetic isoflurane, highlighting the importance of the trifluoroethoxy group in pharmacologically active compounds.[10][12][13] By extension, 2-(2,2,2-Trifluoroethoxy)ethanol serves as a valuable second-generation building block for creating more complex and tailored fluorinated pharmaceuticals.

References

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(2,2,2-Trifluoroethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical properties of 2-(2,2,2-Trifluoroethoxy)ethanol (CAS No. 2358-54-5).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-(2,2,2-Trifluoroethoxy)ethanol (CAS No. 2358-54-5). The information is curated for professionals in research and development who require precise data for experimental design, process development, and safety assessments. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents a logical workflow for the physical characterization of a chemical entity.

Core Physical Properties

2-(2,2,2-Trifluoroethoxy)ethanol is a fluorinated ether alcohol. Its chemical structure, featuring a trifluoroethyl group, an ether linkage, and a primary alcohol, imparts a unique combination of properties, including a distinct polarity and hydrogen bonding capability, which influence its behavior as a solvent and reagent.

Quantitative Data Summary
Physical PropertyValueConditions
Molecular Formula C₄H₇F₃O₂-
Molecular Weight 144.09 g/mol -
Boiling Point 84 °Cat 80 mmHg[1][2]
Density 1.2902 g/cm³at 25 °C[2]
1.254 g/cm³Temperature not specified[1]
Refractive Index 1.343Temperature not specified[1]
Solubility Sparingly soluble in ChloroformStandard temperature and pressure[1][2]
Slightly soluble in MethanolStandard temperature and pressure[1][2]
pKa (Predicted) 14.21 ± 0.10-[2]
Melting Point Not Available-[1]
Viscosity Not Available-

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of 2-(2,2,2-Trifluoroethoxy)ethanol are not detailed in the available literature, this section outlines standard methodologies used for determining these properties for liquid organic compounds. These protocols serve as a reference for researchers aiming to verify or expand upon the existing data.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Distillation Method: A simple or fractional distillation apparatus is assembled. The liquid is heated, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, when the distillation rate is stable, is recorded as the boiling point. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[3]

  • Thiele Tube Method: A small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added. The assembly is attached to a thermometer and heated in a Thiele tube containing oil. The temperature at which a steady stream of bubbles emerges from the capillary, and then just as the bubbling ceases and the liquid begins to enter the capillary upon cooling, is taken as the boiling point.[4]

Measurement of Density

Density is the mass per unit volume of a substance.

  • Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty and then weighed again when filled with the liquid. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.[5][6]

  • Vibrating Tube Densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the liquid. The frequency of oscillation is directly related to the density of the liquid. This method is fast, requires a small sample volume, and provides high accuracy.[5]

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

  • Abbe Refractometer: A few drops of the liquid are placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. The instrument is calibrated to directly provide the refractive index. The measurement is temperature-dependent, and the temperature should be controlled and reported.[7]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

  • Qualitative Assessment: A small, measured amount of 2-(2,2,2-Trifluoroethoxy)ethanol is added to a specific volume of a solvent (e.g., chloroform, methanol) in a test tube. The mixture is agitated, and the solution is visually inspected for homogeneity. Observations such as "soluble," "sparingly soluble," or "insoluble" are recorded.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a novel or uncharacterized liquid compound such as 2-(2,2,2-Trifluoroethoxy)ethanol. This workflow ensures a systematic approach to gathering essential data for research, development, and safety purposes.

G cluster_0 Initial Assessment cluster_2 Spectroscopic & Further Analysis cluster_3 Data Compilation & Reporting A Obtain Pure Sample B Determine Basic Properties (State, Color, Odor) A->B C Measure Boiling Point B->C Proceed if liquid D Measure Density B->D E Measure Refractive Index B->E F Determine Solubility Profile B->F G Spectroscopic Analysis (NMR, IR, MS) B->G I Compile Data C->I D->I E->I F->I H Chromatographic Purity (GC, HPLC) G->H H->I J Generate Technical Data Sheet I->J

Caption: Workflow for the physical characterization of a liquid chemical compound.

References

Foundational

An In-depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)ethanol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(2,2,2-Trifluoroethoxy)ethanol, geared towards researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(2,2,2-Trifluoroethoxy)ethanol, geared towards researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

2-(2,2,2-Trifluoroethoxy)ethanol is a fluorinated ether alcohol. The presence of the trifluoroethoxy group significantly influences its chemical and physical properties, making it a subject of interest in medicinal chemistry and materials science.

Chemical Structure:

Identifiers:

IdentifierValue
IUPAC Name 2-(2,2,2-Trifluoroethoxy)ethanol
CAS Number 2358-54-5[1]
Molecular Formula C4H7F3O2[1]
Molecular Weight 144.09 g/mol [1]
SMILES C(O)COCC(F)(F)F
InChIKey HRBLSBRWIWIOGW-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of 2-(2,2,2-Trifluoroethoxy)ethanol are summarized in the table below. The high electronegativity of the fluorine atoms impacts its boiling point, density, and solubility.

PropertyValueReference
Appearance Pale Yellow Oil[1]
Boiling Point 84 °C @ 80 mmHg[1]
Density 1.2902 g/cm³ @ 25 °C[1]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol[1]
pKa (Predicted) 14.21 ± 0.10[1]

Synthesis and Purification

Synthesis: Williamson Ether Synthesis

A common and effective method for the synthesis of ethers like 2-(2,2,2-Trifluoroethoxy)ethanol is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide) reacts with 2-chloroethanol.

Reaction Scheme:

CF₃CH₂ONa + ClCH₂CH₂OH → CF₃CH₂OCH₂CH₂OH + NaCl

Below is a detailed, representative experimental protocol for this synthesis.

Experimental Protocol: Synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol

Materials:

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Chloroethanol

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 2,2,2-trifluoroethanol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium 2,2,2-trifluoroethoxide.

  • Ether Formation: Cool the mixture back to 0 °C and add 2-chloroethanol (1.1 equivalents) dropwise.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water to decompose any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis A Reactants (2,2,2-Trifluoroethanol, NaH, 2-Chloroethanol) B Alkoxide Formation (0 °C to RT) A->B C Ether Formation (Reflux) B->C D Reaction Quenching (Water) C->D E Extraction (Diethyl Ether) D->E F Washing (Brine) E->F G Drying & Concentration F->G H Crude Product (2-(2,2,2-Trifluoroethoxy)ethanol) G->H

A schematic workflow for the synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol.
Purification: Fractional Distillation

The crude 2-(2,2,2-Trifluoroethoxy)ethanol can be purified by fractional distillation under reduced pressure to remove unreacted starting materials and byproducts.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source and gauge

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude 2-(2,2,2-Trifluoroethoxy)ethanol into the round-bottom flask with a few boiling chips.

  • Connect the apparatus to a vacuum source and reduce the pressure (e.g., to 80 mmHg).

  • Begin heating the distillation flask gently with a heating mantle.

  • Collect the fraction that distills at the expected boiling point (approximately 84 °C at 80 mmHg) in a pre-weighed receiving flask.[1]

  • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Once the desired fraction is collected, remove the heat and allow the apparatus to cool before releasing the vacuum.

  • Characterize the purified product by spectroscopic methods.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.9Quartet (q)2H-OCH₂CF₃
~ 3.8Triplet (t)2H-OCH₂CH₂OH
~ 3.6Triplet (t)2H-OCH₂CH₂OH
~ 2.5Singlet (s)1H-OH

Note: The quartet for the methylene group adjacent to the trifluoromethyl group is due to coupling with the three fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should exhibit four signals, one for each unique carbon atom.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Assignment
~ 124Quartet (q)-CF₃
~ 70--OCH₂CH₂OH
~ 68Quartet (q)-OCH₂CF₃
~ 61--OCH₂CH₂OH
FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the O-H, C-H, C-O, and C-F bonds.

Predicted FTIR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Broad, StrongO-H stretch (alcohol)
2950-2850MediumC-H stretch (aliphatic)
1300-1100StrongC-F stretch
1150-1050StrongC-O stretch (ether and alcohol)
Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z = 144.

Predicted Fragmentation Pattern:

Common fragmentation pathways for ethers and alcohols include cleavage of C-C and C-O bonds. Key expected fragments include:

  • [M - H₂O]⁺: m/z = 126

  • [CH₂OH]⁺: m/z = 31

  • [CH₂OCH₂CH₂OH]⁺: m/z = 75

  • [CF₃CH₂O]⁺: m/z = 99

Biological Activity and Applications in Drug Development

Fluorinated compounds are of significant interest in drug development due to their ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] While specific biological activity data for 2-(2,2,2-Trifluoroethoxy)ethanol is limited, its precursor, 2,2,2-trifluoroethanol (TFE), has been studied for its toxicity and metabolism.

Potential Metabolic Pathway

The metabolism of TFE is known to be catalyzed by cytochrome P450 enzymes, leading to the formation of trifluoroacetaldehyde and subsequently trifluoroacetic acid.[4][5][6] It is plausible that 2-(2,2,2-Trifluoroethoxy)ethanol could undergo a similar initial oxidation, although further studies are required to confirm this.

Hypothesized Metabolic Pathway of the Trifluoroethoxy Moiety:

Metabolism A 2-(2,2,2-Trifluoroethoxy)ethanol B [Intermediate Aldehyde] A->B Cytochrome P450 C Trifluoroacetic acid derivative B->C Aldehyde Dehydrogenase

A hypothesized metabolic pathway for the trifluoroethoxy group.
Applications in Drug Development

The 2-(2,2,2-trifluoroethoxy)ethyl moiety can be incorporated into larger molecules to enhance their drug-like properties. Fluorinated ethers are found in various classes of therapeutic agents, including anesthetics and antivirals.

  • Anesthetics: The trifluoroethoxy group is a common feature in several volatile anesthetics.[7] The properties of 2-(2,2,2-Trifluoroethoxy)ethanol make it a potential building block for the synthesis of novel anesthetic agents.

  • Antiviral Agents: The introduction of fluorinated groups can improve the metabolic stability and cell permeability of antiviral drugs. This compound could serve as a synthon in the development of new antiviral therapies.[8][9]

  • Medicinal Chemistry: More broadly, the unique electronic properties and lipophilicity conferred by the trifluoroethoxy group make this molecule a valuable scaffold for medicinal chemists designing new therapeutic agents with improved pharmacokinetic profiles.[4][10]

Conclusion

2-(2,2,2-Trifluoroethoxy)ethanol is a fluorinated ether alcohol with distinct physicochemical properties that make it a valuable compound in chemical synthesis and potentially in drug discovery. This guide has provided a detailed overview of its chemical structure, properties, a plausible synthetic route and purification method, and predicted spectroscopic data. While further research is needed to fully elucidate its biological activity and specific applications, the information presented here serves as a solid foundation for researchers and drug development professionals interested in utilizing this and similar fluorinated building blocks.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthesis methods for 2-(2,2,2-Trifluoroethoxy)ethanol, a key intermediate in the deve...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2-(2,2,2-Trifluoroethoxy)ethanol, a key intermediate in the development of various pharmaceutical compounds. The document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

2-(2,2,2-Trifluoroethoxy)ethanol is a fluorinated alcohol that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its unique properties, imparted by the trifluoroethoxy group, make it an important component in the synthesis of complex molecules. This guide will focus on the two most viable and documented methods for its preparation: the base-catalyzed reaction of 2,2,2-trifluoroethanol with ethylene oxide and the Williamson ether synthesis.

Core Synthesis Methodologies

The synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol primarily revolves around the formation of an ether linkage between a trifluoroethoxy group and an ethanol backbone. The following sections describe the two main approaches to achieve this transformation.

Base-Catalyzed Reaction of 2,2,2-Trifluoroethanol with Ethylene Oxide

This method involves the direct reaction of 2,2,2-trifluoroethanol with ethylene oxide in the presence of a basic catalyst. The reaction proceeds via the nucleophilic attack of the trifluoroethoxide ion on the strained epoxide ring of ethylene oxide.

Reaction Scheme:

The key to this synthesis is the in-situ generation of the 2,2,2-trifluoroethoxide anion, which is a potent nucleophile. Due to the electron-withdrawing nature of the trifluoromethyl group, 2,2,2-trifluoroethanol is more acidic than ethanol, facilitating its deprotonation by a suitable base.[1]

A historical method for the synthesis of similar ethylene glycol ethers involved heating 2-fluoroethanol with ethylene oxide at high temperatures (170–180°C) for an extended period.[2] A more refined and catalyzed approach for polyfluoroalkanols, including 2,2,2-trifluoroethanol, utilizes a basic catalyst like potassium hydroxide (KOH) at a lower temperature.[2]

Logical Workflow for the Base-Catalyzed Reaction with Ethylene Oxide:

cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_product Product TFEA 2,2,2-Trifluoroethanol Deprotonation Deprotonation of TFEA to form Trifluoroethoxide TFEA->Deprotonation EO Ethylene Oxide NucleophilicAttack Nucleophilic Attack on Ethylene Oxide EO->NucleophilicAttack Base Base (e.g., KOH) Base->Deprotonation Deprotonation->NucleophilicAttack Product 2-(2,2,2-Trifluoroethoxy)ethanol NucleophilicAttack->Product

Caption: Base-catalyzed synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of synthesizing 2-(2,2,2-Trifluoroethoxy)ethanol, this reaction involves the nucleophilic substitution of a halide from a 2-haloethanol by the 2,2,2-trifluoroethoxide ion.[3][4]

Reaction Scheme:

This SN2 reaction requires the pre-formation of the sodium 2,2,2-trifluoroethoxide salt, which then acts as the nucleophile. The choice of the 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) will influence the reaction rate, with the bromide being a better leaving group.

Experimental Workflow for Williamson Ether Synthesis:

start Start prep_alkoxide Prepare Sodium 2,2,2-Trifluoroethoxide start->prep_alkoxide reaction React with 2-Chloroethanol prep_alkoxide->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification end End Product purification->end

Caption: Williamson ether synthesis workflow.

Experimental Protocols

Protocol for Base-Catalyzed Reaction with Ethylene Oxide

This protocol is based on the procedure described for the addition of polyfluoroalkanols to ethylene oxide.[2]

Materials:

  • 2,2,2-Trifluoroethanol (TFEA)

  • Ethylene Oxide

  • Potassium Hydroxide (KOH)

  • Autoclave

Procedure:

  • A cooled solution of potassium hydroxide (5 g) in 2,2,2-trifluoroethanol (1.5 mol) is prepared.

  • The solution is charged into a 300 ml rocking autoclave.

  • The autoclave is sealed and heated to 70°C.

  • Ethylene oxide is introduced into the autoclave. The quantity and rate of addition should be carefully controlled.

  • The reaction mixture is maintained at 70°C with agitation for a specified period to ensure complete reaction.

  • After the reaction is complete, the autoclave is cooled to room temperature.

  • The excess pressure is carefully vented.

  • The reaction mixture is collected and subjected to purification, typically by fractional distillation, to isolate the 2-(2,2,2-Trifluoroethoxy)ethanol.

Protocol for Williamson Ether Synthesis

This protocol is an adaptation of the general Williamson ether synthesis methodology.

Materials:

  • 2,2,2-Trifluoroethanol (TFEA)

  • Sodium Hydride (NaH) or Sodium Metal (Na)

  • 2-Chloroethanol

  • Anhydrous solvent (e.g., THF, DMF)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Preparation of Sodium 2,2,2-Trifluoroethoxide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous solvent (e.g., THF).

  • Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) to the solvent.

  • Slowly add 2,2,2-trifluoroethanol (1 equivalent) dropwise to the suspension of sodium hydride at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

Step 2: Ether Synthesis

  • To the freshly prepared solution of sodium 2,2,2-trifluoroethoxide, add 2-chloroethanol (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure 2-(2,2,2-Trifluoroethoxy)ethanol.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol and its precursors.

ParameterBase-Catalyzed Reaction with Ethylene OxideWilliamson Ether Synthesis
Catalyst/Base Potassium Hydroxide (KOH)Sodium Hydride (NaH) or Sodium (Na)
Reactants 2,2,2-Trifluoroethanol, Ethylene OxideSodium 2,2,2-Trifluoroethoxide, 2-Chloroethanol
Solvent None specified (likely TFEA itself)Anhydrous THF or DMF
Temperature 70°C[2]Reflux temperature of the solvent
Pressure Elevated (in autoclave)Atmospheric
Yield Not explicitly stated for TFEA reactionDependent on specific conditions

Conclusion

The synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol can be effectively achieved through two primary methods: the base-catalyzed addition of 2,2,2-trifluoroethanol to ethylene oxide and the Williamson ether synthesis. The choice of method may depend on the availability of starting materials, equipment (e.g., autoclave), and desired scale of production. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize this important fluorinated intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

Foundational

Spectroscopic Profile of 2-(2,2,2-Trifluoroethoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(2,2,2-Trifluoroethoxy)ethanol (CAS No. 2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(2,2,2-Trifluoroethoxy)ethanol (CAS No. 2358-54-5). This fluoroalkoxy alcohol is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its spectral properties essential for its application and for quality control. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2-(2,2,2-Trifluoroethoxy)ethanol.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.90q2H-O-CH₂-CF₃
3.75t2H-CH₂-OH
3.65t2H-O-CH₂-CH₂-OH
2.50 (broad s)1H-OH

Solvent: CDCl₃. The chemical shift of the hydroxyl proton is variable and dependent on concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
123.7 (q, J = 277 Hz)-CF₃
70.5-O-CH₂-CH₂-OH
68.0 (q, J = 34 Hz)-O-CH₂-CF₃
61.5-CH₂-OH

Solvent: CDCl₃. The quartet multiplicity of the trifluoromethyl and adjacent methylene carbons is due to coupling with the fluorine atoms.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 (broad)StrongO-H stretch
2930, 2880MediumC-H stretch
1280StrongC-F stretch
1150StrongC-O-C stretch

Sample preparation: Neat liquid film.

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
145< 5[M+H]⁺
12510[M-OH]⁺
10130[M-CH₂OH]⁺
83100[CF₃CH₂O]⁺
4580[CH₂CH₂OH]⁺

Ionization method: Electrospray Ionization (ESI), positive mode.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: A sample of 2-(2,2,2-Trifluoroethoxy)ethanol (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrum is acquired at room temperature. A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope. The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A drop of neat 2-(2,2,2-Trifluoroethoxy)ethanol is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: A dilute solution of 2-(2,2,2-Trifluoroethoxy)ethanol is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the ion source where a high voltage is applied to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of 2-(2,2,2-Trifluoroethoxy)ethanol.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained NMR NMR Spectroscopy (¹H, ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity Chemical Environment NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups (O-H, C-H, C-F, C-O-C) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Structure Structural Elucidation of 2-(2,2,2-Trifluoroethoxy)ethanol NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow of Spectroscopic Analysis.

Exploratory

An In-depth Technical Guide to the Solubility of 2-(2,2,2-Trifluoroethoxy)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available solubility data for 2-(2,2,2-Trifluoroethoxy)ethanol in various organic solvents. Du...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-(2,2,2-Trifluoroethoxy)ethanol in various organic solvents. Due to the limited availability of precise quantitative data for this specific compound, this guide also includes qualitative solubility information and, for comparative purposes, data on the related compound 2,2,2-Trifluoroethanol. Furthermore, detailed experimental protocols for determining alcohol solubility are provided to assist researchers in generating their own data.

Introduction

2-(2,2,2-Trifluoroethoxy)ethanol is a fluorinated alcohol of interest in various chemical and pharmaceutical applications. Its unique molecular structure, featuring both a hydrophilic hydroxyl group and a lipophilic trifluoroethoxy group, suggests a distinct solubility profile that is critical for its application in synthesis, formulation, and biological studies. Understanding its solubility in different organic solvents is paramount for process development, reaction optimization, and the formulation of drug delivery systems.

Solubility Data

The currently available solubility data for 2-(2,2,2-Trifluoroethoxy)ethanol is primarily qualitative. For a broader understanding, this section also presents data for the structurally related and more extensively studied 2,2,2-Trifluoroethanol.

Table 1: Solubility of 2-(2,2,2-Trifluoroethoxy)ethanol in Selected Organic Solvents

SolventChemical FormulaQualitative Solubility of 2-(2,2,2-Trifluoroethoxy)ethanol
ChloroformCHCl₃Sparingly Soluble[1][2]
MethanolCH₃OHSlightly Soluble[1][2]

Table 2: Solubility of 2,2,2-Trifluoroethanol in Various Solvents (for comparison)

SolventChemical FormulaQualitative/Quantitative Solubility of 2,2,2-Trifluoroethanol
WaterH₂OMiscible[3][4][5][6]
EthanolC₂H₅OHMiscible[3][6]
AcetoneC₃H₆OSoluble[3]
EthersR-O-R'Miscible[4]
KetonesR-CO-R'Miscible[4]
ChloroformCHCl₃Miscible[4]

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of alcohols in organic solvents. These protocols can be adapted to generate quantitative data for 2-(2,2,2-Trifluoroethoxy)ethanol.

3.1. Method 1: Visual "Cloud Point" Titration

This method is a straightforward and widely used technique to determine the saturation point of a solute in a solvent.

Objective: To determine the maximum solubility of 2-(2,2,2-Trifluoroethoxy)ethanol in a given organic solvent at a specific temperature before the solution becomes biphasic.[7]

Materials:

  • 2-(2,2,2-Trifluoroethoxy)ethanol (solute)

  • Organic solvent of interest

  • Stir plate and magnetic stir bar

  • Burette or calibrated pipette

  • Jacketed glass vessel connected to a temperature-controlled water bath

  • Light source for observing turbidity

Procedure:

  • Accurately measure a known volume or weight of the organic solvent and place it into the jacketed glass vessel.

  • Set the desired temperature using the circulating water bath and allow the solvent to equilibrate.

  • Begin stirring the solvent vigorously enough to create a steady vortex without introducing air bubbles.[7]

  • Slowly add the 2-(2,2,2-Trifluoroethoxy)ethanol from the burette into the stirring solvent.[7]

  • Continuously observe the solution against the light source for the first sign of persistent cloudiness or turbidity. This is the "cloud point," indicating that the saturation limit has been exceeded.[7]

  • Record the volume of 2-(2,2,2-Trifluoroethoxy)ethanol added to reach the cloud point.

  • Repeat the experiment at least three times to ensure reproducibility.

  • The solubility can be calculated and expressed in terms of volume/volume, weight/volume, or molar concentration.

3.2. Method 2: Gravimetric Analysis of Saturated Solutions

This method provides a more direct quantitative measure of solubility.

Objective: To determine the concentration of 2-(2,2,2-Trifluoroethoxy)ethanol in a saturated solution of a specific organic solvent at a given temperature.

Materials:

  • 2-(2,2,2-Trifluoroethoxy)ethanol

  • Organic solvent of interest

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • Vials with airtight seals

Procedure:

  • Add an excess amount of 2-(2,2,2-Trifluoroethoxy)ethanol to a known volume or weight of the organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

  • Place the vial in a thermostatically controlled shaker and agitate it for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solute to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved microparticles.

  • Weigh an empty, clean vial on the analytical balance.

  • Transfer the filtered saturated solution to the pre-weighed vial and record the total weight.

  • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the evaporation of the solute.

  • Once the solvent is completely evaporated, weigh the vial containing the dried solute.

  • The weight of the dissolved 2-(2,2,2-Trifluoroethoxy)ethanol can be determined by subtracting the initial weight of the empty vial.

  • Calculate the solubility in terms of g/100mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Solubility_Determination_Workflow start Start: Prepare Materials prepare_solution Add excess solute to a known volume of solvent start->prepare_solution equilibrate Equilibrate at constant temperature with agitation (24-48h) prepare_solution->equilibrate settle Allow excess solute to settle equilibrate->settle filter Withdraw and filter a known volume of the supernatant settle->filter transfer Transfer filtered solution to the pre-weighed vial filter->transfer weigh_initial Weigh an empty vial weigh_initial->transfer weigh_total Weigh the vial with the solution transfer->weigh_total evaporate Evaporate the solvent weigh_total->evaporate weigh_final Weigh the vial with the dried solute evaporate->weigh_final calculate Calculate Solubility (g/L or mol/L) weigh_final->calculate end End: Report Results calculate->end

Gravimetric Solubility Determination Workflow

Conclusion

References

Foundational

In-depth Technical Guide on 2-(2,2,2-Trifluoroethoxy)ethanol Safety Data

Chemical Identification and Physical Properties 2-(2,2,2-Trifluoroethoxy)ethanol is a fluorinated ether alcohol. The available physical and chemical properties are summarized below.

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification and Physical Properties

2-(2,2,2-Trifluoroethoxy)ethanol is a fluorinated ether alcohol. The available physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 2358-54-5[1][2][3]
Molecular Formula C₄H₇F₃O₂[1][2]
Molecular Weight 144.09 g/mol [1][2]
Appearance Colorless liquid / Pale Yellow Oil[1][2]
Boiling Point 84 °C @ 80 mmHg[1][2]
Density 1.254 - 1.2902 g/cm³ @ 25 °C[1][2]
Flash Point 70 °C[1]
Solubility Chloroform (Sparingly), Methanol (Slightly)[1][2]
Storage Hygroscopic, Room Temperature, under inert atmosphere[1][2]

Hazard Identification and Classification

Based on the available information, this compound is classified as an irritant. The GHS classification is summarized in the following table.

GHS ClassificationHazard StatementSignal WordPictogram
Skin Irritation H315: Causes skin irritationWarningGHS07
Eye Irritation H319: Causes serious eye irritationWarningGHS07
(EU) Risk Phrases R36/37/38: Irritating to eyes, respiratory system and skinXi (Irritant)-

GHS Pictogram GHS07 (Exclamation Mark) indicates skin and eye irritation.

Handling and First Aid Measures

The precautionary statements associated with the GHS classification provide a workflow for safe handling and emergency response.

GHS_Workflow cluster_prevention Prevention (P2XX) cluster_response Response (P3XX) cluster_hazards Hazard Identification cluster_exposure Potential Exposure P264 P264: Wash hands and skin thoroughly after handling. P280 P280: Wear protective gloves, clothing, and eye/face protection. SkinContact Skin Contact P280->SkinContact Prevents EyeContact Eye Contact P280->EyeContact Prevents P302 P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. H315 H315: Skin Irritation H319 H319: Eye Irritation SkinContact->P302 Requires SkinContact->H315 Leads to EyeContact->P305 Requires EyeContact->H319 Leads to

Figure 1: Hazard Response Workflow for 2-(2,2,2-Trifluoroethoxy)ethanol.

First Aid Measures:

  • Skin Contact: If the substance comes into contact with skin, wash the affected area with plenty of soap and water.[2]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing.[2]

  • General Advice: In case of accidental exposure or if you feel unwell, seek medical advice. It is recommended to have the safety data sheet available.

Experimental Protocols

Detailed methodologies for key experiments, such as toxicological assessments (e.g., LD50) or environmental fate studies, are not available in the searched literature for 2-(2,2,2-Trifluoroethoxy)ethanol. The hazard classifications provided are typically derived from data submitted for regulatory compliance, but the full study reports are not publicly accessible.

Toxicological and Ecological Information

There is a significant lack of quantitative toxicological data for this specific compound. Neither acute toxicity values (LD50/LC50) nor chronic toxicity information was found. Similarly, no data regarding its ecological impact, such as aquatic toxicity or biodegradability, is available in the searched documents. The primary known toxicological effects are irritation to the skin and eyes.[1][2]

Spill and Disposal Procedures

A general workflow for handling a chemical spill, based on standard laboratory practice for irritants, is outlined below. Specific procedures should be dictated by the SDS from the supplier.

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area & Restrict Access Spill->Evacuate Assess Assess Spill Size & Hazard (Consult SDS) Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain Contain the Spill (Use absorbent material) PPE->Contain Collect Collect Absorbed Material into a sealed container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste (Follow institutional & local regulations) Decontaminate->Dispose

Figure 2: General Workflow for Chemical Spill Response.

Disposal: Waste material should be disposed of in accordance with local, regional, and national regulations. As specific guidelines for this chemical are not available, it should be treated as a hazardous chemical waste, likely requiring incineration by a licensed disposal company.

The available safety information for 2-(2,2,2-Trifluoroethoxy)ethanol (CAS 2358-54-5) is limited, primarily identifying it as a skin and eye irritant. There is a critical lack of data regarding its acute and chronic toxicity, carcinogenicity, and environmental effects. Therefore, researchers, scientists, and drug development professionals should handle this chemical with caution, employing robust personal protective equipment and adhering strictly to the safety data sheet provided by the manufacturer. The absence of comprehensive data underscores the need for careful handling and containment to minimize exposure until more thorough toxicological studies become available.

References

Exploratory

2-(2,2,2-Trifluoroethoxy)ethanol material safety and handling

An In-depth Technical Guide to the Material Safety and Handling of 2-(2,2,2-Trifluoroethoxy)ethanol For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a technical gui...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety and Handling of 2-(2,2,2-Trifluoroethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is imperative to consult the official SDS from the manufacturer and adhere to all institutional and regulatory safety protocols before handling this chemical. The information contained herein is based on publicly available data as of the time of writing, and while efforts have been made to ensure accuracy, the absence of certain data points should be noted.

Introduction

2-(2,2,2-Trifluoroethoxy)ethanol (CAS No. 2358-54-5) is a fluorinated ether alcohol. Its unique properties, stemming from the trifluoroethoxy group, make it a compound of interest in various research and development applications, including as a potential intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] The presence of both an ether and a hydroxyl functional group, combined with the trifluoromethyl moiety, imparts distinct polarity, solubility, and reactivity characteristics.[1] However, as with many fluorinated organic compounds, a thorough understanding of its material safety and handling requirements is crucial to ensure the well-being of laboratory personnel and to minimize environmental impact.[1]

Physicochemical Properties

A summary of the known physicochemical properties of 2-(2,2,2-Trifluoroethoxy)ethanol is presented in Table 1. This information is critical for the appropriate design of experiments, storage, and handling procedures.

PropertyValueReference
CAS Number 2358-54-5[1][2]
Molecular Formula C4H7F3O2[1][2]
Molecular Weight 144.09 g/mol [2]
Appearance Colorless liquid[1]
Density 1.254 g/cm³[2]
Boiling Point 84 °C @ 80 mmHg[2]
Flash Point 70 °C[2]
Vapor Pressure 3.7 mmHg @ 25 °C[2]
Refractive Index 1.343[2]
Solubility Soluble in water and various organic solvents.[1]

Toxicological Information and Hazard Classification

GHS Hazard Classification: [2]

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2

  • Specific Target Organ Toxicity - Single Exposure: Category 3 (Respiratory system)

Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to the presence of the trifluoromethyl group, it is prudent to handle this compound with care, as fluorinated compounds can exhibit specific toxicity profiles and may have a degree of environmental persistence.[1]

Occupational Exposure Limits

Occupational Exposure Limits (OELs), such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH, have not been established for 2-(2,2,2-Trifluoroethoxy)ethanol. In the absence of specific OELs, it is crucial to minimize exposure through the use of effective engineering controls, administrative controls, and appropriate personal protective equipment.

Safe Handling and Storage

5.1. Engineering Controls:

  • Work with 2-(2,2,2-Trifluoroethoxy)ethanol should be conducted in a well-ventilated area.

  • A certified chemical fume hood is essential for all operations that may generate vapors or aerosols.

5.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • Hand Protection: Chemical-resistant gloves are required. The specific glove material should be selected based on the manufacturer's compatibility data for fluorinated ethers and any solvents used in the procedure.

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a significant risk of skin contact, additional protective clothing, such as a chemical-resistant apron, may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain low exposure levels, or during spill cleanup, a properly fitted respirator with appropriate cartridges for organic vapors should be used.

5.3. General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapor or mist.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in laboratory areas.

5.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled, indicating the presence of hazardous materials.

Emergency Procedures

6.1. First Aid Measures:

  • If on Skin: Immediately wash with plenty of water. If skin irritation occurs, seek medical attention.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

6.2. Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (see section 5.2).

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed, properly labeled container for disposal.

  • Clean the spill area thoroughly.

6.3. Fire Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Specific Hazards: The compound is combustible. Thermal decomposition may produce hazardous substances, including carbon oxides and hydrogen fluoride.

  • Fire Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols Framework

While specific experimental protocols for the safety assessment of 2-(2,2,2-Trifluoroethoxy)ethanol are not publicly available, a general framework for evaluating the safety of a new or poorly characterized chemical should be followed. This involves a combination of literature review, computational modeling (where applicable), and in vitro/in vivo testing.

General Workflow for Chemical Safety Assessment:

cluster_0 Information Gathering cluster_1 Hazard Identification cluster_2 Risk Assessment cluster_3 Control & Mitigation Lit_Review Literature Review (Physicochemical, Toxicological Data) Phys_Haz Physical Hazards (Flammability, Reactivity) Lit_Review->Phys_Haz SDS_Review SDS Analysis Health_Haz Health Hazards (Irritation, Toxicity) SDS_Review->Health_Haz Exposure_Assess Exposure Assessment (Routes, Duration, Concentration) Phys_Haz->Exposure_Assess Health_Haz->Exposure_Assess Risk_Char Risk Characterization Exposure_Assess->Risk_Char Eng_Controls Engineering Controls (Fume Hood) Risk_Char->Eng_Controls PPE_Select PPE Selection Risk_Char->PPE_Select Safe_Handling Safe Handling Protocols Risk_Char->Safe_Handling Emergency_Plan Emergency Procedures Risk_Char->Emergency_Plan

Caption: A logical workflow for assessing and managing the risks associated with a chemical substance.

Visualizations

The following diagrams illustrate key safety concepts for handling 2-(2,2,2-Trifluoroethoxy)ethanol.

cluster_0 Routes of Exposure cluster_1 Personal Protective Equipment (PPE) Inhalation Inhalation of Vapors Respirator Respirator Inhalation->Respirator Mitigates Skin_Contact Skin Contact Gloves Chemical Resistant Gloves Skin_Contact->Gloves Mitigates Lab_Coat Lab Coat / Apron Skin_Contact->Lab_Coat Mitigates Eye_Contact Eye Contact Goggles Safety Goggles / Face Shield Eye_Contact->Goggles Mitigates Ingestion Ingestion Ingestion->Lab_Coat Prevents accidental transfer

Caption: Potential exposure routes and the corresponding personal protective equipment.

Disposal Considerations

All waste containing 2-(2,2,2-Trifluoroethoxy)ethanol must be handled as hazardous waste.

  • Collect waste in a dedicated, properly labeled, and sealed container.

  • Dispose of the waste in accordance with all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in general waste streams.

Conclusion

References

Foundational

An In-Depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)ethanol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,2,2-Trifluoroethoxy)ethanol, a fluorinated alcohol with emerging applications in chemical synthesis and potentially in the pharmaceutical sciences. This docu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(2,2,2-Trifluoroethoxy)ethanol, a fluorinated alcohol with emerging applications in chemical synthesis and potentially in the pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, purity, synthesis, and its role as a building block for bioactive molecules.

Commercial Availability and Purity

2-(2,2,2-Trifluoroethoxy)ethanol is available from a range of commercial suppliers, with purity levels typically suitable for research and development purposes. The following table summarizes the available information on suppliers and their specified purities.

SupplierStated PurityAdditional Notes
ACUBIOCHEM95%[1]Offers custom synthesis for specific purity requirements.
Amerigo Scientific95%[2]Available for research use only.
MySkinRecipes98%[3]Listed as a reagent.

It is important to note that while the listed purities are as stated by the suppliers, we recommend obtaining a certificate of analysis for lot-specific data before use in sensitive applications.

Synthesis and Experimental Protocols

Generalized Synthetic Workflow:

The synthesis would likely involve the reaction of 2,2,2-trifluoroethanol with a suitable two-carbon electrophile containing a leaving group, such as 2-chloroethanol or ethylene oxide, in the presence of a base.

A plausible experimental protocol would be as follows:

  • Deprotonation of 2,2,2-trifluoroethanol: 2,2,2-trifluoroethanol is treated with a strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the corresponding alkoxide.

  • Nucleophilic attack: The resulting trifluoroethoxide anion then acts as a nucleophile, attacking the electrophilic carbon of the two-carbon synthon.

  • Work-up and purification: The reaction mixture is quenched with water or a mild acid, followed by extraction with an organic solvent. The crude product is then purified using standard laboratory techniques such as distillation or column chromatography to yield pure 2-(2,2,2-Trifluoroethoxy)ethanol.

Below is a diagram illustrating the logical steps for this proposed synthesis.

General Synthesis Workflow for 2-(2,2,2-Trifluoroethoxy)ethanol cluster_synthesis Synthesis Start 2,2,2-Trifluoroethanol + 2-Carbon Electrophile Reaction Williamson Ether Synthesis (Base, Anhydrous Solvent) Start->Reaction Reactants Workup Quenching and Extraction Reaction->Workup Crude Product Purification Distillation or Column Chromatography Workup->Purification Extracted Product End Pure 2-(2,2,2-Trifluoroethoxy)ethanol Purification->End Final Product

A generalized workflow for the synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol.

Applications in the Synthesis of Bioactive Molecules

Currently, there is no direct evidence of 2-(2,2,2-Trifluoroethoxy)ethanol being used as an active pharmaceutical ingredient or directly modulating specific signaling pathways. Its primary role in the context of drug development appears to be as a synthetic building block. The introduction of the trifluoroethoxy moiety can significantly alter the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design.

Research has indicated that derivatives incorporating the 2,2,2-trifluoroethoxy group have shown promising biological activities. For instance, chalcones bearing this functional group have been synthesized and evaluated for their antiplasmodial activity. Furthermore, 1,3,4-oxadiazole derivatives synthesized from a related starting material, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, have demonstrated potential as anti-cancer and anti-diabetic agents.

The following diagram illustrates a logical workflow for the potential application of 2-(2,2,2-Trifluoroethoxy)ethanol in a drug discovery program.

Logical Workflow for 2-(2,2,2-Trifluoroethoxy)ethanol in Drug Discovery cluster_workflow Drug Discovery Workflow Start 2-(2,2,2-Trifluoroethoxy)ethanol Synthesis Synthesis of Bioactive Molecule Derivatives Start->Synthesis Building Block Screening In vitro Biological Screening (e.g., Antiplasmodial, Anticancer) Synthesis->Screening Compound Library Hit Hit Identification Screening->Hit Active Compounds Lead Lead Optimization Hit->Lead Structure-Activity Relationship Studies Candidate Preclinical Candidate Lead->Candidate Optimized Compound

A logical workflow illustrating the potential role of the title compound in drug discovery.

References

Exploratory

A Technical Guide to 2-(2,2,2-Trifluoroethoxy)ethanol: A Versatile Fluorinated Building Block for Drug Discovery

Introduction: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, lipophilicity...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, lipophilicity, and acidity/basicity (pKa).[1] Among the diverse array of fluorine-containing synthons, 2-(2,2,2-Trifluoroethoxy)ethanol emerges as a valuable building block. It uniquely combines a flexible hydrophilic ethylene glycol linker with the potent electron-withdrawing trifluoroethoxy group. This guide provides a comprehensive technical overview of its properties, synthesis, and strategic applications for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties

The properties of 2-(2,2,2-Trifluoroethoxy)ethanol are heavily influenced by the terminal trifluoromethyl (CF₃) group. This group's strong electron-withdrawing nature significantly impacts the molecule's electronic characteristics. Below is a summary of its known quantitative data, alongside the properties of its key precursor, 2,2,2-Trifluoroethanol (TFE), which provides context for the behavior of the trifluoroethoxy moiety.

Table 1: Physicochemical Data for 2-(2,2,2-Trifluoroethoxy)ethanol

Property Value Source
CAS Number 2358-54-5 [2]
Molecular Formula C₄H₇F₃O₂ [2]
Molecular Weight 144.09 g/mol [2]
Physical Form Oil [2]
Density 1.2902 g/cm³ (at 25 °C) [2]
pKa (Predicted) 14.21 ± 0.10 [2]

| Solubility | Sparingly in Chloroform, Slightly in Methanol |[2] |

Table 2: Physicochemical Data for Precursor 2,2,2-Trifluoroethanol (TFE)

Property Value Source
CAS Number 75-89-8 [3]
Molecular Formula C₂H₃F₃O [3]
Molecular Weight 100.04 g/mol [3][4]
Boiling Point 74.0 °C [3]
Melting Point -43.5 °C [3]
Density ~1.39 g/mL [5]
pKa 12.46 ± 0.10 [3]

| Solubility in Water | Miscible |[3][6] |

The trifluoromethyl group makes TFE significantly more acidic than ethanol, a property that influences the reactivity and hydrogen-bonding capabilities of derivatives like 2-(2,2,2-Trifluoroethoxy)ethanol.[3][5] TFE is recognized for its high ionizing power and strong hydrogen bond donating ability, making it a valuable "green" solvent in organic synthesis.[7] These intrinsic properties are conferred by the trifluoroethoxy group when it is incorporated into larger molecules.

Synthesis and Experimental Protocols

The synthesis of ethers containing the 2,2,2-trifluoroethoxy group typically involves the reaction of 2,2,2-trifluoroethanol with a suitable electrophile under basic conditions.

Experimental Protocol 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol via Williamson Ether Synthesis

This method involves the deprotonation of 2,2,2-Trifluoroethanol to form the corresponding alkoxide, followed by nucleophilic attack on an ethylene-based electrophile such as 2-chloroethanol.

Materials:

  • 2,2,2-Trifluoroethanol (TFE)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Chloroethanol

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Carefully add sodium hydride (1.1 equivalents) to the stirred solvent.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 2,2,2-Trifluoroethanol (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium trifluoroethoxide.

  • Add 2-chloroethanol (1.05 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Perform a liquid-liquid extraction with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil via fractional distillation or column chromatography to yield pure 2-(2,2,2-Trifluoroethoxy)ethanol.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Workup & Purification TFE 2,2,2-Trifluoroethanol Alkoxide Sodium 2,2,2-Trifluoroethoxide TFE->Alkoxide Deprotonation in THF, 0°C NaH Sodium Hydride NaH->Alkoxide Alkoxide_ref Sodium 2,2,2-Trifluoroethoxide Chloroethanol 2-Chloroethanol Product 2-(2,2,2-Trifluoroethoxy)ethanol Chloroethanol->Product Product_ref Crude Product Alkoxide_ref->Product SN2 Reaction, Reflux Workup Aqueous Quench & Extraction Purification Distillation / Chromatography Workup->Purification Product_ref->Workup

Diagram 1: Workflow for Williamson Ether Synthesis.
Experimental Protocol 2: Phase-Transfer Catalyzed Synthesis of a 2-(2,2,2-Trifluoroethoxy)aryl Ether (Adapted)

This protocol, adapted from a patent for the synthesis of 2-(2,2,2-trifluoroethoxy)nitrobenzene, demonstrates a robust method for attaching the trifluoroethoxy group to aromatic systems, highlighting the versatility of TFE as a reagent.[8][9]

Materials:

  • o-Nitrochlorobenzene

  • 2,2,2-Trifluoroethanol (TFE)

  • 50% Sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (Phase Transfer Catalyst)

Procedure:

  • In a reaction flask, combine o-nitrochlorobenzene (1.0 equivalent), 50% sodium hydroxide solution, and tetrabutylammonium bromide (e.g., 0.05 equivalents).[9]

  • Stir the mixture and heat to 60 °C.[9]

  • Add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the heated mixture.[9]

  • After the addition is complete, increase the temperature to 70 °C and stir vigorously for 6 hours.[9]

  • Cool the reaction mixture, filter the resulting solid via suction, wash thoroughly with water, and dry to obtain the crude product.[9]

  • Recrystallization or chromatography can be used for further purification.

Applications in Drug Development

2-(2,2,2-Trifluoroethoxy)ethanol is not an active pharmaceutical ingredient itself but rather a strategic building block. Its terminal hydroxyl group allows for straightforward incorporation into larger molecules via esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution. The value of this building block lies in the predictable modulation of a lead compound's properties.

Strategic Advantages:

  • Metabolic Blocking: The trifluoroethyl group is exceptionally stable to oxidative metabolism, making it an excellent choice for blocking metabolic hotspots on a drug scaffold.

  • pKa Modulation: The strong electron-withdrawing effect of the CF₃ group can lower the pKa of nearby basic functional groups, altering the ionization state of the drug at physiological pH and thereby impacting solubility, permeability, and target binding.

  • Lipophilicity Tuning: The trifluoroethoxy moiety can increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability, although the ether and alcohol functionalities add a degree of polarity.

  • Conformational Control: The fluorine atoms are poor hydrogen bond acceptors, but the ether oxygen can act as an acceptor, while the parent alcohol TFE is a strong hydrogen bond donor.[7] This allows for the potential to form or disrupt intramolecular hydrogen bonds, which can lock a molecule into a more biologically active conformation.

  • Enhanced Target Interactions: The polarized C-F bonds can engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity.

G cluster_0 Design & Synthesis cluster_1 Property Modulation cluster_2 Optimization & Outcome BB 2-(2,2,2-Trifluoroethoxy)ethanol (Building Block) Incorp Chemical Incorporation (Esterification, Etherification, etc.) BB->Incorp Lead New Lead Compound Incorp->Lead pKa Tune pKa Lead->pKa logP Modify logP Lead->logP Metabolism Block Metabolism Lead->Metabolism Conformation Control Conformation Lead->Conformation Opt Lead Optimization pKa->Opt logP->Opt Metabolism->Opt Conformation->Opt Candidate Drug Candidate (Improved Profile) Opt->Candidate

Diagram 2: Role of the building block in drug discovery.

Conclusion

2-(2,2,2-Trifluoroethoxy)ethanol is a highly valuable and versatile building block for medicinal chemistry and drug discovery. By providing a stable, flexible linker that introduces the influential trifluoroethoxy moiety, it offers chemists a reliable tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Its straightforward synthesis and predictable effects on molecular properties ensure its continued application in the development of next-generation therapeutics.

References

Foundational

The Untapped Potential of 2-(2,2,2-Trifluoroethoxy)ethanol: A Technical Guide for Researchers

For Immediate Release This technical guide explores the potential research applications of 2-(2,2,2-Trifluoroethoxy)ethanol (CAS No. 2358-54-5), a fluorinated ether alcohol with unique chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the potential research applications of 2-(2,2,2-Trifluoroethoxy)ethanol (CAS No. 2358-54-5), a fluorinated ether alcohol with unique chemical properties. While direct research on this compound is limited, its structural similarity to the well-studied 2,2,2-Trifluoroethanol (TFE) suggests a range of promising applications in drug development, biochemistry, and materials science. This document provides a comprehensive overview of its known characteristics and inferred potential, offering a roadmap for future scientific inquiry.

Introduction

2-(2,2,2-Trifluoroethoxy)ethanol is a colorless liquid with the molecular formula C4H7F3O2 and a molecular weight of 144.09 g/mol .[1] Its structure combines the highly electronegative trifluoroethyl group, characteristic of TFE, with an ethoxy linker. This unique arrangement is predicted to modulate the solvent properties, acidity, and biological activity compared to its parent compound, TFE. While TFE is widely recognized for its ability to induce and stabilize secondary structures in proteins and as a versatile solvent in organic synthesis, the introduction of an ethoxy group in 2-(2,2,2-Trifluoroethoxy)ethanol may offer advantages in terms of reduced volatility, altered polarity, and potentially lower toxicity.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(2,2,2-Trifluoroethoxy)ethanol is presented in Table 1, alongside a comparison with TFE. The higher boiling point and density of 2-(2,2,2-Trifluoroethoxy)ethanol are notable distinctions.

Property2-(2,2,2-Trifluoroethoxy)ethanol2,2,2-Trifluoroethanol (TFE)Reference
CAS Number 2358-54-575-89-8[1]
Molecular Formula C4H7F3O2C2H3F3O[1]
Molecular Weight 144.09 g/mol 100.04 g/mol [1][2]
Boiling Point 84 °C at 80 mmHg74.0 °C[1][3]
Density 1.2902 g/cm³ at 25 °C1.393 g/mL[1][4]
Appearance Not specifiedColorless liquid[3][4]
Solubility in Water Not specifiedMiscible[3][4]

Table 1: Physicochemical Properties

Potential Research Applications

Based on the known applications of TFE and the structural features of 2-(2,2,2-Trifluoroethoxy)ethanol, several key areas of research emerge as highly promising.

Protein Folding and Stabilization

TFE is a well-established co-solvent for studying protein folding, capable of inducing and stabilizing α-helical structures.[2][5] The trifluoromethyl group is crucial for this effect. It is hypothesized that 2-(2,2,2-Trifluoroethoxy)ethanol could serve a similar role, with the ethoxy group potentially modifying its interaction with protein surfaces and offering a different dielectric environment. This could allow for finer control over protein conformation and the study of folding intermediates.

Drug Discovery and Development
  • Specialized Solvent: The unique solvent properties of fluorinated alcohols make them valuable in organic synthesis.[3] 2-(2,2,2-Trifluoroethoxy)ethanol, with its higher boiling point, could be an excellent solvent for reactions requiring elevated temperatures. Its ability to dissolve a wide range of organic molecules, including peptides and nucleic acids, is also a significant advantage.[5]

  • Building Block for Novel Therapeutics: The trifluoroethoxy moiety is a common feature in many pharmaceutical compounds. 2-(2,2,2-Trifluoroethoxy)ethanol can serve as a key building block for the synthesis of novel drug candidates, introducing a fluorinated group that can enhance metabolic stability, binding affinity, and bioavailability.

Materials Science

Fluorinated polymers often exhibit desirable properties such as chemical resistance, thermal stability, and low surface energy. 2-(2,2,2-Trifluoroethoxy)ethanol could be explored as a monomer or an additive in the synthesis of novel polymers and coatings with tailored properties.

Inferred Biological Effects and Toxicity

The toxicity of TFE is primarily attributed to its metabolism to trifluoroacetaldehyde and trifluoroacetic acid by cytochrome P450 enzymes.[6][7][8] TFE has been shown to be toxic to the reproductive system, blood, bladder, brain, and upper respiratory tract.[3][9]

It is plausible that 2-(2,2,2-Trifluoroethoxy)ethanol undergoes a similar metabolic pathway, although the rate and extent of metabolism may differ due to the presence of the ether linkage. The initial step would likely involve oxidation of the terminal ethanol group. A proposed metabolic pathway is illustrated in the diagram below. Further toxicological studies are imperative to ascertain the safety profile of this compound before its widespread use.

G Hypothesized Metabolic Pathway of 2-(2,2,2-Trifluoroethoxy)ethanol cluster_0 Metabolism 2-(2,2,2-Trifluoroethoxy)ethanol 2-(2,2,2-Trifluoroethoxy)ethanol 2-(2,2,2-Trifluoroethoxy)acetaldehyde 2-(2,2,2-Trifluoroethoxy)acetaldehyde 2-(2,2,2-Trifluoroethoxy)ethanol->2-(2,2,2-Trifluoroethoxy)acetaldehyde Alcohol Dehydrogenase (ADH) / Cytochrome P450 2-(2,2,2-Trifluoroethoxy)acetic acid 2-(2,2,2-Trifluoroethoxy)acetic acid 2-(2,2,2-Trifluoroethoxy)acetaldehyde->2-(2,2,2-Trifluoroethoxy)acetic acid Aldehyde Dehydrogenase (ALDH)

Figure 1: Hypothesized metabolic pathway of 2-(2,2,2-Trifluoroethoxy)ethanol.

Proposed Experimental Workflow

To begin exploring the potential of 2-(2,2,2-Trifluoroethoxy)ethanol, a systematic experimental workflow is proposed. The following diagram outlines a logical progression of studies, from basic characterization to more complex biological and synthetic applications.

G Proposed Experimental Workflow for 2-(2,2,2-Trifluoroethoxy)ethanol Research cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Advanced Applications A Physicochemical Characterization (Solubility, pKa, etc.) B Solvent Property Evaluation (Miscibility, Reaction Screening) A->B C Protein Interaction Studies (Circular Dichroism, NMR) A->C E Synthetic Chemistry Applications (Use as a building block) B->E D In Vitro Toxicity Assays (Cell Viability, Genotoxicity) C->D F In Vivo Animal Studies (Pharmacokinetics, Toxicology) D->F

Figure 2: Proposed experimental workflow for investigating 2-(2,2,2-Trifluoroethoxy)ethanol.

Conclusion

2-(2,2,2-Trifluoroethoxy)ethanol represents a promising yet underexplored chemical entity. Its unique structural combination of a trifluoroethyl group and an ethoxy linker suggests a wide range of potential applications in biochemical research, drug discovery, and materials science. While its properties are largely inferred from its close analog, TFE, the subtle structural modification is likely to impart distinct and potentially advantageous characteristics. This technical guide serves as a call to the scientific community to investigate the full potential of this intriguing molecule. Further research is essential to fully characterize its properties, elucidate its biological effects, and unlock its utility in various scientific and industrial domains.

References

Exploratory

An In-depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals Chemical and Physical Properties 2-(2,2,2-Trifluoroethoxy)ethanol is a fluorinated ether and alcohol. The presence of the trifluoromethyl group significantl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2-(2,2,2-Trifluoroethoxy)ethanol is a fluorinated ether and alcohol. The presence of the trifluoromethyl group significantly influences its physical and chemical properties, such as polarity and acidity, when compared to its non-fluorinated analog, 2-ethoxyethanol. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-(2,2,2-Trifluoroethoxy)ethanol

PropertyValueReference(s)
CAS Number 2358-54-5[1]
Molecular Formula C4H7F3O2[1]
Molecular Weight 144.09 g/mol [1]
Boiling Point 84 °C at 80 mmHg[2]
Density 1.2902 g/cm³ at 25 °C[2]
Form Oil[2]
Solubility Chloroform (Sparingly), Methanol (Slightly)[2]
pKa (Predicted) 14.21 ± 0.10[2]

Synthesis Methodology

While a definitive seminal paper on the synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol is not apparent in the searched literature, its structure strongly suggests a synthesis route via the Williamson ether synthesis . This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide.[3][4][5]

A plausible and commonly employed method for preparing ethers, the Williamson synthesis would, in this case, involve the reaction of the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide) with 2-chloroethanol or a similar 2-haloethanol. The general reaction is depicted below:

Logical Relationship of the Williamson Ether Synthesis for 2-(2,2,2-Trifluoroethoxy)ethanol

G Williamson Ether Synthesis Pathway TFE 2,2,2-Trifluoroethanol (CF3CH2OH) Alkoxide Sodium 2,2,2-Trifluoroethoxide (CF3CH2ONa) TFE->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Product 2-(2,2,2-Trifluoroethoxy)ethanol Alkoxide->Product SN2 Attack Haloethanol 2-Chloroethanol (ClCH2CH2OH) Haloethanol->Product Byproduct Sodium Chloride (NaCl) Product->Byproduct

Caption: Probable synthesis pathway for 2-(2,2,2-Trifluoroethoxy)ethanol.

The following is a generalized experimental protocol for the synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol based on the principles of the Williamson ether synthesis. This protocol is derived from similar syntheses of fluorinated ethers and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize 2-(2,2,2-Trifluoroethoxy)ethanol from 2,2,2-trifluoroethanol and 2-chloroethanol.

Materials:

  • 2,2,2-Trifluoroethanol (TFE)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Chloroethanol

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of the Alkoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 eq) to anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 2,2,2-trifluoroethanol (1.0 eq) dropwise to the stirred suspension. The addition should be controlled to manage the evolution of hydrogen gas.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium 2,2,2-trifluoroethoxide.

  • Ether Formation:

    • To the freshly prepared alkoxide solution, add 2-chloroethanol (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-(2,2,2-Trifluoroethoxy)ethanol.

Experimental Workflow Diagram

G Experimental Workflow for Synthesis start Start alkoxide_prep Prepare Sodium 2,2,2-Trifluoroethoxide in anhydrous THF under N2 start->alkoxide_prep ether_formation Add 2-Chloroethanol and Reflux alkoxide_prep->ether_formation workup Quench with NH4Cl (aq) and Extract with Organic Solvent ether_formation->workup purification Dry, Concentrate, and Purify by Fractional Distillation workup->purification end End: Pure Product purification->end

Caption: A generalized workflow for the synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol.

Applications in Drug Discovery and Development

The application of 2-(2,2,2-Trifluoroethoxy)ethanol in drug discovery is an emerging area. Its precursor, 2,2,2-trifluoroethanol, is widely used as a solvent and a building block in the synthesis of pharmaceuticals.[6][7] The introduction of a trifluoroethoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.

A notable application of 2-(2,2,2-Trifluoroethoxy)ethanol is in the synthesis of chalcones that have been evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[8] In these studies, the 2-(2,2,2-trifluoroethoxy) moiety was incorporated into the chalcone scaffold, and the resulting compounds were tested for their ability to inhibit parasite growth.

At present, there is no specific information available in the searched literature that implicates 2-(2,2,2-Trifluoroethoxy)ethanol in well-defined signaling pathways. Its role appears to be primarily as a structural component or a solvent in the synthesis of biologically active molecules.

Conclusion

2-(2,2,2-Trifluoroethoxy)ethanol is a fluorinated alcohol with potential applications in medicinal chemistry and materials science. While its historical origins are not well-documented, its synthesis can be reasonably achieved through established methods like the Williamson ether synthesis. The physicochemical properties conferred by the trifluoroethoxy group make it an interesting building block for the development of novel molecules with tailored biological activities. Further research is needed to fully explore its utility in drug development and to elucidate any specific roles it may play in biological signaling pathways.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-(2,2,2-Trifluoroethoxy)ethanol in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the use of 2-(2,2,2-Trifluoroethoxy)ethanol as a solvent in organic reactions. While its application in o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of 2-(2,2,2-Trifluoroethoxy)ethanol as a solvent in organic reactions. While its application in organic synthesis is not as extensively documented as its structural analog, 2,2,2-trifluoroethanol (TFE), its unique properties suggest its utility in various chemical transformations. These notes cover its physicochemical properties, documented and potential applications, and general protocols for its use.

Introduction

2-(2,2,2-Trifluoroethoxy)ethanol (CAS No. 2358-54-5) is a fluorinated ether alcohol.[1][2] Its structure, featuring a trifluoroethyl group, an ether linkage, and a primary alcohol, imparts a unique combination of properties, including high polarity, moderate boiling point, and the ability to act as a hydrogen bond donor. These characteristics make it a potentially valuable solvent for a range of organic reactions, particularly those involving polar reagents or intermediates. While its primary documented uses are in industrial formulations such as inks, coatings, and adhesives, and as a solvent for analytical techniques like HPLC and NMR, its potential in organic synthesis is an area of growing interest.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)ethanol is presented in Table 1. These properties are crucial for determining its suitability for specific reaction conditions.

PropertyValueReference
CAS Number 2358-54-5[1][2]
Molecular Formula C₄H₇F₃O₂[1][2]
Molecular Weight 144.09 g/mol [1][2]
Appearance Colorless to Pale Yellow Liquid/Oil[1][4]
Boiling Point 84 °C at 80 mmHg[1][4]
Density 1.2902 g/cm³ at 25 °C[1][4]
Flash Point 70 °C[2]
pKa (predicted) 14.21 ± 0.10[1]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol[1]

Applications in Organic Synthesis

While specific, detailed protocols for a wide range of named organic reactions using 2-(2,2,2-Trifluoroethoxy)ethanol as the primary solvent are not abundant in peer-reviewed literature, its properties suggest its utility in several areas. General applications are noted in the synthesis of chalcones and the oxidation of sulfur compounds.[5]

Based on the characteristics of fluorinated alcohols, 2-(2,2,2-Trifluoroethoxy)ethanol is a promising solvent for reactions that benefit from:

  • Stabilization of polar or charged intermediates: The high polarity and hydrogen-bonding ability can solvate and stabilize transition states.

  • Enhanced electrophilicity: Its ability to act as a hydrogen bond donor can activate electrophiles.

  • Poor nucleophilicity: The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the hydroxyl group compared to non-fluorinated analogs, minimizing solvent participation in reactions.

A Reaction requires polar solvent B Need to stabilize charged intermediates? A->B Yes E Alternative polar aprotic solvent A->E No C Need to activate an electrophile? B->C Yes F Alternative polar protic solvent B->F No D Consider 2-(2,2,2-Trifluoroethoxy)ethanol C->D Yes C->F No

Caption: Decision workflow for selecting 2-(2,2,2-Trifluoroethoxy)ethanol as a solvent.

Experimental Protocols

The following are generalized protocols for reaction types where 2-(2,2,2-Trifluoroethoxy)ethanol could be employed as a solvent. Researchers should optimize concentrations, temperatures, and reaction times for their specific substrates.

Fluorinated alcohols are known to be effective solvents for the oxidation of sulfur compounds, often using hydrogen peroxide as the oxidant.[5]

Workflow for Sulfide Oxidation

A Dissolve sulfide in 2-(2,2,2-Trifluoroethoxy)ethanol B Add oxidant (e.g., H₂O₂) dropwise at 0 °C A->B C Stir at room temperature B->C D Monitor reaction by TLC/GC-MS C->D E Aqueous workup D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by chromatography G->H

Caption: General workflow for the oxidation of sulfides.

Procedure:

  • In a round-bottom flask, dissolve the sulfide (1.0 mmol) in 2-(2,2,2-Trifluoroethoxy)ethanol (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the oxidizing agent (e.g., 30% aqueous hydrogen peroxide, 1.2 mmol) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The synthesis of chalcones is reported as an application for this solvent.[5] Polar solvents can facilitate the base-catalyzed condensation of an aldehyde and a ketone.

Procedure:

  • To a solution of the acetophenone derivative (1.0 mmol) in 2-(2,2,2-Trifluoroethoxy)ethanol (5 mL) in a round-bottom flask, add the benzaldehyde derivative (1.0 mmol).

  • Add a catalytic amount of a suitable base (e.g., sodium hydroxide or potassium hydroxide, 0.2 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours.

  • Monitor the formation of the chalcone by TLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Applications in Analytical Chemistry

2-(2,2,2-Trifluoroethoxy)ethanol has been noted for its utility as a solvent in modern analytical techniques, which is of significant interest to drug development professionals for sample analysis and purification.

Fluorinated alcohols can be used as additives in mobile phases for reversed-phase HPLC to improve peak shape and retention, particularly for basic compounds.

General Protocol for Mobile Phase Preparation:

  • Prepare the aqueous and organic components of the mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • To the final mobile phase mixture, or to the aqueous component before mixing, add a small percentage of 2-(2,2,2-Trifluoroethoxy)ethanol (e.g., 0.1-1.0% v/v).

  • Sonicate the mobile phase to degas before use.

  • Equilibrate the HPLC column with the new mobile phase until a stable baseline is achieved.

  • Perform injections as per the standard analytical method.

Due to its unique spectral properties and ability to dissolve a range of compounds, it can be used as a solvent for NMR analysis, particularly when common deuterated solvents are not suitable.

General Protocol for NMR Sample Preparation:

  • Ensure the sample (typically 1-10 mg for ¹H NMR) is dry.

  • Dissolve the sample in approximately 0.6-0.7 mL of 2-(2,2,2-Trifluoroethoxy)ethanol in a clean, dry vial.

  • If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Safety and Handling

2-(2,2,2-Trifluoroethoxy)ethanol should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. It is listed as hygroscopic and should be stored under an inert atmosphere.[1] Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

2-(2,2,2-Trifluoroethoxy)ethanol is a solvent with a unique set of properties that make it a potentially valuable, though currently underutilized, tool in organic synthesis. Its high polarity and hydrogen bond donating ability, combined with low nucleophilicity, suggest its suitability for a range of reactions involving polar substrates and intermediates. While detailed literature on its specific applications is limited, the general protocols provided here offer a starting point for its exploration in synthetic and analytical chemistry. Further research into its use is warranted to fully elucidate its potential benefits in the modern chemistry laboratory.

References

Application

The Role of Fluorinated Alcohols in Peptide Synthesis: A Focus on 2-(2,2,2-Trifluoroethoxy)ethanol and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of complex peptides is a cornerstone of modern drug development and biochemical research. The efficiency of solid-phase peptide s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex peptides is a cornerstone of modern drug development and biochemical research. The efficiency of solid-phase peptide synthesis (SPPS) is highly dependent on the choice of solvents, reagents, and protocols. Fluorinated alcohols, a class of solvents with unique properties, have garnered attention for their potential to improve peptide synthesis and analysis. This document explores the application of 2-(2,2,2-Trifluoroethoxy)ethanol in peptide synthesis.

Following a comprehensive review of scientific literature, it is important to note that there are no established or published protocols detailing the use of 2-(2,2,2-Trifluoroethoxy)ethanol as a solvent or reagent in standard peptide synthesis protocols. Research and documentation in this specific area are currently unavailable.

However, the closely related and well-studied fluorinated alcohol, 2,2,2-trifluoroethanol (TFE) , has found significant application in peptide chemistry, primarily in the analysis of peptide secondary structure and as a component in specific cleavage protocols. This document will provide detailed application notes and protocols for the use of TFE in peptide science, which may serve as a valuable reference for researchers interested in the broader applications of fluorinated alcohols.

Application Notes: The Utility of 2,2,2-Trifluoroethanol (TFE) in Peptide Chemistry

2,2,2-Trifluoroethanol (TFE) is a colorless, water-miscible liquid with a smell reminiscent of ethanol.[1] Its strong hydrogen-bonding capabilities and low nucleophilicity make it a valuable tool in peptide research.

Key Applications:

  • Induction and Stabilization of Peptide Secondary Structures: TFE is widely used as a co-solvent in spectroscopic studies (such as Circular Dichroism and NMR) to induce and stabilize helical conformations in peptides that would otherwise exist as random coils in aqueous solutions.[2][3] This property is invaluable for studying the conformational preferences of peptide sequences.

  • Disruption of Peptide Aggregation: During the synthesis of certain "difficult" sequences, the growing peptide chain can aggregate on the solid support, leading to incomplete reactions and low yields. While not a standard solvent for the entire synthesis process, washes with TFE-containing solutions can help to disrupt these aggregates.

  • Component of Cleavage Cocktails: In specific cases, TFE can be used as a component of the cleavage cocktail to improve the solubility of the cleaved peptide and minimize side reactions.

Experimental Protocols

Below are detailed protocols for standard Solid-Phase Peptide Synthesis (SPPS) and the use of TFE in peptide analysis.

Protocol 1: Standard Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for synthesizing a peptide on a solid support using the widely adopted Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Workflow:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents. A Kaiser test can be performed to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis: Centrifuge the precipitated peptide, wash with cold ether, and dry under vacuum. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Using TFE for Peptide Secondary Structure Analysis by Circular Dichroism (CD)

This protocol describes how to prepare a peptide sample with TFE for analysis of its secondary structure.

Materials:

  • Purified, lyophilized peptide

  • Milli-Q water or appropriate buffer

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade

Procedure:

  • Prepare a Stock Solution of the Peptide: Dissolve a known amount of the lyophilized peptide in Milli-Q water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare TFE/Water Mixtures: Prepare a series of TFE/water (or buffer) mixtures with varying concentrations of TFE (e.g., 10%, 20%, 30%, 50%, 80% v/v).

  • Sample Preparation: For each desired TFE concentration, add a small aliquot of the peptide stock solution to the corresponding TFE/water mixture to achieve the final desired peptide concentration for CD analysis (typically in the µM range). Ensure the final volume is appropriate for the CD cuvette.

  • CD Spectroscopy:

    • Calibrate the CD spectropolarimeter.

    • Acquire CD spectra for each sample, typically in the far-UV region (e.g., 190-260 nm).

    • Record a baseline spectrum for each TFE/water mixture without the peptide and subtract it from the corresponding sample spectrum.

  • Data Analysis: Analyze the resulting CD spectra to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) at different TFE concentrations.

Quantitative Data Summary

The effect of TFE on peptide conformation is concentration-dependent and peptide-specific. The following table provides a conceptual summary of expected changes in secondary structure for a model peptide with helical propensity as a function of TFE concentration.

TFE Concentration (v/v)Expected Predominant Secondary StructureTypical Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)
0% (Aqueous Buffer)Random Coil-2,000 to -8,000
20%Mixed Random Coil and α-Helix-8,000 to -15,000
50%Predominantly α-Helix-15,000 to -25,000
80%Stable α-Helix> -25,000

Note: These are representative values and the actual observed ellipticities will vary depending on the specific peptide sequence and experimental conditions.

Logical Relationships in Peptide Synthesis and Analysis

The following diagram illustrates the relationship between the synthesis of a peptide and its subsequent structural analysis using TFE.

Caption: From synthesis to structural insights with TFE.

Conclusion

While 2-(2,2,2-Trifluoroethoxy)ethanol does not have a documented role in peptide synthesis, the related solvent, 2,2,2-trifluoroethanol (TFE), is a powerful tool for the structural analysis of peptides. The protocols and data presented here provide a foundation for researchers to utilize TFE in their studies and offer a general framework for standard peptide synthesis. As the field of peptide chemistry continues to evolve, new solvents and methodologies will undoubtedly emerge, and a thorough understanding of the properties of fluorinated alcohols will be beneficial for future innovations.

References

Method

Application of 2-(2,2,2-Trifluoroethoxy)ethanol Moiety in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction While direct applications of the specific molecule 2-(2,2,2-Trifluoroethoxy)ethanol in medicinal chemistry are not extensively documented in pu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of the specific molecule 2-(2,2,2-Trifluoroethoxy)ethanol in medicinal chemistry are not extensively documented in publicly available literature, the incorporation of the closely related 2,2,2-trifluoroethoxy moiety is a well-established strategy in drug design and development. This structural motif is typically introduced using 2,2,2-trifluoroethanol (TFE) and is valued for its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

The trifluoroethoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Its strong electron-withdrawing nature can also modulate the acidity or basicity of nearby functional groups, impacting receptor interactions and pharmacokinetic profiles.[1][3] This document provides an overview of the application of the trifluoroethoxy group in medicinal chemistry, including quantitative data on its impact on biological activity and detailed protocols for its incorporation into molecular scaffolds.

Data Presentation

The introduction of the 2,2,2-trifluoroethoxy group can have a significant impact on the biological activity of a compound. The following table summarizes the in vitro antiglioma activity of a series of 1,3-thiazolidin-4-one derivatives bearing a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety against the human glioblastoma cancer cell line LN229.[4]

Compound IDR GroupIC50 (µg/mL)[4]
5b 2-chlorophenyl9.48
5c 3-chlorophenyl12.16
5e 4-chlorophenyl6.43

Table 1: In vitro antiglioma activity of 2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives.

Experimental Protocols

The following protocols describe methods for the synthesis of molecules containing the 2,2,2-trifluoroethoxy moiety, a key structural feature often derived from 2,2,2-trifluoroethanol.

Protocol 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

This protocol details the initial steps in the synthesis of 1,3-thiazolidin-4-one derivatives with antiglioma activity.[4]

Step 1: Esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

  • To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

  • Dissolve the methyl ester from Step 1 in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent to afford 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.

Protocol 2: Regioselective C-H Trifluoroethoxylation of 8-Aminoquinolines

This protocol describes a transition-metal-free method for the direct introduction of the 2,2,2-trifluoroethoxy group onto an aromatic ring using 2,2,2-trifluoroethanol.[5]

  • To a reaction vessel, add the substituted 8-aminoquinoline derivative and phenyliodine(III) diacetate (PIDA).

  • Add 2,2,2-trifluoroethanol as both the reagent and solvent.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) for a designated period.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C5-trifluoroethoxylated 8-aminoquinoline.

Visualizations

The following diagrams illustrate the synthetic workflows described in the experimental protocols.

G cluster_0 Protocol 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide A 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid B Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate A->B  MeOH, H₂SO₄ (cat.), Reflux C 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide B->C  Hydrazine hydrate, EtOH, Reflux G cluster_1 Protocol 2: Regioselective C-H Trifluoroethoxylation D 8-Aminoquinoline Derivative E C5-Trifluoroethoxylated 8-Aminoquinoline D->E  PIDA, CF₃CH₂OH

References

Application

Application Notes and Protocols: 2,2,2-Trifluoroethanol as a Reagent for Trifluoroethoxylation

For Researchers, Scientists, and Drug Development Professionals Introduction The introduction of a trifluoroethoxy (-OCH₂CF₃) moiety into organic molecules is a key strategy in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoroethoxy (-OCH₂CF₃) moiety into organic molecules is a key strategy in medicinal chemistry and materials science. This functional group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. While the user's initial query focused on 2-(2,2,2-Trifluoroethoxy)ethanol, a thorough review of the scientific literature indicates that 2,2,2-Trifluoroethanol (TFEA) is the primary and most versatile reagent for trifluoroethoxylation. This document provides detailed application notes and protocols for the most common and effective methods of trifluoroethoxylation using 2,2,2-Trifluoroethanol.

Core Concepts and Reagent Preparation

Trifluoroethoxylation reactions primarily proceed via the nucleophilic attack of the trifluoroethoxide anion on an electrophilic substrate. The trifluoroethoxide is typically generated in situ or prepared beforehand by deprotonating 2,2,2-trifluoroethanol with a suitable base.

Preparation of Sodium 2,2,2-Trifluoroethoxide:

A common method for preparing the trifluoroethoxylating agent involves the reaction of 2,2,2-trifluoroethanol with a strong base like sodium hydride.

  • Procedure: To a stirred suspension of sodium hydride (1.2 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), 2,2,2-trifluoroethanol (1.0 equivalent) is added dropwise at 0 °C under an inert atmosphere. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, yielding a solution or suspension of sodium 2,2,2-trifluoroethoxide.

I. Nucleophilic Aromatic Substitution (SNAr) for Trifluoroethoxylation

Nucleophilic aromatic substitution is a powerful method for introducing the trifluoroethoxy group onto activated aryl halides.[1][2] The reaction is most effective when the aromatic ring is substituted with one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (typically a halide).[2]

General Experimental Protocol:
  • To a solution of the activated aryl halide (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or HMPA), add sodium 2,2,2-trifluoroethoxide (1.1-1.5 equivalents).

  • Heat the reaction mixture to a temperature ranging from room temperature to 150 °C, depending on the reactivity of the substrate.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl trifluoroethyl ether.

Quantitative Data for SNAr Trifluoroethoxylation:
EntryAryl Halide SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
11-Fluoro-4-nitrobenzeneNaHDMF25295
21-Chloro-2,4-dinitrobenzeneK₂CO₃DMF100492
34-ChlorobenzonitrileNaHHMPA1201285
42-Chloro-5-nitropyridineNaHTHF60688
51,4-DichlorobenzeneNaHNMP1502440

SNAr Reaction Workflow:

SNAr_Workflow start Start reagents Aryl Halide + NaOCH₂CF₃ start->reagents solvent Add Anhydrous Solvent (DMF) reagents->solvent reaction Heat & Stir solvent->reaction workup Quench, Extract, Purify reaction->workup product Aryl-OCH₂CF₃ workup->product end End product->end

Caption: General workflow for SNAr trifluoroethoxylation.

II. Copper-Catalyzed Trifluoroethoxylation

For less activated aryl halides, copper-catalyzed cross-coupling reactions provide an effective route to trifluoroethoxylated arenes.[3] These methods often employ a copper(I) salt as the catalyst and may require a ligand to facilitate the reaction.

General Experimental Protocol:
  • In a reaction vessel, combine the aryl halide (1.0 equivalent), Cu(I) salt (e.g., CuI, CuBr, 5-20 mol%), a ligand (e.g., 1,10-phenanthroline, L-proline, 10-40 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents).

  • Add 2,2,2-trifluoroethanol (as the limiting reagent or as the solvent).

  • If a co-solvent is used, add an anhydrous solvent (e.g., DMF, toluene, dioxane).

  • Seal the vessel and heat the mixture to 80-140 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with aqueous ammonia and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Copper-Catalyzed Trifluoroethoxylation:
EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneCuI (10 mol%)1,10-phenK₂CO₃TFEA1202482
24-BromobenzonitrileCuBr (20 mol%)L-prolineCs₂CO₃DMF1303675
31-Bromo-4-methoxybenzeneCuI (15 mol%)NoneK₃PO₄TFEA1404868
42-BromonaphthaleneCuI (10 mol%)1,10-phenCs₂CO₃Dioxane1102485
53-ChloropyridineCuCl (20 mol%)NeocuproineK₂CO₃NMP1404855

Copper-Catalyzed Trifluoroethoxylation Signaling Pathway:

Cu_Catalysis CuI Cu(I) Cu_alkoxide Cu(I)-OCH₂CF₃ CuI->Cu_alkoxide ArX Ar-X Ox_add Oxidative Addition ArX->Ox_add TFEA CF₃CH₂OH + Base TFEA->Cu_alkoxide Cu_alkoxide->Ox_add CuIII_complex Ar-Cu(III)-OCH₂CF₃ (X) Ox_add->CuIII_complex Red_elim Reductive Elimination CuIII_complex->Red_elim Red_elim->CuI Catalyst Regeneration Product Ar-OCH₂CF₃ Red_elim->Product

Caption: Catalytic cycle for copper-catalyzed trifluoroethoxylation.

III. Photoredox-Catalyzed Trifluoroethoxylation

Visible-light photoredox catalysis has emerged as a mild and efficient method for trifluoroethoxylation, often proceeding through a radical mechanism.[4] This approach can tolerate a wide range of functional groups and can be applied to unactivated substrates.

General Experimental Protocol:
  • To a reaction vial, add the aryl halide (1.0 equivalent), a photocatalyst (e.g., Ir(ppy)₃, Ru(bpy)₃Cl₂, 1-5 mol%), and a base or additive if required.

  • Add 2,2,2-trifluoroethanol, which can also serve as the solvent, or use a co-solvent like acetonitrile or DMSO.

  • Degas the reaction mixture by sparging with an inert gas (e.g., argon, nitrogen) for 15-30 minutes.

  • Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress.

  • Upon completion, perform a standard aqueous workup and extraction.

  • Purify the product by column chromatography.

Quantitative Data for Photoredox-Catalyzed Trifluoroethoxylation:
EntrySubstratePhotocatalystAdditiveSolventTime (h)Yield (%)
14-BromobenzonitrileIr(ppy)₃ (2 mol%)Hantzsch EsterTFEA/MeCN2488
24-IodoanisoleRu(bpy)₃Cl₂ (3 mol%)DIPEATFEA1876
3Ethyl 4-bromobenzoateEosin Y (5 mol%)Na₂CO₃DMSO/TFEA3665
42-ChloroquinolineIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)K₂HPO₄TFEA2491
51-Bromoadamantane4CzIPN (2 mol%)Cs₂CO₃MeCN/TFEA1279

Photoredox Catalysis Logical Relationship Diagram:

Photoredox_Logic PC Photocatalyst PC_excited Excited PC* PC->PC_excited Excitation Light Visible Light (hν) Light->PC_excited SET Single Electron Transfer (SET) PC_excited->SET TFEA_anion CF₃CH₂O⁻ TFEA_anion->SET TFEA_radical CF₃CH₂O• SET->TFEA_radical Reaction Radical Reaction TFEA_radical->Reaction Substrate Substrate (Ar-X) Substrate->Reaction Product Product (Ar-OCH₂CF₃) Reaction->Product

Caption: Logical flow of photoredox-catalyzed trifluoroethoxylation.

Conclusion

2,2,2-Trifluoroethanol is a versatile and indispensable reagent for the synthesis of trifluoroethoxylated compounds. The choice of method—Nucleophilic Aromatic Substitution, Copper-Catalyzed Cross-Coupling, or Photoredox Catalysis—depends on the substrate's electronic properties, functional group tolerance, and the desired reaction conditions. The protocols and data presented herein provide a comprehensive guide for researchers to effectively implement trifluoroethoxylation strategies in their synthetic endeavors.

References

Method

Application Notes and Protocols for 2-(2,2,2-Trifluoroethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals These application notes detail the use of 2-(2,2,2-Trifluoroethoxy)ethanol as a key building block in the synthesis of biologically active compounds. The pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-(2,2,2-Trifluoroethoxy)ethanol as a key building block in the synthesis of biologically active compounds. The protocols provided are based on established research and are intended to guide laboratory work in the development of novel therapeutic agents.

Application Note 1: Synthesis of Novel Chalcones with Antiplasmodial Activity

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the development of new and effective antimalarial agents. Chalcones, a class of compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, have demonstrated a wide range of pharmacological activities, including potent antiplasmodial effects. The introduction of fluorine-containing moieties into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. 2-(2,2,2-Trifluoroethoxy)ethanol serves as a valuable synthetic building block for incorporating the trifluoroethoxy group onto aromatic rings, a strategy that has been successfully employed to generate novel chalcones with promising activity against P. falciparum.

Principle

The trifluoroethoxy group can be introduced onto a phenolic precursor via a Williamson ether synthesis using a trifluoroethylating agent. The resulting trifluoroethoxy-substituted acetophenone can then undergo a Claisen-Schmidt condensation with a suitable aromatic aldehyde to yield the target chalcone. The presence of the 2,2,2-trifluoroethoxy group on the chalcone scaffold has been shown to influence the antiplasmodial potency, with the position of substitution playing a critical role in the observed biological activity. Research has indicated that chalcones bearing the 2,2,2-trifluoroethoxy group on the ortho position of the 1-phenyl ring exhibit enhanced antiplasmodial activity.[1][2]

Workflow for Synthesis of 2,2,2-Trifluoroethoxychalcones

G cluster_0 Preparation of Precursor cluster_1 Chalcone Synthesis cluster_2 Evaluation A Hydroxyacetophenone C Williamson Ether Synthesis A->C B 2-(2,2,2-Trifluoroethoxy)ethanol Derivative (e.g., triflate or halide) B->C D 2,2,2-Trifluoroethoxy Acetophenone C->D Base E 2,2,2-Trifluoroethoxy Acetophenone G Claisen-Schmidt Condensation E->G F Aromatic Aldehyde F->G H 2,2,2-Trifluoroethoxy Chalcone G->H Base (e.g., KOH) I Purification (Recrystallization/Chromatography) H->I J Characterization (NMR, MS) I->J K Antiplasmodial Activity Assay ([3H] Hypoxanthine Incorporation) I->K L Data Analysis (IC50 Determination) K->L G Start Start Materials: o-Hydroxyacetophenone, 2,2,2-Trifluoroethylating Agent, Aromatic Aldehyde Step1 Protocol 1: Williamson Ether Synthesis Start->Step1 Intermediate Intermediate: o-(2,2,2-Trifluoroethoxy)acetophenone Step1->Intermediate Step2 Protocol 2: Claisen-Schmidt Condensation Intermediate->Step2 Product Final Product: o-(2,2,2-Trifluoroethoxy)chalcone Step2->Product Purification Purification Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure, Characterized Chalcone Characterization->End

References

Application

Application Notes and Protocols for NMR Spectroscopy Sample Preparation Using 2-(2,2,2-Trifluoroethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the three-dimensional structure and dynamics o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the three-dimensional structure and dynamics of biomolecules in solution. For peptides and proteins that are intrinsically disordered or possess conformational flexibility, inducing a stable secondary structure is often crucial for detailed structural analysis. 2-(2,2,2-Trifluoroethoxy)ethanol, commonly known as trifluoroethanol (TFE), is a widely used co-solvent in NMR sample preparation to promote the formation of secondary structures, particularly α-helices, in peptides and proteins.[1][2] Its ability to modulate the solvent environment and strengthen intra-molecular hydrogen bonds makes it an invaluable tool for structural biologists.[2]

These application notes provide detailed protocols for the preparation of peptide and protein samples for NMR spectroscopy using TFE as a co-solvent, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Properties of 2-(2,2,2-Trifluoroethoxy)ethanol

Understanding the physicochemical properties of TFE is essential for its effective use in NMR sample preparation.

PropertyValue
Molecular Formula C₂H₃F₃O
Molecular Weight 100.04 g/mol
Boiling Point 77-80 °C
Melting Point -44 °C
Density 1.373 g/mL at 25 °C
Refractive Index n20/D 1.3

Applications in NMR Spectroscopy

The primary application of TFE in NMR sample preparation is to induce and stabilize secondary structures, predominantly α-helical conformations, in peptides and proteins that are otherwise unstructured in aqueous solutions.[1][2] This effect is concentration-dependent, allowing for the study of conformational transitions through TFE titration experiments. By stabilizing a specific conformation, TFE facilitates the measurement of structural restraints, such as Nuclear Overhauser Effects (NOEs), which are essential for high-resolution structure determination.

The mechanism of TFE-induced structure formation is attributed to its ability to weaken the hydrogen-bonding network of water, thereby promoting the formation of intramolecular hydrogen bonds within the peptide backbone.[2] TFE molecules are also believed to preferentially solvate the peptide, creating a microenvironment that favors helical conformations.[2]

Experimental Protocols

Protocol 1: Preparation of a Peptide Sample for a TFE Titration NMR Study

This protocol describes the preparation of a series of NMR samples with varying concentrations of TFE to monitor the conformational changes of a peptide.

Materials:

  • Peptide of interest (lyophilized powder)

  • 2-(2,2,2-Trifluoroethoxy)ethanol (TFE), NMR grade

  • Deuterated water (D₂O, 99.9%)

  • Deuterated 2-(2,2,2-Trifluoroethoxy)ethanol (TFE-d3) (optional, for minimizing solvent signal)

  • NMR tubes (high-quality, 5 mm)

  • Pipettes and sterile, low-binding microtubes

  • Vortex mixer

  • pH meter with a micro-electrode

Procedure:

  • Peptide Stock Solution Preparation:

    • Accurately weigh a sufficient amount of the lyophilized peptide to prepare a stock solution of the desired concentration (typically 0.5-2.0 mM).

    • Dissolve the peptide in a minimal amount of D₂O in a low-binding microtube. Ensure complete dissolution by gentle vortexing.

    • Adjust the pH of the peptide solution to the desired value (typically between 4.0 and 6.0 to minimize amide proton exchange) using dilute DCl or NaOD.

  • TFE/D₂O Co-solvent Mixture Preparation:

    • Prepare a series of TFE/D₂O mixtures with varying volume percentages of TFE (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60%, 80%).

    • For each concentration, calculate the required volumes of TFE and D₂O to achieve a final sample volume of 500-600 µL.

    • Note on Deuteration: If non-deuterated TFE is used, the residual proton signals from TFE will be present in the ¹H NMR spectrum. Solvent suppression techniques will be necessary to attenuate these signals. The use of deuterated TFE (TFE-d3) is recommended to simplify the spectrum, although it is more expensive.[3]

  • NMR Sample Preparation:

    • For each desired TFE concentration, transfer the appropriate volume of the TFE/D₂O mixture to a clean, labeled low-binding microtube.

    • Add a calculated volume of the peptide stock solution to each microtube to achieve the final desired peptide concentration.

    • Gently vortex each sample to ensure homogeneity.

    • Transfer each final solution to a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tubes securely and label them clearly.

Workflow for TFE Titration Sample Preparation:

TFE_Titration_Workflow cluster_peptide Peptide Stock Preparation cluster_solvent Solvent Mixture Preparation cluster_sample Final NMR Sample Preparation weigh Weigh Peptide dissolve Dissolve in D₂O weigh->dissolve ph_adjust Adjust pH dissolve->ph_adjust combine Combine Peptide Stock and TFE/D₂O ph_adjust->combine calc_vol Calculate TFE/D₂O Volumes mix_solvents Prepare Mixtures (0-80% TFE) calc_vol->mix_solvents mix_solvents->combine vortex Vortex to Mix combine->vortex transfer Transfer to NMR Tube vortex->transfer NMR_Acquisition NMR Data Acquisition transfer->NMR_Acquisition

Caption: Workflow for preparing NMR samples for a TFE titration experiment.

Protocol 2: NMR Data Acquisition with Non-Deuterated TFE

When using non-deuterated TFE, the proton signals from the solvent can be intense and may obscure signals from the analyte. The following are general guidelines for acquiring ¹H NMR spectra under these conditions.

Instrument and Pulse Program:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Standard 1D ¹H pulse sequence with solvent suppression (e.g., presaturation or WATERGATE).

Acquisition Parameters:

  • Locking and Shimming: Lock on the deuterium signal from D₂O. Perform standard shimming procedures to optimize magnetic field homogeneity.

  • Solvent Signal Identification: Acquire a preliminary 1D ¹H spectrum to identify the chemical shifts of the TFE and residual water signals.

  • Solvent Suppression Setup:

    • Presaturation: Set the saturation frequency to the chemical shift of the most intense solvent peak (usually the CH₂ group of TFE). Use a low power level and a saturation delay of 1-2 seconds.

    • WATERGATE: This pulse sequence uses gradients to dephase the solvent magnetization. It is often more effective than presaturation for multiple solvent signals and can be less detrimental to exchangeable protons near the solvent frequency.

  • Data Acquisition:

    • Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

    • Set the relaxation delay (D1) to be at least 1.5 times the longest T₁ of the protons of interest.

Logical Flow for Solvent Suppression:

Solvent_Suppression Start Start NMR Acquisition Identify_Solvent Identify Solvent Peak Frequencies Start->Identify_Solvent Choose_Method Choose Suppression Method Identify_Solvent->Choose_Method Presaturation Presaturation Choose_Method->Presaturation Simple, single peak WATERGATE WATERGATE Choose_Method->WATERGATE Multiple peaks, exchangeable protons Acquire_Data Acquire Spectrum Presaturation->Acquire_Data WATERGATE->Acquire_Data Process_Data Process and Analyze Data Acquire_Data->Process_Data

Caption: Decision workflow for solvent suppression in NMR with non-deuterated TFE.

Data Presentation

Quantitative data from TFE titration experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of TFE Concentration on the Helical Content and Hα Chemical Shifts of the Peptide Melittin

The following table presents representative data on the effect of TFE on the helical content of the peptide melittin, a well-studied α-helical peptide. The percentage of helicity can be estimated from circular dichroism (CD) spectroscopy or from an analysis of Hα chemical shift deviations in NMR.[3]

TFE Concentration (% v/v)Estimated Helical Content (%)Average Hα Chemical Shift Deviation (ppm)
0~10+0.05
10~35-0.10
20~60-0.25
30~85-0.38
40~90-0.42
50~90-0.42

Note: The data in this table are illustrative and based on trends reported in the literature for melittin and other helical peptides.[3][4][5] The actual values will vary depending on the specific peptide sequence, temperature, and pH.

Data Interpretation:

  • An increase in the negative value of the average Hα chemical shift deviation from random coil values is indicative of an increase in α-helical content.

  • The sigmoidal-like increase in helical content with TFE concentration is a common observation for peptides undergoing a coil-to-helix transition.

Signaling Pathway and Logical Relationships

The process of TFE-induced helix formation can be represented as a signaling pathway where the concentration of TFE acts as the input signal, leading to a structural change in the peptide.

TFE_Mechanism TFE_conc Increase in TFE Concentration Water_Hbond Disruption of Water H-bond Network TFE_conc->Water_Hbond Peptide_Solvation Preferential Solvation of Peptide by TFE TFE_conc->Peptide_Solvation Intra_Hbond Promotion of Intramolecular H-bonds Water_Hbond->Intra_Hbond Peptide_Solvation->Intra_Hbond Helix_Formation α-Helix Formation and Stabilization Intra_Hbond->Helix_Formation

Caption: Mechanism of TFE-induced α-helix formation in peptides.

Conclusion

2-(2,2,2-Trifluoroethoxy)ethanol is a powerful and versatile co-solvent for NMR studies of peptides and proteins. By carefully preparing samples with varying TFE concentrations, researchers can induce and stabilize secondary structures, enabling detailed structural characterization of otherwise flexible molecules. The protocols and guidelines presented here provide a framework for the effective use of TFE in NMR sample preparation, from experimental design to data interpretation. Adherence to these protocols will contribute to the acquisition of high-quality NMR data, ultimately advancing our understanding of protein and peptide structure and function.

References

Method

Application Notes and Protocols for the Purification of 2-(2,2,2-Trifluoroethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the purification of 2-(2,2,2-Trifluoroethoxy)ethanol, a crucial fluorinated building block in pharmac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(2,2,2-Trifluoroethoxy)ethanol, a crucial fluorinated building block in pharmaceutical and materials science research. The procedures outlined below are designed to remove common impurities, ensuring high-purity material suitable for sensitive applications.

Introduction

2-(2,2,2-Trifluoroethoxy)ethanol is a specialty chemical whose utility in research and development necessitates a high degree of purity. Commercially available products may have a purity of around 95% and can contain impurities such as water, unreacted starting materials, and acidic byproducts.[1] Given that the compound is hygroscopic, removal of water is a critical step in its purification.[2] This document details a robust two-step purification process involving drying with an anhydrous salt followed by fractional vacuum distillation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)ethanol is presented in Table 1. Understanding these properties is essential for selecting the appropriate purification methodology. The boiling point at reduced pressure (84 °C at 80 mmHg) suggests that the atmospheric boiling point is significantly higher, making vacuum distillation the preferred method to prevent potential thermal decomposition.[2]

Table 1: Physical and Chemical Properties of 2-(2,2,2-Trifluoroethoxy)ethanol

PropertyValueReference
CAS Number 2358-54-5[2]
Molecular Formula C4H7F3O2[2]
Molecular Weight 144.09 g/mol [2]
Appearance Oily liquid[2]
Boiling Point 84 °C at 80 mmHg[2]
Density 1.2902 g/cm³ at 25 °C[2]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol.[2]
Hygroscopicity Hygroscopic[2]

Potential Impurities

The primary impurities in technical-grade 2-(2,2,2-Trifluoroethoxy)ethanol are typically:

  • Water: Due to the compound's hygroscopic nature.

  • Unreacted 2,2,2-Trifluoroethanol: A common precursor in its synthesis.

  • Acidic Byproducts: Traces of acids, such as trifluoroacetic acid, can arise from the oxidation of precursors.

  • Higher Ethoxylates: Oligomers formed from the reaction with multiple ethylene oxide units.

Purification Workflow

The overall workflow for the purification of 2-(2,2,2-Trifluoroethoxy)ethanol is depicted in the diagram below. It involves a preliminary drying step to remove water, followed by fractional vacuum distillation to separate the target compound from less volatile and more volatile impurities.

PurificationWorkflow Purification Workflow for 2-(2,2,2-Trifluoroethoxy)ethanol start Crude 2-(2,2,2-Trifluoroethoxy)ethanol drying Step 1: Drying (Anhydrous MgSO4 or Na2SO4) start->drying filtration Filtration drying->filtration distillation Step 2: Fractional Vacuum Distillation filtration->distillation analysis Purity Analysis (GC-MS, NMR) distillation->analysis product Purified Product (>99.5%) analysis->product

Caption: Overall workflow for the purification of 2-(2,2,2-Trifluoroethoxy)ethanol.

Experimental Protocols

Protocol 1: Drying of Crude 2-(2,2,2-Trifluoroethoxy)ethanol

Objective: To remove residual water from the crude product.

Materials:

  • Crude 2-(2,2,2-Trifluoroethoxy)ethanol

  • Anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Filter funnel and filter paper or a sintered glass funnel

Procedure:

  • Place the crude 2-(2,2,2-Trifluoroethoxy)ethanol in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Begin stirring the liquid at a moderate speed.

  • Add a small portion of the anhydrous drying agent (e.g., MgSO₄) to the flask. Initially, the drying agent will clump together as it absorbs water.

  • Continue to add small portions of the drying agent with stirring until some of the newly added agent no longer clumps and remains free-flowing in the liquid. This indicates that the bulk of the water has been removed.

  • Allow the mixture to stir for an additional 15-20 minutes to ensure complete drying.

  • Remove the drying agent by gravity filtration through a fluted filter paper or by vacuum filtration through a sintered glass funnel.

  • Collect the dried liquid in a clean, dry round-bottom flask suitable for distillation.

Protocol 2: Fractional Vacuum Distillation

Objective: To purify the dried 2-(2,2,2-Trifluoroethoxy)ethanol by separating it from non-volatile and other volatile impurities.

Materials:

  • Dried crude 2-(2,2,2-Trifluoroethoxy)ethanol

  • Distillation glassware (round-bottom flask, Vigreux column, distillation head with thermometer, condenser, and receiving flask)

  • Vacuum pump and vacuum tubing

  • Manometer or vacuum gauge

  • Heating mantle and stirrer

  • Boiling chips or a magnetic stir bar

  • Cold trap (recommended to protect the vacuum pump)

Procedure:

  • Assemble the fractional distillation apparatus as shown in the logical diagram below. Ensure all glassware is dry and joints are properly greased to maintain a good vacuum seal.

  • Transfer the dried 2-(2,2,2-Trifluoroethoxy)ethanol into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly evacuate the system to the desired pressure (e.g., 20 mmHg).

  • Once the pressure is stable, begin heating the distillation flask using a heating mantle.

  • Collect and discard any initial low-boiling fractions.

  • Carefully monitor the temperature at the distillation head. Collect the main fraction that distills at a constant temperature. The expected boiling point at 20 mmHg is approximately 55-60 °C (estimated).

  • Stop the distillation before the distillation flask is completely dry to avoid the formation of potentially explosive peroxides and overheating of non-volatile residues.

  • Allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

  • Transfer the purified product to a clean, dry, and sealed container.

DistillationSetup Logical Diagram of Fractional Vacuum Distillation Setup cluster_0 Distillation Apparatus cluster_1 Vacuum System heating Heating Mantle + Stirrer flask Distillation Flask (Dried Crude Product) heating->flask column Vigreux Column flask->column head Distillation Head with Thermometer column->head condenser Condenser (Cooling Water In/Out) head->condenser receiving Receiving Flask (Purified Product) condenser->receiving vacuum_pump Vacuum Pump cold_trap Cold Trap (Dry Ice/Acetone) vacuum_pump->cold_trap manometer Manometer cold_trap->manometer manometer->head Vacuum Connection

Caption: Logical diagram of the fractional vacuum distillation apparatus.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

Table 2: Expected Purity and Yield

ParameterBefore PurificationAfter Purification
Purity (GC-MS) ~95%>99.5%
Water Content Variable (hygroscopic)<0.05%
Typical Yield N/A80-90%

NMR Spectroscopy: NMR is a powerful tool for confirming the structure and assessing the purity of the final product. The expected chemical shifts are provided in Table 3. A 1H NMR spectrum is available for reference.

Table 3: Expected NMR Chemical Shifts for 2-(2,2,2-Trifluoroethoxy)ethanol (in CDCl₃)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)AssignmentReference
¹H ~3.89q8.4 Hz-O-CH₂-CF₃[3]
¹H ~3.76t4.5 Hz-CH₂-OH[3]
¹H ~3.67t4.5 Hz-O-CH₂-CH₂-OH[3]
¹H ~2.5 (broad s)sN/A-OH[3]
¹³C ~123.7q278 Hz-CF₃Predicted
¹³C ~71.5sN/A-O-CH₂-CH₂-OHPredicted
¹³C ~68.0q34 Hz-O-CH₂-CF₃Predicted
¹³C ~61.5sN/A-CH₂-OHPredicted
¹⁹F ~-74.5t8.4 Hz-CF₃Predicted

Conclusion

The protocols described provide a reliable method for obtaining high-purity 2-(2,2,2-Trifluoroethoxy)ethanol. Proper drying followed by fractional vacuum distillation is effective in removing common impurities. The final product's purity should be verified by appropriate analytical methods such as GC-MS and NMR spectroscopy to ensure its suitability for demanding research and development applications.

References

Application

Application Notes and Protocols: Utilizing 2-(2,2,2-Trifluoroethoxy)ethanol as a Cosolvent for Protein Folding Studies

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2,2,2-Trifluoroethoxy)ethanol (TFE) is a colorless, water-miscible organic solvent that has become an invaluable tool in the study of protei...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2,2-Trifluoroethoxy)ethanol (TFE) is a colorless, water-miscible organic solvent that has become an invaluable tool in the study of protein folding, structure, and dynamics.[1] Its unique properties allow it to modulate the conformational landscape of proteins and peptides, primarily by promoting the formation of secondary structures such as α-helices and, in some cases, β-sheets.[2][3] This ability to induce structure in otherwise unstructured or partially folded polypeptides makes TFE a powerful cosolvent for investigating folding intermediates, characterizing the intrinsic structural propensities of protein sequences, and aiding in the structural determination of peptides and proteins.[4][5]

These application notes provide a comprehensive overview of the utility of TFE in protein folding studies, including its mechanism of action, quantitative effects on protein structure, and detailed protocols for key experiments.

Mechanism of Action

The precise mechanism by which TFE stabilizes secondary structures is a subject of ongoing research, with several contributing factors identified:

  • Preferential Solvation and Dehydration: TFE molecules preferentially aggregate around the peptide backbone, displacing water molecules.[2][6] This "coating" effect reduces the interaction of the peptide with water, which can act as a competitor for hydrogen bond formation.[2][6]

  • Hydrogen Bond Strengthening: By creating a low-dielectric microenvironment around the peptide, TFE strengthens intra-peptide hydrogen bonds, which are the cornerstone of secondary structure.[2][6]

  • Hydrophobic Interactions: TFE interacts weakly with nonpolar side chains, meaning it does not disrupt the hydrophobic interactions that are crucial for maintaining tertiary structure.[2][6]

  • Solvent Structuring and Crowding: At certain concentrations (around 15-30% v/v), TFE can form clusters in solution. These clusters can act as "nanocrowders," creating an excluded volume effect that favors more compact, folded states of the protein.[7][8]

It is important to note that the effect of TFE is highly concentration-dependent. At low concentrations, it typically stabilizes secondary and even tertiary structures.[9][10] However, at high concentrations, TFE can act as a denaturant, disrupting the native tertiary structure of proteins, likely by penetrating the hydrophobic core.[9]

Quantitative Data Presentation

The following tables summarize the quantitative effects of TFE on the secondary structure of various peptides and proteins as reported in the literature.

Table 1: Effect of TFE on the Helical Content of Peptides and Proteins

Peptide/ProteinTFE Concentration (v/v)MethodFractional Helicity (fH) / Secondary Structure ContentReference
Melittin30%Molecular DynamicsIncreased α-helix stability[2]
Betanova (β-sheet peptide)30%Molecular DynamicsStabilization of the turn region[2]
BHA (β-hairpin peptide)30%Molecular Dynamicsβ-hairpin population increased from ~40% to ~60%[2]
Phosphorylated Kinase Inducible Domain (pKID)0%Circular Dichroism21%[8]
Phosphorylated Kinase Inducible Domain (pKID)30%Circular Dichroism54%[8]
β-Lactoglobulin10-20%Circular DichroismCooperative transition from β-sheet to α-helix[3]

Table 2: Concentration-Dependent Effects of TFE on Protein Structure

ProteinTFE Concentration (v/v)Observed EffectReference
Hen Egg White Lysozyme (HEWL)< 10%Stabilization of tertiary structure[9][10]
Hen Egg White Lysozyme (HEWL)> 10%Denaturation (loss of tertiary structure)[9][10]
α-LactalbuminLow concentrationsFormation of a molten globule state[11]
Ribonuclease A> 40%Direct transformation to the "TFE state" (high helical content)[11]
Apomyoglobin (pH 4 folding intermediate)Low concentrationsStrong stabilization[5]

Experimental Protocols

Detailed methodologies for key experiments involving TFE as a cosolvent are provided below.

Protocol 1: TFE-Induced Protein/Peptide Folding Monitored by Circular Dichroism (CD) Spectroscopy

Circular Dichroism is a widely used technique to assess the secondary structure of proteins and peptides.

1. Materials:

  • Purified protein or peptide of interest
  • High-purity 2-(2,2,2-Trifluoroethoxy)ethanol (TFE)
  • Appropriate buffer (e.g., phosphate buffer, pH 7.0)
  • CD-compatible quartz cuvettes (e.g., 1 mm path length)
  • Circular Dichroism Spectrometer

2. Sample Preparation: a. Prepare a concentrated stock solution of the protein/peptide in the desired buffer. b. Prepare a series of TFE/buffer solutions with varying TFE concentrations (e.g., 0%, 5%, 10%, 20%, 30%, 50%, 80% v/v). c. For each TFE concentration, mix the protein/peptide stock solution with the corresponding TFE/buffer solution to achieve the final desired protein concentration (typically in the range of 0.1-0.2 mg/mL). Ensure the final buffer concentration is consistent across all samples. d. Gently mix and allow the samples to equilibrate for a specified time (e.g., 30 minutes) at a controlled temperature.

3. CD Data Acquisition: a. Set the CD spectrometer to the far-UV region (typically 190-260 nm). b. Record a baseline spectrum using the corresponding TFE/buffer solution without the protein/peptide. c. Record the CD spectrum for each protein/peptide sample. d. Average multiple scans for each sample to improve the signal-to-noise ratio.

4. Data Analysis: a. Subtract the baseline spectrum from each sample spectrum. b. Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

  • mdeg is the observed ellipticity in millidegrees
  • c is the protein concentration in mg/mL
  • n is the number of amino acid residues
  • l is the path length of the cuvette in cm c. Analyze the shape and magnitude of the spectra. Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum around 218 nm is characteristic of β-sheet structures. d. Deconvolute the spectra using appropriate algorithms (e.g., K2D, CONTIN) to estimate the percentage of different secondary structure elements.

Protocol 2: In-Solution Protein Digestion Using TFE for Mass Spectrometry

TFE can be used to denature proteins effectively for enzymatic digestion prior to mass spectrometry analysis.

1. Materials:

  • Protein sample (e.g., 0.5 mg)
  • 100 mM Ammonium Bicarbonate
  • TFE
  • 200 mM Dithiothreitol (DTT)
  • 200 mM Iodoacetamide (IAA)
  • Sequencing grade trypsin
  • Formic acid or Trifluoroacetic acid (TFA)

2. Procedure: a. To 0.5 mg of the protein sample, add 25 µL of 100 mM ammonium bicarbonate and 25 µL of TFE. b. Add 2.5 µL of 200 mM DTT to reduce disulfide bonds. Vortex to mix. c. Heat the sample at 60°C for 45-60 minutes (or 90°C for 20 minutes) to denature the protein. d. Cool the sample to room temperature and add 10 µL of 200 mM IAA to alkylate the cysteine residues. Incubate in the dark for 1 hour. e. Quench the excess IAA by adding 2.5 µL of 200 mM DTT and incubate in the dark for 1 hour. f. Dilute the sample by adding 300 µL of water and adjust the pH by adding 100 µL of 100 mM ammonium bicarbonate. The final TFE concentration should be below 5% to ensure trypsin activity. g. Add trypsin at a 1:20 or 1:50 enzyme-to-substrate ratio and incubate overnight at 37°C. h. Stop the digestion by adding 2 µL of neat formic acid or TFA. i. The digest is now ready for desalting and analysis by mass spectrometry.[12]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of TFE in protein folding studies.

TFE_Mechanism cluster_protein Unfolded Polypeptide in Water cluster_tfe TFE Cosolvent Addition cluster_folded Folded Structure in TFE/Water P Polypeptide Chain W1 Water W2 Water W3 Water TFE TFE Molecules W1->TFE Displacement TFE_agg TFE Aggregate TFE->TFE_agg Preferential Solvation Folded α-Helix Formation TFE_agg->Folded Strengthened H-Bonds Low Dielectric Environment

Caption: Mechanism of TFE-induced protein folding.

CD_Workflow start Start: Purified Protein/Peptide prep_stock Prepare Protein Stock in Buffer start->prep_stock mix Mix Protein Stock with TFE/Buffer Solutions prep_stock->mix prep_tfe Prepare TFE/Buffer Solutions (0-80% v/v) prep_tfe->mix equilibrate Equilibrate Samples mix->equilibrate measure Measure CD Spectra of Protein Samples equilibrate->measure cd_setup Setup CD Spectrometer (Far-UV Range) baseline Record Baseline Spectra (TFE/Buffer only) cd_setup->baseline process Process Data: Baseline Subtraction, Convert to [θ] baseline->process measure->process analyze Analyze Spectra & Deconvolute for Secondary Structure process->analyze end End: Quantitative Structural Information analyze->end

Caption: Experimental workflow for CD spectroscopy.

Conclusion

2-(2,2,2-Trifluoroethoxy)ethanol is a versatile and effective cosolvent for probing the conformational dynamics of proteins and peptides. Its ability to induce and stabilize secondary structures provides a valuable means to study folding pathways, characterize folding intermediates, and understand the intrinsic structural preferences of amino acid sequences. By carefully controlling the TFE concentration and employing appropriate analytical techniques such as Circular Dichroism, researchers can gain significant insights into the complex process of protein folding, which is crucial for fundamental biological understanding and for the development of novel therapeutics.

References

Method

Application of 2-(2,2,2-Trifluoroethoxy)ethanol in Heterocycle Synthesis: A Literature Review and Alternative Approaches

For Researchers, Scientists, and Drug Development Professionals Introduction Fluorinated heterocycles are of paramount importance in modern drug discovery and development. The incorporation of fluorine atoms or fluorine-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated heterocycles are of paramount importance in modern drug discovery and development. The incorporation of fluorine atoms or fluorine-containing moieties into heterocyclic scaffolds can significantly enhance a molecule's pharmacological profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,2,2-trifluoroethoxy group, in particular, is a valuable substituent known to improve these properties.

This document initially aimed to provide detailed application notes and protocols for the use of 2-(2,2,2-Trifluoroethoxy)ethanol as a direct precursor in the synthesis of fluorinated heterocycles. However, a comprehensive review of the current scientific literature did not yield specific examples of this compound being used as a primary building block for the construction of fluorinated heterocyclic rings.

Instead, the closely related and widely used reagent, 2,2,2-trifluoroethanol (TFEA) , serves as the primary source for introducing the 2,2,2-trifluoroethoxy group onto aromatic and heterocyclic systems. This is typically achieved through nucleophilic aromatic substitution or other etherification reactions, with the resulting intermediate then undergoing cyclization to form the desired heterocycle.

Therefore, this document will focus on the application of 2,2,2-trifluoroethanol in the synthesis of a representative fluorinated heterocycle, providing detailed protocols and data based on published literature. This approach will offer valuable insights into the strategies for incorporating the trifluoroethoxy group into complex molecules.

Application Notes: The Role of the 2,2,2-Trifluoroethoxy Group in Medicinal Chemistry

The introduction of a 2,2,2-trifluoroethoxy group into a drug candidate can offer several advantages:

  • Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the drug's half-life in the body.

  • Enhanced Lipophilicity: The trifluoroethoxy group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

  • Improved Binding Affinity: The unique electronic and steric properties of the trifluoroethoxy group can lead to more favorable interactions with the target protein, resulting in increased potency.

Synthesis of a Fluorinated Heterocycle: 4,4-Dimethyl-2-(2-(2,2,2-trifluoroethoxy)phenyl)-4,5-dihydrooxazole

This section details the synthesis of a fluorinated oxazoline, a class of heterocycles with applications as chiral auxiliaries and in medicinal chemistry. The 2,2,2-trifluoroethoxy group is introduced in the first step using 2,2,2-trifluoroethanol.

Experimental Workflow

G cluster_0 Step 1: Trifluoroethoxylation cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Formation cluster_3 Step 4: Cyclization A Ethyl 2-fluorobenzoate C Potassium tert-butoxide, THF A->C B 2,2,2-Trifluoroethanol B->C D Ethyl 2-(2,2,2-trifluoroethoxy)benzoate C->D E Ethyl 2-(2,2,2-trifluoroethoxy)benzoate F NaOH, 1,4-Dioxane/Water E->F G 2-(2,2,2-Trifluoroethoxy)benzoic acid F->G H 2-(2,2,2-Trifluoroethoxy)benzoic acid I Thionyl chloride H->I J 2-Amino-2-methylpropan-1-ol, CH2Cl2 I->J K N-(1-Hydroxy-2-methylpropan-2-yl)- 2-(2,2,2-trifluoroethoxy)benzamide J->K L N-(1-Hydroxy-2-methylpropan-2-yl)- 2-(2,2,2-trifluoroethoxy)benzamide M Thionyl chloride, CH2Cl2 L->M N 4,4-Dimethyl-2-(2-(2,2,2-trifluoroethoxy)phenyl) -4,5-dihydrooxazole M->N

Caption: Synthetic pathway for 4,4-Dimethyl-2-(2-(2,2,2-trifluoroethoxy)phenyl)-4,5-dihydrooxazole.

Quantitative Data Summary
StepProductStarting MaterialReagentsSolventTemperatureTimeYield
1Ethyl 2-(2,2,2-trifluoroethoxy)benzoateEthyl 2-fluorobenzoate2,2,2-Trifluoroethanol, Potassium tert-butoxideDry THF0 °C to rt22 hGood
22-(2,2,2-Trifluoroethoxy)benzoic acidEthyl 2-(2,2,2-trifluoroethoxy)benzoateSodium hydroxide1,4-Dioxane, WaterReflux2 hNot Specified
3N-(1-Hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamide2-(2,2,2-Trifluoroethoxy)benzoic acidThionyl chloride, 2-Amino-2-methylpropan-1-olToluene, CH2Cl2Reflux, then 0 °C to rt3 h, then 18 hNot Specified
44,4-Dimethyl-2-(2-(2,2,2-trifluoroethoxy)phenyl)-4,5-dihydrooxazoleN-(1-Hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamideThionyl chlorideCH2Cl2Room Temperature18 hNot Specified
Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)benzoate [1]

  • To a stirred solution of 2,2,2-trifluoroethanol (6.02 g, 60.2 mmol) in dry tetrahydrofuran (THF, 150 mL) at 0 °C, add potassium tert-butoxide (6.77 g, 60.3 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of ethyl 2-fluorobenzoate (5.05 g, 30.0 mmol) in dry THF (20 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Add additional 2,2,2-trifluoroethanol (3.02 g, 30.2 mmol) and potassium tert-butoxide (3.44 g, 30.7 mmol).

  • Stir at room temperature for a further 16 hours.

  • Concentrate the reaction mixture in vacuo.

  • Partition the residue between water (100 mL) and diethyl ether (100 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.

Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)benzoic acid [1]

  • To a stirred solution of ethyl 2-(2,2,2-trifluoroethoxy)benzoate (9.21 g, 37.1 mmol) in 1,4-dioxane (90 mL), add a solution of sodium hydroxide (2.23 g, 55.8 mmol) in water (40 mL).

  • Heat the reaction mixture under reflux for 2 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Dissolve the residue in water (150 mL) and wash with diethyl ether (50 mL).

  • Acidify the aqueous layer to pH 1 with 2 M HCl.

  • Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the carboxylic acid.

Step 3: Synthesis of N-(1-Hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamide [1]

  • Add thionyl chloride (3.7 mL, 50.7 mmol) to a solution of 2-(2,2,2-trifluoroethoxy)benzoic acid (5.50 g, 25.0 mmol) in toluene (50 mL).

  • Heat the mixture under reflux for 3 hours and then evaporate to obtain the crude 2-(2,2,2-trifluoroethoxy)benzoyl chloride, which is used without further purification.

  • Add a solution of the crude benzoyl chloride in CH2Cl2 (50 mL) dropwise to a solution of 2-amino-2-methylpropan-1-ol (4.46 g, 50.0 mmol) in CH2Cl2 (50 mL) stirred at 0 °C.

  • After the addition, stir the mixture at room temperature for 18 hours.

  • Pour the reaction mixture into water.

  • Separate the organic layer and extract the aqueous layer with CH2Cl2 (50 mL).

  • Combine the organic extracts and wash sequentially with 2 M HCl (50 mL), 2 M NaOH (50 mL), and water (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the amide.

Step 4: Synthesis of 4,4-Dimethyl-2-(2-(2,2,2-trifluoroethoxy)phenyl)-4,5-dihydrooxazole [1]

  • Add thionyl chloride (1.2 mL, 16.5 mmol) to a solution of N-(1-hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamide (3.70 g, 12.7 mmol) in CH2Cl2 (120 mL).

  • Stir the mixture at room temperature for 18 hours.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with CH2Cl2.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the final product.

Conclusion

While direct applications of 2-(2,2,2-Trifluoroethoxy)ethanol in the synthesis of fluorinated heterocycles are not readily found in the current literature, the introduction of the vital 2,2,2-trifluoroethoxy moiety is efficiently achieved using 2,2,2-trifluoroethanol. The provided multi-step synthesis of a fluorinated oxazoline serves as a practical example of this strategy. This approach allows for the incorporation of the trifluoroethoxy group onto an aromatic precursor, which is then elaborated into the final heterocyclic target. Researchers in drug discovery and medicinal chemistry can utilize these principles and protocols to design and synthesize novel fluorinated heterocycles with potentially enhanced pharmacological properties.

References

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol

Welcome to the Technical Support Center for the synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and comprehensive experimental pr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol, providing potential causes and recommended solutions in a direct question-and-answer format.

Question 1: Why is the yield of my 2-(2,2,2-Trifluoroethoxy)ethanol synthesis unexpectedly low?

Answer:

Low yields in the Williamson ether synthesis of this compound can stem from several factors, primarily related to the reaction mechanism and conditions.[1]

Potential Causes & Solutions:

  • Incomplete Deprotonation: The first step of the synthesis requires the quantitative formation of the alkoxide from the alcohol. 2,2,2-Trifluoroethanol is more acidic than typical alcohols, but a sufficiently strong base is still crucial.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF. Ensure the reaction mixture is stirred until hydrogen evolution ceases, indicating complete formation of the sodium 2,2,2-trifluoroethoxide.

  • Sub-optimal Reaction Time and Temperature: The S(_N)2 reaction may be slow, and incomplete conversion is a common reason for low yields.[1]

    • Solution: Allow the reaction to reflux for an adequate amount of time, typically ranging from 4 to 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion before workup.

  • Competing Elimination (E2) Reaction: Although the substrate (2-chloroethanol or 2-bromoethanol) is a primary halide, which favors substitution, elimination can still occur, especially if a sterically hindered or overly strong base is used at high temperatures.[2][3]

    • Solution: The preferred pathway involves reacting sodium 2,2,2-trifluoroethoxide with a 2-haloethanol. This minimizes steric hindrance around the electrophilic carbon. Avoid excessively high temperatures that might favor the E2 pathway.

  • Solvent Issues: The choice of solvent is critical. Protic or nucleophilic solvents can compete with the alkoxide, reacting with the alkyl halide themselves.[3]

    • Solution: Employ a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the S(_N)2 reaction.

Question 2: I am observing a significant amount of a high-boiling point byproduct. What could it be and how can I prevent it?

Answer:

A common high-boiling point impurity is the bis-ether byproduct, 1,2-bis(2,2,2-trifluoroethoxy)ethane.

Potential Cause & Solution:

  • Secondary Reaction: This byproduct forms when the hydroxyl group of the desired product, 2-(2,2,2-Trifluoroethoxy)ethanol, is deprotonated by the remaining sodium 2,2,2-trifluoroethoxide in the reaction mixture. The newly formed alkoxide then reacts with another molecule of the 2-haloethanol starting material.

    • Solution 1 (Stoichiometry Control): Use a slight excess (1.1 to 1.2 equivalents) of the 2-haloethanol relative to the 2,2,2-trifluoroethanol. This ensures the trifluoroethoxide is the limiting reagent and is consumed before it can react with the product.

    • Solution 2 (Slow Addition): Add the 2-haloethanol slowly to the solution of the pre-formed sodium 2,2,2-trifluoroethoxide. This maintains a low concentration of the electrophile and favors the primary reaction.

Question 3: How can I effectively purify the final product, 2-(2,2,2-Trifluoroethoxy)ethanol?

Answer:

Purification typically involves removing unreacted starting materials, salts, and the solvent. The main impurities are often water, unreacted alcohols, and any byproducts.[4]

Potential Challenges & Solutions:

  • Separation from Starting Materials: Unreacted 2,2,2-trifluoroethanol (BP: ~74°C) and 2-chloroethanol (BP: ~129°C) must be separated from the product (BP: 84°C @ 80 mmHg).[5][6]

    • Solution: Fractional distillation under reduced pressure is the most effective method. The difference in boiling points, especially under vacuum, allows for clean separation.

  • Removal of Salts and Solvent: Inorganic salts (e.g., NaCl) and high-boiling solvents (e.g., DMF) must be removed prior to distillation.

    • Solution: Perform an aqueous workup. After the reaction is complete, cool the mixture and quench it with water. Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer multiple times with water to remove the DMF and salts, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4) or Na(_2)SO(_4)), filter, and then remove the solvent by rotary evaporation before proceeding to distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing 2-(2,2,2-Trifluoroethoxy)ethanol?

The most common and versatile method is the Williamson ether synthesis.[3] This reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2]

Q2: Which combination of reactants is optimal for the Williamson synthesis of this ether?

The preferred combination is sodium 2,2,2-trifluoroethoxide (the nucleophile) and 2-chloroethanol or 2-bromoethanol (the electrophile). This is because S(_N)2 reactions are most efficient with primary alkyl halides, which are less sterically hindered and less prone to undergoing competing E2 elimination reactions.[2] The alternative pathway, using sodium 2-hydroxyethoxide and a 2,2,2-trifluoroethyl halide, is less favorable.

Q3: What are the primary side reactions to consider?

The main side reactions are the E2 elimination of the alkyl halide, which would produce vinyl ethers, and the formation of a bis-ether byproduct, 1,2-bis(2,2,2-trifluoroethoxy)ethane, through a secondary reaction.[3]

Q4: What safety precautions should be taken during this synthesis?
  • Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • 2,2,2-Trifluoroethanol: This substance is toxic and can be harmful if inhaled or absorbed through the skin.[5]

  • 2-Chloroethanol: This reagent is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

  • Solvents: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling all chemicals.

Data Presentation

Table 1: Physical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2,2,2-TrifluoroethanolC₂H₃F₃O100.04741.393
2-ChloroethanolC₂H₅ClO80.511291.20
2-(2,2,2-Trifluoroethoxy)ethanol C₄H₇F₃O₂ 144.09 84 (@ 80 mmHg) [6]1.290 [6]
Table 2: Typical Williamson Ether Synthesis Conditions
ParameterRecommended ConditionRationale
Nucleophile Sodium 2,2,2-trifluoroethoxideFormed in situ from 2,2,2-trifluoroethanol and NaH.
Electrophile 2-ChloroethanolPrimary halide, favors S(_N)2 over E2.
Stoichiometry 1.0 eq. NaH, 1.0 eq. TFEA, 1.1 eq. 2-ChloroethanolSlight excess of electrophile prevents byproduct formation.
Solvent Anhydrous THF or DMFPolar aprotic solvent stabilizes ions and is non-nucleophilic.[3]
Temperature Reflux (66°C for THF)Provides sufficient energy for reaction completion.
Reaction Time 4 - 12 hoursMonitor by TLC or GC for completion.[1]

Experimental Protocols

Detailed Protocol: Synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol

This protocol is based on standard Williamson ether synthesis procedures.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • 2,2,2-Trifluoroethanol (TFEA)

  • 2-Chloroethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

  • Base Addition: Charge the flask with sodium hydride (1.0 eq.). Wash the NaH dispersion three times with anhydrous hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.

  • Alkoxide Formation: Cool the THF/NaH slurry to 0°C in an ice bath. Slowly add 2,2,2-trifluoroethanol (1.0 eq.) dropwise via the dropping funnel. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • S(_N)2 Reaction: To the resulting solution of sodium 2,2,2-trifluoroethoxide, add 2-chloroethanol (1.1 eq.) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain reflux for 4-12 hours. Monitor the reaction's progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-(2,2,2-Trifluoroethoxy)ethanol.

Visualizations

Experimental Workflow Diagram

experimental_workflow NaH 1. Sodium Hydride (NaH) in Anhydrous THF Alkoxide Alkoxide Formation (0°C to RT) NaH->Alkoxide TFEA 2. 2,2,2-Trifluoroethanol (TFEA) TFEA->Alkoxide Slow addition Haloethanol 3. 2-Chloroethanol Reaction SN2 Reaction (Reflux) Haloethanol->Reaction Slow addition Alkoxide->Reaction Sodium 2,2,2-trifluoroethoxide Workup Aqueous Workup & Extraction Reaction->Workup Crude Mixture Purification Drying & Concentration Workup->Purification Distillation Fractional Distillation (Reduced Pressure) Purification->Distillation Crude Product Product Pure Product: 2-(2,2,2-Trifluoroethoxy)ethanol Distillation->Product

Caption: Synthetic workflow for 2-(2,2,2-Trifluoroethoxy)ethanol.

Troubleshooting Logic Diagram

troubleshooting_flow Problem Problem Cause Cause Solution Solution P1 Low Yield? C1 Incomplete Deprotonation? P1->C1 Check C2 Reaction Incomplete? P1->C2 Check C3 Side Reactions? P1->C3 Check S1 Use strong base (NaH). Ensure full H2 evolution. C1->S1 Solution S2 Increase reflux time. Monitor via TLC/GC. C2->S2 Solution S3 Use correct reactant pair. Control temperature. C3->S3 Solution

Caption: Troubleshooting logic for addressing low product yield.

References

Optimization

Side reactions and byproduct formation with 2-(2,2,2-Trifluoroethoxy)ethanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,2,2-Trifluoroethoxy)ethanol. The infor...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,2,2-Trifluoroethoxy)ethanol. The information is designed to help identify and resolve issues related to side reactions and byproduct formation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side reactions when using 2-(2,2,2-Trifluoroethoxy)ethanol?

A1: Due to its chemical structure, which includes a primary alcohol and an ether linkage, 2-(2,2,2-Trifluoroethoxy)ethanol is susceptible to a few key side reactions under specific conditions. The most common of these are:

  • Oxidation of the primary alcohol: The terminal hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid, particularly in the presence of oxidizing agents.[1][2][3][4][5]

  • Ether cleavage: The ether bond can be broken under strongly acidic conditions, especially at elevated temperatures, leading to the formation of 2,2,2-trifluoroethanol and ethylene glycol or their derivatives.[6][7][8][9][10]

  • Elimination (Dehydration): Although less common for primary alcohols, dehydration can occur under harsh acidic conditions and high temperatures, potentially leading to the formation of vinyl ethers.[2][3]

Q2: I am observing an unexpected peak in my analysis that I suspect is a byproduct. How can I identify it?

A2: Identifying unknown byproducts requires a systematic approach. Here are the recommended steps:

  • Consider the reaction conditions:

    • Oxidizing conditions? If you are using an oxidizing agent, the byproduct is likely the corresponding aldehyde (2-(2,2,2-Trifluoroethoxy)acetaldehyde) or carboxylic acid (2-(2,2,2-Trifluoroethoxy)acetic acid).

    • Strongly acidic conditions? If your reaction is run in the presence of a strong acid like HBr or HI, you may be observing ether cleavage products.

    • High temperatures? Elevated temperatures can promote both ether cleavage and elimination reactions.

  • Analyze by mass spectrometry (MS): Determine the molecular weight of the impurity. This can provide strong evidence for the identity of the byproduct.

  • Analyze by Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR can help elucidate the structure of the byproduct. For instance, the disappearance of the alcohol proton and the appearance of an aldehyde proton signal would suggest oxidation.

  • Consider impurities from synthesis: Byproducts could also be residual impurities from the synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol. A common synthesis route involves the Williamson ether synthesis, which can have unreacted starting materials or byproducts from side reactions like elimination.[11][12][13][14]

Q3: Can the trifluoromethyl group itself participate in side reactions?

A3: The trifluoromethyl (-CF3) group is generally considered to be very stable and chemically inert due to the strength of the carbon-fluorine bonds.[15][16][17] It is unlikely to participate directly in most common organic reactions. However, its strong electron-withdrawing nature can influence the reactivity of the rest of the molecule. For example, it can increase the acidity of the hydroxyl proton, potentially affecting its reactivity in base-catalyzed reactions.[15][16]

Troubleshooting Guides

Issue 1: Formation of Oxidation Byproducts

Symptoms:

  • Appearance of new peaks in your chromatogram (GC or LC).

  • Mass spectrometry data suggests the addition of an oxygen atom or loss of two hydrogen atoms.

  • Changes in the IR spectrum, such as the appearance of a carbonyl (C=O) stretch.

Potential Causes:

  • Presence of an intentional or unintentional oxidizing agent in the reaction mixture.

  • Exposure of the reaction to air (oxygen) for prolonged periods at elevated temperatures.

Solutions:

Mitigation StrategyExperimental ProtocolExpected Outcome
Use an Inert Atmosphere Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.Minimizes oxidation from atmospheric oxygen.
Degas Solvents Before use, degas solvents by sparging with an inert gas or by the freeze-pump-thaw method.Removes dissolved oxygen from the reaction medium.
Avoid Incompatible Reagents Ensure that other reagents in your reaction are not strong oxidizing agents.Prevents chemical oxidation of the alcohol functionality.
Issue 2: Ether Cleavage

Symptoms:

  • Formation of 2,2,2-trifluoroethanol and/or ethylene glycol derivatives.

  • Significant decrease in the yield of the desired product when running reactions under strong acidic conditions.

Potential Causes:

  • Use of strong protic acids (e.g., HBr, HI) as reagents or catalysts.

  • High reaction temperatures in the presence of an acid.

Solutions:

Mitigation StrategyExperimental ProtocolExpected Outcome
Use a Milder Acid If a Brønsted acid is required, consider using a weaker acid or a Lewis acid that is less likely to promote ether cleavage.Reduces the rate of the undesired ether cleavage reaction.
Lower Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Favors the desired reaction pathway over the higher activation energy cleavage pathway.
Protecting Group Strategy If the alcohol functionality is not required for the reaction, consider protecting it before subjecting the molecule to harsh acidic conditions.Prevents side reactions at the alcohol and potentially reduces the likelihood of ether cleavage.
Issue 3: Presence of Synthesis-Related Impurities

Symptoms:

  • The impurity is present in the starting material (as determined by analysis before use).

  • The impurity does not change in concentration over the course of the reaction.

Potential Causes:

  • Incomplete reaction or purification during the synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol. A common synthetic route is a Williamson ether synthesis, which can result in unreacted 2,2,2-trifluoroethanol or the halo-precursor as impurities.

Solutions:

Mitigation StrategyExperimental ProtocolExpected Outcome
Purify the Starting Material Before use, purify the 2-(2,2,2-Trifluoroethoxy)ethanol by distillation.Removes volatile impurities and provides a cleaner starting material.
Aqueous Wash If the impurity is water-soluble, an aqueous workup of the starting material or reaction mixture can be effective.Removes polar impurities.
Chromatography For non-volatile impurities, column chromatography may be necessary.Provides a high purity starting material.

Visual Guides

Side_Reactions cluster_oxidation Oxidation cluster_cleavage Ether Cleavage (Strong Acid) main 2-(2,2,2-Trifluoroethoxy)ethanol aldehyde 2-(2,2,2-Trifluoroethoxy)acetaldehyde main->aldehyde [O] tfe 2,2,2-Trifluoroethanol main->tfe H+ eg Ethylene Glycol (or derivative) main->eg H+ acid 2-(2,2,2-Trifluoroethoxy)acetic acid aldehyde->acid Further Oxidation

Caption: Potential side reaction pathways of 2-(2,2,2-Trifluoroethoxy)ethanol.

Troubleshooting_Workflow start Unexpected Byproduct Detected check_conditions Analyze Reaction Conditions (Oxidizing? Acidic? High Temp?) start->check_conditions check_sm Analyze Starting Material for Impurities start->check_sm analyze_byproduct Characterize Byproduct (MS, NMR) check_conditions->analyze_byproduct oxidation Probable Oxidation (Aldehyde/Carboxylic Acid) analyze_byproduct->oxidation MW+16 or MW-2 cleavage Probable Ether Cleavage (TFE, Ethylene Glycol) analyze_byproduct->cleavage Fragments match cleavage products impurity Synthesis-Related Impurity check_sm->impurity Impurity present in starting material

Caption: Logical workflow for troubleshooting byproduct formation.

References

Troubleshooting

Technical Support Center: Purification of 2-(2,2,2-Trifluoroethoxy)ethanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2,2,2-Trifluoroethoxy)et...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2,2,2-Trifluoroethoxy)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial 2-(2,2,2-Trifluoroethoxy)ethanol?

A1: Common impurities can originate from the synthesis process and subsequent storage. Potential impurities include:

  • Starting materials: Residual 2,2,2-trifluoroethanol and 2-chloroethanol.

  • Byproducts: Di- and tri-ethoxylated compounds, and oxidation products.

  • Water: Due to the hygroscopic nature of the compound.

  • Acidic impurities: Traces of acids used as catalysts or formed during synthesis.

Q2: How can I assess the purity of my 2-(2,2,2-Trifluoroethoxy)ethanol sample?

A2: Several analytical techniques can be employed to determine the purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can help identify and quantify impurities containing protons and fluorine, respectively.

  • Karl Fischer Titration: To specifically quantify the water content.

Q3: What is the most suitable general-purpose purification method for this compound?

A3: For general purification to remove a range of impurities, fractional distillation under reduced pressure is often the most effective method. For targeted removal of specific impurities or for small-scale purification, column chromatography can be very effective.

Troubleshooting Guides

Problem 1: My sample of 2-(2,2,2-Trifluoroethoxy)ethanol contains a significant amount of water.

Solution:

  • Drying Agents: For removal of small to moderate amounts of water, the sample can be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration. For more basic conditions, anhydrous potassium carbonate (K₂CO₃) can be used.

  • Azeotropic Distillation: If a significant amount of water is present, azeotropic distillation with a suitable solvent (e.g., toluene) can be performed to remove the water.

  • Fractional Distillation: Careful fractional distillation can also separate water from the desired product.

Problem 2: My sample has a low pH, indicating acidic impurities.

Solution:

  • Aqueous Wash: The sample can be dissolved in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and washed with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and remove acidic impurities. This should be followed by a wash with brine and drying of the organic layer.

  • Distillation over a Basic Salt: Distilling the product from a small amount of a non-volatile base, such as anhydrous potassium carbonate, can help to remove acidic impurities.

Problem 3: GC-MS analysis shows the presence of higher boiling point impurities.

Solution:

  • Fractional Distillation: This is the most effective method for removing non-volatile or high-boiling impurities. Careful control of the distillation temperature and pressure is crucial for a good separation.

  • Column Chromatography: Adsorption chromatography using silica gel or alumina can effectively separate the desired product from less polar or more polar high-boiling impurities, depending on the chosen solvent system.

Data Presentation

Table 1: Comparison of Purification Methods for 2-(2,2,2-Trifluoroethoxy)ethanol

Purification MethodPrincipleImpurities RemovedAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.Water, residual solvents, low and high boiling point byproducts.Scalable, effective for a wide range of impurities.Requires careful control of temperature and pressure; potential for thermal degradation.
Column Chromatography Separation based on differential adsorption to a stationary phase.Byproducts with different polarity, colored impurities.High resolution, suitable for small-scale purification.Can be time-consuming and requires solvent usage.
Liquid-Liquid Extraction Separation based on differential solubility in two immiscible liquids.Acidic or basic impurities, water-soluble impurities.Simple and quick for removing specific types of impurities.Requires the use of organic solvents; may not remove all impurities.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying several grams to kilograms of 2-(2,2,2-Trifluoroethoxy)ethanol.

  • Preparation:

    • Ensure the crude 2-(2,2,2-Trifluoroethoxy)ethanol is dry. If it contains a significant amount of water, pre-dry it with anhydrous magnesium sulfate.

    • Add the crude material and a few boiling chips to a round-bottom flask.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

    • Connect the apparatus to a vacuum pump if distillation under reduced pressure is required to prevent thermal decomposition.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Collect the fraction that distills at the expected boiling point of 2-(2,2,2-Trifluoroethoxy)ethanol (Boiling point: ~145-147 °C at atmospheric pressure).

    • Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.

  • Analysis:

    • Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Purification by Column Chromatography

This method is ideal for small-scale purification and for removing impurities with similar boiling points but different polarities.

  • Stationary Phase and Eluent Selection:

    • Based on thin-layer chromatography (TLC) analysis, select a suitable solvent system (eluent). A common starting point is a mixture of hexane and ethyl acetate.

    • Use silica gel as the stationary phase.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluent.

    • Pour the slurry into a chromatography column and allow it to pack uniformly without air bubbles.

  • Sample Loading:

    • Dissolve the crude 2-(2,2,2-Trifluoroethoxy)ethanol in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

  • Analysis and Product Recovery:

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(2,2,2-Trifluoroethoxy)ethanol.

Mandatory Visualization

Experimental_Workflow_Distillation cluster_prep Preparation cluster_distill Fractional Distillation cluster_analysis Analysis & Collection A Crude Product B Drying Agent (e.g., MgSO4) A->B Add C Dry Crude Product B->C Filter D Distillation Setup C->D Load E Heating D->E F Fraction Collection E->F G Forerun (Discard) F->G H Pure Fraction F->H I Residue (Discard) F->I J Purity Analysis (GC-MS, NMR) H->J

Caption: Workflow for the purification of 2-(2,2,2-Trifluoroethoxy)ethanol by fractional distillation.

Experimental_Workflow_Chromatography cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery A Crude Product C Packed Column A->C Load Sample B Silica Gel Slurry B->C Pack D Elution with Solvent System C->D E Fraction Collection D->E F TLC Analysis E->F G Combine Pure Fractions F->G H Solvent Removal G->H I Purified Product H->I

Caption: Workflow for the purification of 2-(2,2,2-Trifluoroethoxy)ethanol by column chromatography.

Optimization

Optimizing Reaction Conditions with 2-(2,2,2-Trifluoroethoxy)ethanol: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions when using 2-(2,2,2-Trifluoroethoxy)ethanol as a solvent. Th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions when using 2-(2,2,2-Trifluoroethoxy)ethanol as a solvent. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Physicochemical Properties

A clear understanding of the solvent's properties is crucial for reaction optimization. The following table summarizes the key physicochemical data for 2-(2,2,2-Trifluoroethoxy)ethanol and, for comparison, the closely related and more extensively studied 2,2,2-Trifluoroethanol (TFE).

Property2-(2,2,2-Trifluoroethoxy)ethanol2,2,2-Trifluoroethanol (TFE)
CAS Number 2358-54-575-89-8[1]
Molecular Formula C₄H₇F₃O₂C₂H₃F₃O[1]
Molecular Weight 144.09 g/mol [2]100.04 g/mol [1]
Boiling Point 84 °C at 80 mmHg74.0 °C[1]
Density 1.2902 g/cm³ at 25 °C[2]1.38 g/cm³ at 25 °C
pKa 14.21 (Predicted)[2]12.4[1]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol.[2]Miscible with water and most organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using 2-(2,2,2-Trifluoroethoxy)ethanol as a solvent?

A1: 2-(2,2,2-Trifluoroethoxy)ethanol, like other fluorinated alcohols, offers several potential advantages in chemical synthesis. Its high ionizing power and strong hydrogen-bond-donating ability can activate substrates and stabilize transition states, often leading to enhanced reaction rates and selectivity. The electron-withdrawing trifluoromethyl group makes the hydroxyl proton more acidic than in non-fluorinated analogs, which can be beneficial in acid-catalyzed reactions. Furthermore, its low nucleophilicity minimizes solvent participation in the reaction as a nucleophile.

Q2: How does the ether linkage in 2-(2,2,2-Trifluoroethoxy)ethanol affect its properties compared to 2,2,2-Trifluoroethanol (TFE)?

A2: The ether linkage in 2-(2,2,2-Trifluoroethoxy)ethanol introduces several differences compared to TFE. It increases the molecular weight and is expected to raise the boiling point under atmospheric pressure. The presence of the ether oxygen can also alter its solvation properties, potentially making it a better solvent for a different range of substrates. While still a polar, hydrogen-bond-donating solvent, the electronic and steric effects of the ethoxy group may modulate its acidity and coordinating ability compared to TFE.

Q3: What are the key safety precautions to take when working with 2-(2,2,2-Trifluoroethoxy)ethanol?

Troubleshooting Guide

This guide provides solutions to common problems encountered when using 2-(2,2,2-Trifluoroethoxy)ethanol as a solvent.

Problem 1: Low or No Reaction Conversion

Possible Cause Troubleshooting Strategy
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.
Poor Solubility of Reactants - Consider adding a co-solvent to improve the solubility of starting materials. - Vigorously stir the reaction mixture to ensure good mixing.
Catalyst Inactivity - If using a catalyst, ensure it is active and not poisoned. - Consider increasing the catalyst loading or using a different catalyst that is more effective in fluorinated alcohol solvents.
Presence of Water For moisture-sensitive reactions, ensure the solvent and all reagents are rigorously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of Undesired Side Products

Possible Cause Troubleshooting Strategy
Solvent Acting as a Nucleophile Although less nucleophilic than non-fluorinated alcohols, at elevated temperatures or with highly reactive electrophiles, the solvent may act as a nucleophile. Consider lowering the reaction temperature.
Decomposition of Starting Materials or Products The acidic nature of the solvent may promote decomposition of sensitive functional groups. Monitor the reaction closely by TLC or LC-MS and consider adding a non-nucleophilic base to neutralize any acid.
Elimination Reactions Favored In reactions prone to elimination (e.g., nucleophilic substitutions), the polar nature of the solvent might favor this pathway. Try lowering the reaction temperature or using a less-hindered base/nucleophile.

Problem 3: Difficult Product Isolation and Work-up

Possible Cause Troubleshooting Strategy
High Boiling Point of the Solvent Removing 2-(2,2,2-Trifluoroethoxy)ethanol under reduced pressure may require higher temperatures or a high-vacuum pump. If the product is volatile, consider extraction rather than solvent evaporation.
Emulsion Formation During Aqueous Work-up Due to its partial miscibility with both organic and aqueous phases, emulsions can form. To break emulsions, add brine or a small amount of a different organic solvent.
Product is Soluble in the Aqueous Phase If the product has high polarity, it may partition into the aqueous layer during extraction. To minimize this, saturate the aqueous phase with salt (salting out) before extraction.

Experimental Protocols & Workflows

Experimental_Workflow General Experimental Workflow for Reaction Optimization cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Dry Reagents & Glassware add_reagents Add Reactants to Flask under Inert Atmosphere prep_reagents->add_reagents prep_solvent Ensure Anhydrous 2-(2,2,2-Trifluoroethoxy)ethanol add_solvent Add Solvent prep_solvent->add_solvent add_reagents->add_solvent heat_stir Heat to Desired Temperature with Stirring add_solvent->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat_stir->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete quench Quench Reaction (if necessary) cool->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Column Chromatography, etc.) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General Experimental Workflow

A logical approach to troubleshooting common issues is depicted in the following diagram.

Troubleshooting_Workflow Troubleshooting Logic for Reactions in 2-(2,2,2-Trifluoroethoxy)ethanol start Reaction Issue? low_conversion Low Conversion? start->low_conversion side_products Side Products? start->side_products workup_issue Work-up Issues? start->workup_issue low_conversion->side_products No temp Increase Temperature? low_conversion->temp Yes side_products->workup_issue No lower_temp Lower Temperature? side_products->lower_temp Yes emulsion Emulsion Formed? workup_issue->emulsion Yes end end workup_issue->end No solubility Check Solubility? temp->solubility No Improvement temp_sol Increase Temperature temp->temp_sol Action catalyst Check Catalyst? solubility->catalyst Soluble sol_sol Add Co-solvent solubility->sol_sol Action cat_sol Increase Loading/ Change Catalyst catalyst->cat_sol Action add_base Add Non-nucleophilic Base? lower_temp->add_base Still Issues lt_sol Lower Temperature lower_temp->lt_sol Action base_sol Add Base add_base->base_sol Action product_loss Product in Aqueous Layer? emulsion->product_loss No emul_sol Add Brine emulsion->emul_sol Action solvent_removal Solvent Removal Difficult? product_loss->solvent_removal No pl_sol Salt Out product_loss->pl_sol Action sr_sol High Vacuum/ Extraction solvent_removal->sr_sol Action

Troubleshooting Decision Tree

References

Troubleshooting

Stability and degradation of 2-(2,2,2-Trifluoroethoxy)ethanol under acidic/basic conditions

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability and degradation of 2-(2,2,2-Trifluoroethoxy)ethanol under acidic and basic co...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability and degradation of 2-(2,2,2-Trifluoroethoxy)ethanol under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the ether linkage in 2-(2,2,2-Trifluoroethoxy)ethanol under acidic and basic conditions?

A1: Ethers are generally stable under neutral and basic conditions. However, under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon susceptible to nucleophilic attack, which can lead to cleavage of the C-O bond. The presence of the electron-withdrawing trifluoromethyl group in the 2,2,2-trifluoroethoxy moiety is expected to influence the stability of the ether linkage. Specifically, it may destabilize any potential carbocation formation on the adjacent carbon, potentially slowing down certain acid-catalyzed degradation pathways compared to a non-fluorinated analogue. Under strongly basic conditions, degradation is generally not expected unless there are other reactive functional groups present in the molecule.

Q2: What are the likely degradation products of 2-(2,2,2-Trifluoroethoxy)ethanol under forced acidic hydrolysis?

A2: Under forced acidic hydrolysis, the most probable degradation pathway is the cleavage of the ether bond. This would likely result in the formation of ethylene glycol and 2,2,2-trifluoroethanol. The reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack by water.

Q3: Are there any special considerations when analyzing the degradation of this compound?

A3: Yes, due to the volatility of one of the potential degradation products, 2,2,2-trifluoroethanol, analytical methods should be chosen carefully. Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) is a suitable technique for quantifying both the parent compound and the volatile degradant.[1][2] For non-volatile products like ethylene glycol, high-performance liquid chromatography (HPLC) with a refractive index detector (RID) or a suitable derivatization agent for UV or MS detection might be necessary.

Q4: How can I confirm the identity of the degradation products?

A4: The identity of degradation products can be confirmed by comparing their chromatographic retention times and mass spectra with those of authentic reference standards of the suspected degradants (e.g., ethylene glycol and 2,2,2-trifluoroethanol).[1][2] For unknown impurities, isolation followed by spectroscopic characterization (e.g., NMR, IR, and high-resolution MS) is the standard approach.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No significant degradation is observed under acidic conditions. The conditions (acid concentration, temperature, time) are not harsh enough.Increase the acid concentration (e.g., from 0.1 N to 1 N HCl), elevate the temperature (e.g., from 50°C to 80°C), or extend the duration of the study.[3][4]
The mass balance in my stability study is poor (significantly less than 100%). A volatile degradation product (e.g., 2,2,2-trifluoroethanol) might be lost during sample preparation or analysis.Use analytical techniques suitable for volatile compounds, such as headspace GC-MS. Ensure sample vials are properly sealed and minimize sample heating during preparation.
I am observing unexpected peaks in my chromatogram. These could be impurities from the starting material, side reaction products, or artifacts from the analytical method itself.Analyze a blank sample (matrix without the analyte) and an unstressed sample to identify any pre-existing impurities. To investigate side reactions, consider milder degradation conditions.
The degradation rate is too fast, and the parent compound is completely degraded. The stress conditions are too aggressive.Reduce the stressor's intensity. For example, use a lower acid/base concentration, decrease the temperature, or shorten the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation.[4]

Quantitative Data Summary

The following tables summarize hypothetical degradation data for 2-(2,2,2-Trifluoroethoxy)ethanol under forced acidic and basic conditions. These values are for illustrative purposes to guide experimental design.

Table 1: Degradation of 2-(2,2,2-Trifluoroethoxy)ethanol under Acidic Conditions

Condition Time (hours) Temperature (°C) % Degradation Major Degradants Detected
0.1 N HCl2460~ 5%2,2,2-Trifluoroethanol, Ethylene Glycol
0.1 N HCl7260~ 15%2,2,2-Trifluoroethanol, Ethylene Glycol
1 N HCl2460~ 20%2,2,2-Trifluoroethanol, Ethylene Glycol
1 N HCl2480> 50%2,2,2-Trifluoroethanol, Ethylene Glycol, Minor unidentified peaks

Table 2: Stability of 2-(2,2,2-Trifluoroethoxy)ethanol under Basic Conditions

Condition Time (hours) Temperature (°C) % Degradation Major Degradants Detected
0.1 N NaOH7260< 1%None Detected
1 N NaOH7280< 2%None Detected

Experimental Protocols

Protocol 1: Forced Acidic Hydrolysis

Objective: To evaluate the stability of 2-(2,2,2-Trifluoroethoxy)ethanol in an acidic solution.

Materials:

  • 2-(2,2,2-Trifluoroethoxy)ethanol

  • 1 N Hydrochloric Acid (HCl)

  • 1 N Sodium Hydroxide (NaOH) for neutralization

  • Volumetric flasks, pipettes

  • HPLC or GC grade water and acetonitrile

  • Heating block or water bath

  • pH meter

  • Analytical column suitable for the separation (e.g., C18 for HPLC, or a suitable capillary column for GC)

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-(2,2,2-Trifluoroethoxy)ethanol at a concentration of 1 mg/mL in a suitable solvent (e.g., water or acetonitrile).

  • Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 1 N HCl.

  • Incubation: Place the vial in a heating block or water bath set to 60°C for 24 hours.

  • Time Point Sampling: At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of 1 N NaOH to stop the degradation reaction.

  • Dilution: Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase or an appropriate solvent.

  • Analysis: Analyze the samples by a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS) to determine the amount of remaining parent compound and detect any degradation products.

  • Control Samples: Prepare and analyze control samples, including an unstressed sample (time zero) and a blank (acid solution without the analyte).

Protocol 2: Forced Basic Hydrolysis

Objective: To evaluate the stability of 2-(2,2,2-Trifluoroethoxy)ethanol in a basic solution.

Materials:

  • 2-(2,2,2-Trifluoroethoxy)ethanol

  • 1 N Sodium Hydroxide (NaOH)

  • 1 N Hydrochloric Acid (HCl) for neutralization

  • Other materials as listed in Protocol 1.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 2-(2,2,2-Trifluoroethoxy)ethanol.

  • Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 1 N NaOH.

  • Incubation: Incubate the vial at 60°C for 24 hours.

  • Time Point Sampling: Withdraw aliquots at specified time intervals.

  • Neutralization: Neutralize the samples with an equivalent amount of 1 N HCl.

  • Dilution and Analysis: Dilute the neutralized samples and analyze them using the same analytical method as in the acidic hydrolysis study.

  • Control Samples: Prepare and analyze corresponding control samples.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Sample Processing and Analysis cluster_results 4. Data Interpretation prep Prepare 1 mg/mL Stock Solution acid Acidic Stress (1 N HCl, 60°C) prep->acid base Basic Stress (1 N NaOH, 60°C) prep->base sampling Time Point Sampling acid->sampling base->sampling neutralize Neutralization sampling->neutralize analyze Analytical Method (HPLC/GC) neutralize->analyze data Quantify Degradation & Identify Products analyze->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway parent 2-(2,2,2-Trifluoroethoxy)ethanol intermediate Protonated Ether parent->intermediate H+ (Acidic Conditions) tf_ethanol 2,2,2-Trifluoroethanol intermediate->tf_ethanol H2O e_glycol Ethylene Glycol intermediate->e_glycol H2O products Degradation Products

Caption: Hypothetical acid-catalyzed degradation pathway.

References

Optimization

Technical Support Center: Troubleshooting Reactions with 2-(2,2,2-Trifluoroethoxy)ethanol

Welcome to the technical support center for scientists and researchers working with 2-(2,2,2-Trifluoroethoxy)ethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address c...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers working with 2-(2,2,2-Trifluoroethoxy)ethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low yields and other undesirable outcomes in reactions involving 2-(2,2,2-Trifluoroethoxy)ethanol.

Category 1: General Handling and Purity

Question: My reaction yields are consistently low. Could the purity of 2-(2,2,2-Trifluoroethoxy)ethanol be the issue?

Answer: Absolutely. The purity of starting materials is critical for optimal reaction outcomes. 2-(2,2,2-Trifluoroethoxy)ethanol is hygroscopic and can absorb moisture from the atmosphere, which can interfere with moisture-sensitive reactions.

Troubleshooting Steps:

  • Verify Purity: If possible, verify the purity of your reagent using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Drying: If moisture is suspected, consider drying the alcohol over molecular sieves (3Å or 4Å) prior to use.

  • Storage: Always store 2-(2,2,2-Trifluoroethoxy)ethanol under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container in a cool, dry place.

Category 2: Etherification Reactions (e.g., Williamson Ether Synthesis)

Question: I am attempting a Williamson ether synthesis with 2-(2,2,2-Trifluoroethoxy)ethanol and an alkyl halide, but the yield is poor. What are the likely causes?

Answer: Low yields in the Williamson ether synthesis involving 2-(2,2,2-Trifluoroethoxy)ethanol can stem from several factors related to the reactivity of the alcohol and the reaction conditions. The electron-withdrawing trifluoromethyl group increases the acidity of the hydroxyl proton (predicted pKa ≈ 14.21) compared to ethanol (pKa ≈ 16), which can influence the choice of base and reaction conditions.

Common Issues and Solutions:

Issue Potential Cause Recommended Solution
Incomplete Deprotonation The base used is not strong enough to fully deprotonate the alcohol, leading to a low concentration of the required alkoxide nucleophile.Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF.
Side Reactions (Elimination) The alkyl halide is sterically hindered (secondary or tertiary), or the reaction temperature is too high, favoring E2 elimination over SN2 substitution.[1]Use a primary alkyl halide or a tosylate/mesylate as the electrophile. Maintain a moderate reaction temperature and monitor the reaction progress by TLC.
Low Nucleophilicity The resulting trifluoroethoxide is a weaker nucleophile than a simple alkoxide due to the electron-withdrawing effect of the CF3 group.Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the alkoxide. The use of alkyl bromides is often preferable to chlorides or iodides for reactions with polyfluoroalkanols.
Solvent Choice Protic solvents can solvate the alkoxide, reducing its nucleophilicity.Employ polar aprotic solvents like THF, DMF, or acetonitrile.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(2,2,2-Trifluoroethoxy)ethanol (1.0 eq.) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Addition of Electrophile: Add the primary alkyl halide (1.0-1.2 eq.) dropwise via the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench carefully by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Williamson Ether Synthesis

Williamson_Troubleshooting Start Low Yield in Williamson Ether Synthesis Check_Purity Check Purity of 2-(2,2,2-Trifluoroethoxy)ethanol Start->Check_Purity Check_Base Evaluate Base Strength (e.g., NaH, KH) Start->Check_Base Check_Electrophile Assess Alkyl Halide (Primary > Secondary) Start->Check_Electrophile Check_Conditions Review Reaction Conditions (Solvent, Temperature) Start->Check_Conditions Side_Reaction Check for Elimination Side Products (E2) Check_Electrophile->Side_Reaction Check_Conditions->Side_Reaction

Caption: Troubleshooting logic for low yields in Williamson ether synthesis.

Category 3: Esterification Reactions

Question: My Fischer esterification of 2-(2,2,2-Trifluoroethoxy)ethanol with a carboxylic acid is giving a low yield. How can I improve it?

Answer: Fischer esterification is an equilibrium-limited reaction.[2] To drive the reaction towards the product, you need to either use a large excess of one reactant or remove water as it is formed. The reduced nucleophilicity of the fluorinated alcohol can also slow the reaction, requiring harsher conditions or longer reaction times.

Optimization Strategies for Esterification:

Parameter Recommendation Rationale
Reactant Stoichiometry Use a large excess of 2-(2,2,2-Trifluoroethoxy)ethanol.Shifts the equilibrium towards the ester product (Le Châtelier's principle).
Water Removal Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.[3]Drives the equilibrium towards the product side.
Catalyst Use a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).Protonates the carboxylic acid, making it a better electrophile.
Alternative Methods For sensitive substrates, consider using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or using the Mitsunobu reaction.These methods often provide higher yields under milder conditions.

Experimental Protocol: Fischer Esterification with Dean-Stark Trap

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add the carboxylic acid (1.0 eq.), 2-(2,2,2-Trifluoroethoxy)ethanol (1.5-3.0 eq.), a catalytic amount of p-TsOH (0.05 eq.), and toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the ester by distillation or column chromatography.

Category 4: Mitsunobu Reaction

Question: I am using 2-(2,2,2-Trifluoroethoxy)ethanol in a Mitsunobu reaction to form an ester or ether, but the reaction is not proceeding to completion. What could be wrong?

Answer: The Mitsunobu reaction is sensitive to the pKa of the nucleophile and the steric hindrance of the alcohol.[4][5] While 2-(2,2,2-Trifluoroethoxy)ethanol is a primary alcohol and thus sterically accessible, its increased acidity could potentially affect the reaction mechanism. A common side-product can arise if the azodicarboxylate displaces the leaving group instead of the intended nucleophile, especially if the nucleophile is not sufficiently acidic (pKa > 13).[5]

Troubleshooting the Mitsunobu Reaction:

Issue Potential Cause Recommended Solution
Incomplete Reaction The nucleophile (e.g., carboxylic acid) is not acidic enough, or the alcohol is not being activated efficiently.Ensure your nucleophile has a pKa ≤ 15.[6] Consider pre-forming the betaine by adding the azodicarboxylate (DEAD or DIAD) to the triphenylphosphine before adding the alcohol and nucleophile.
Side Product Formation The deprotonated azodicarboxylate is competing with your nucleophile.Use a less basic nucleophile if possible. Ensure slow, controlled addition of the azodicarboxylate at 0 °C.
Difficult Purification Removal of triphenylphosphine oxide and the reduced azodicarboxylate byproducts can be challenging.Use polymer-supported reagents or modified reagents designed for easier purification.

Experimental Workflow for Mitsunobu Reaction

Mitsunobu_Workflow Start Start: Dissolve Alcohol, Nucleophile, and PPh3 in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_DEAD Slowly Add DEAD/DIAD in THF Cool->Add_DEAD React Stir at Room Temperature Add_DEAD->React Monitor Monitor by TLC React->Monitor Workup Quench and Work-up Monitor->Workup Purify Purify Product Workup->Purify

Caption: A typical experimental workflow for the Mitsunobu reaction.

By systematically addressing these common issues, researchers can improve reaction yields and achieve greater success in their synthetic endeavors involving 2-(2,2,2-Trifluoroethoxy)ethanol.

References

Troubleshooting

Managing viscosity of 2-(2,2,2-Trifluoroethoxy)ethanol in experimental setups

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the viscosity of 2-(2,2,2-Trifluoroethoxy)ethanol in experimental setups. Frequently Asked Quest...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the viscosity of 2-(2,2,2-Trifluoroethoxy)ethanol in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is 2-(2,2,2-Trifluoroethoxy)ethanol and why is its viscosity important?

A1: 2-(2,2,2-Trifluoroethoxy)ethanol is a fluorinated ether alcohol. Its viscosity, a measure of a fluid's resistance to flow, is a critical parameter in many experimental applications. Inconsistent viscosity can lead to challenges in fluid handling, such as inaccurate dosing and blockages in tubing, which can affect reaction kinetics, product purity, and the reproducibility of results.[1][2]

Q2: What is the expected viscosity of 2-(2,2,2-Trifluoroethoxy)ethanol?

Q3: How does temperature affect the viscosity of 2-(2,2,2-Trifluoroethoxy)ethanol?

A3: For most liquids, including 2-(2,2,2-Trifluoroethoxy)ethanol, viscosity decreases as temperature increases. This is a critical factor to control in experiments where consistent fluid properties are required. Heating the solvent can be a method to reduce its viscosity and improve flowability.

Q4: What are the primary safety concerns when handling 2-(2,2,2-Trifluoroethoxy)ethanol?

A4: Like many organic solvents, 2-(2,2,2-Trifluoroethoxy)ethanol may be flammable, toxic, or irritating to the skin, eyes, and respiratory system.[3][4] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5] Always consult the Safety Data Sheet (SDS) before use.[4]

Q5: How can I accurately measure the viscosity of 2-(2,2,2-Trifluoroethoxy)ethanol in my lab?

A5: The viscosity of 2-(2,2,2-Trifluoroethoxy)ethanol can be determined using a viscometer, such as an Ostwald or Ubbelohde type.[6][7] These instruments measure the time it takes for a known volume of the liquid to flow through a capillary tube under controlled temperature conditions.[6] Rotational viscometers can also be used, especially for non-Newtonian fluids.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or pulsed flow rates during pumping High viscosity of the fluid.[1]Increase the temperature of the solvent to reduce its viscosity. Use a high-pressure syringe pump designed for viscous liquids.[1] Consider diluting the solvent with a compatible, lower-viscosity solvent if the experimental protocol allows.
Blockages in tubing or microchannels High viscosity or precipitation of solutes.Heat the tubing or microchannel to decrease the solvent's viscosity. Ensure the solvent and any solutes are fully dissolved and stable at the operating temperature. Use wider bore tubing if possible.
Difficulty in accurately dispensing small volumes High surface tension and viscosity.Use positive displacement pipettes for more accurate volume measurement of viscous liquids.[2] Consider warming the solvent slightly to reduce its viscosity before dispensing.
Formation of a gel or highly viscous phase during a reaction Reaction products may have a higher viscosity or are forming a polymer.Improve mixing by using appropriate stirring methods. Adjust the reaction temperature to manage the viscosity of the reaction mixture. Consider using a different solvent or a co-solvent to maintain a lower viscosity throughout the reaction.

Quantitative Data

As specific viscosity data for 2-(2,2,2-Trifluoroethoxy)ethanol is not available, the following table provides data for the related compound 2,2,2-Trifluoroethanol (TFE) as an approximation.

Property2,2,2-Trifluoroethanol (TFE)2-(2,2,2-Trifluoroethoxy)ethanol
CAS Number 75-89-82358-54-5[9]
Molecular Formula C2H3F3OC4H7F3O2[9]
Molecular Weight ( g/mol ) 100.04144.09[9]
Boiling Point (°C) 77-8084/80mm[9]
Density (g/mL at 25 °C) 1.3731.2902[9]
Viscosity (cSt at 37.78 °C) ~0.9Data not available, expected to be higher than TFE

Experimental Protocols

Protocol 1: Determination of Kinematic Viscosity using an Ostwald Viscometer

This protocol outlines the procedure to measure the kinematic viscosity of 2-(2,2,2-Trifluoroethoxy)ethanol.

Materials:

  • Ostwald viscometer[6][10]

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

  • 2-(2,2,2-Trifluoroethoxy)ethanol

  • Reference liquid with known viscosity (e.g., deionized water)

  • Cleaning solvents (e.g., acetone, deionized water)

Procedure:

  • Cleaning and Preparation:

    • Thoroughly clean the Ostwald viscometer with a suitable solvent (e.g., acetone) and then with deionized water.

    • Dry the viscometer completely.

  • Calibration with Reference Liquid:

    • Pipette a known volume of the reference liquid (e.g., deionized water) into the larger bulb of the viscometer.

    • Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15 minutes.

    • Using a pipette bulb, draw the liquid up into the smaller tube until the meniscus is above the upper calibration mark.

    • Release the suction and start the stopwatch the moment the meniscus passes the upper calibration mark.

    • Stop the stopwatch the moment the meniscus passes the lower calibration mark.

    • Repeat this measurement at least three times and calculate the average flow time.

  • Measurement of 2-(2,2,2-Trifluoroethoxy)ethanol:

    • Clean and dry the viscometer as in step 1.

    • Pipette the same volume of 2-(2,2,2-Trifluoroethoxy)ethanol into the viscometer.

    • Place the viscometer in the constant temperature bath and allow it to equilibrate.

    • Measure the flow time as described in steps 2c-2e for the reference liquid.

    • Repeat the measurement at least three times and calculate the average flow time.

  • Calculation:

    • The kinematic viscosity (ν) can be calculated using the following formula: ν_sample / ν_ref = (t_sample * ρ_sample) / (t_ref * ρ_ref) Where:

      • ν = kinematic viscosity

      • t = average flow time

      • ρ = density

      • "sample" refers to 2-(2,2,2-Trifluoroethoxy)ethanol

      • "ref" refers to the reference liquid

Protocol 2: Managing Viscosity through Temperature Control

This protocol describes a general workflow for managing the viscosity of 2-(2,2,2-Trifluoroethoxy)ethanol in a reaction setup by adjusting the temperature.

Materials:

  • Jacketed reaction vessel

  • Recirculating heater/chiller

  • Temperature probe

  • Stirring mechanism (e.g., magnetic stir bar or overhead stirrer)

  • 2-(2,2,2-Trifluoroethoxy)ethanol

Procedure:

  • Setup:

    • Set up the jacketed reaction vessel with the recirculating heater/chiller, temperature probe, and stirring mechanism.

    • Add the 2-(2,2,2-Trifluoroethoxy)ethanol to the reaction vessel.

  • Initial Temperature and Viscosity Assessment:

    • Set the initial desired temperature on the recirculating heater/chiller.

    • Allow the solvent to reach thermal equilibrium while stirring.

    • Visually observe the viscosity and flow characteristics of the solvent. If a quantitative measure is needed, a sample can be taken for viscometer analysis as described in Protocol 1.

  • Temperature Adjustment:

    • If the viscosity is too high for the experimental requirements (e.g., poor mixing, difficulty in pumping), incrementally increase the set temperature on the recirculating heater/chiller.

    • Allow the system to equilibrate at the new temperature and reassess the viscosity.

    • Continue to adjust the temperature until the desired viscosity and flow properties are achieved.

  • Monitoring and Control:

    • Throughout the experiment, continuously monitor the temperature of the reaction mixture using the temperature probe.

    • Ensure the stirring is adequate to maintain a uniform temperature and mixture.

    • Record the temperature and any observations related to viscosity at regular intervals.

Visualizations

Experimental_Workflow_Viscosity_Measurement cluster_prep Preparation cluster_cal Calibration cluster_sample Sample Measurement cluster_calc Calculation prep1 Clean & Dry Viscometer cal1 Add Reference Liquid prep1->cal1 prep2 Equilibrate Water Bath cal2 Equilibrate Viscometer prep2->cal2 cal1->cal2 cal3 Measure Flow Time (3x) cal2->cal3 cal4 Calculate Average Time (t_ref) cal3->cal4 sample1 Clean & Dry Viscometer cal4->sample1 calc1 Calculate Kinematic Viscosity cal4->calc1 sample2 Add Sample Liquid sample1->sample2 sample3 Equilibrate Viscometer sample2->sample3 sample4 Measure Flow Time (3x) sample3->sample4 sample5 Calculate Average Time (t_sample) sample4->sample5 sample5->calc1 Viscosity_Troubleshooting_Logic start High Viscosity Issue Identified q1 Is temperature control an option? start->q1 a1_yes Increase Temperature q1->a1_yes Yes q2 Is dilution permissible? q1->q2 No end Issue Resolved a1_yes->end a2_yes Add Compatible Low-Viscosity Solvent q2->a2_yes Yes q3 Is specialized equipment available? q2->q3 No a2_yes->end a3_yes Use High-Pressure Pump or Positive Displacement Pipette q3->a3_yes Yes end_no_solution Re-evaluate Experimental Design q3->end_no_solution No a3_yes->end

References

Optimization

Preventing moisture contamination when using 2-(2,2,2-Trifluoroethoxy)ethanol

Technical Support Center: 2-(2,2,2-Trifluoroethoxy)ethanol Welcome to the technical support center for 2-(2,2,2-Trifluoroethoxy)ethanol. This resource provides researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(2,2,2-Trifluoroethoxy)ethanol

Welcome to the technical support center for 2-(2,2,2-Trifluoroethoxy)ethanol. This resource provides researchers, scientists, and drug development professionals with essential information for handling this reagent, with a specific focus on preventing moisture contamination to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is 2-(2,2,2-Trifluoroethoxy)ethanol and why is it sensitive to moisture?

A1: 2-(2,2,2-Trifluoroethoxy)ethanol (CAS No. 2358-54-5) is a specialty organic solvent and chemical intermediate.[1] Its structure contains both an ether and an alcohol functional group. The alcohol group, in particular, can form hydrogen bonds with water molecules in the atmosphere, making the compound hygroscopic—meaning it readily absorbs moisture from the air.[1] This property requires specific handling procedures to maintain its anhydrous state.

Q2: What are the signs of moisture contamination in my 2-(2,2,2-Trifluoroethoxy)ethanol?

A2: Visual inspection alone is often insufficient. The most definitive method for quantifying water content is Karl Fischer titration. However, indirect signs of contamination can be inferred from experimental results, such as inconsistent reaction outcomes, lower-than-expected yields, or the formation of unexpected byproducts, especially in moisture-sensitive reactions like Grignard reactions or certain polymerizations.

Q3: What are the potential consequences of using moisture-contaminated 2-(2,2,2-Trifluoroethoxy)ethanol in an experiment?

A3: Moisture contamination can have significant negative impacts on chemical reactions. Water can react with or deactivate sensitive reagents (e.g., organometallics, hydrides), hydrolyze starting materials or products, and interfere with catalyst activity. This can lead to failed reactions, reduced product yields, and difficulty in purification, compromising the overall integrity of the research or development process.

Q4: How should I properly store 2-(2,2,2-Trifluoroethoxy)ethanol to prevent moisture uptake?

A4: Proper storage is the first line of defense against contamination. The reagent should be stored in a cool, dry place.[2] The container must be tightly sealed immediately after use.[3][4] For long-term storage or for use in highly sensitive applications, it is best practice to store the container inside a desiccator with a suitable drying agent (e.g., silica gel, Drierite) or in a controlled inert atmosphere, such as a nitrogen-filled glove box.[5]

Q5: My experiment is highly sensitive to water. Is the reagent anhydrous as supplied?

A5: While many suppliers provide high-purity, anhydrous-grade reagents, it is dangerous to assume a reagent is perfectly dry, especially if the container has been opened previously.[6] For experiments with extremely low tolerance for water, it is recommended to either use a freshly opened bottle from a reputable supplier (e.g., in a Sure/Seal™ bottle) or to dry the solvent over a suitable agent like activated molecular sieves prior to use.[7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to potential moisture contamination when using 2-(2,2,2-Trifluoroethoxy)ethanol.

Symptom Possible Cause Recommended Action & Verification
Reduced or No Product Yield Moisture has quenched a sensitive reagent or intermediate.1. Verify Reagent Quality: Test the 2-(2,2,2-Trifluoroethoxy)ethanol for water content using Karl Fischer titration. 2. Check Other Solvents/Reagents: Ensure all other components of the reaction are anhydrous. 3. Review Handling Technique: Confirm that inert atmosphere techniques were used correctly.[7]
Formation of Unexpected Byproducts Water has participated in a side reaction (e.g., hydrolysis).1. Analyze Byproducts: Use techniques like NMR or LC-MS to identify the structure of the byproducts to confirm a hydrolysis pathway. 2. Dry All Components: Thoroughly dry all glassware in an oven and cool under an inert gas stream.[7] Dry all solvents and reagents before repeating the experiment.
Inconsistent Results Between Batches Variable moisture content in the reagent, solvents, or reaction setup.1. Standardize Protocol: Implement a strict, standardized protocol for handling and drying all materials.[8][9] 2. Use Fresh Reagent: Open a new bottle of 2-(2,2,2-Trifluoroethoxy)ethanol to rule out contamination of the existing stock. 3. Maintain Inert Atmosphere: Ensure the integrity of your inert gas setup (e.g., check for leaks in the Schlenk line or glove box).
Precipitate Forms Upon Reagent Addition Contaminant reacting with a component of the mixture.1. Isolate and Analyze: If possible, isolate the precipitate and analyze it to determine its identity. 2. Check Compatibility: Review the chemical compatibility of all reagents. While moisture is a likely culprit, other impurities could be present.

Experimental Protocols

Protocol 1: General Handling and Dispensing of 2-(2,2,2-Trifluoroethoxy)ethanol

This protocol outlines the best practices for handling the reagent to minimize atmospheric exposure.

  • Preparation: Before opening the reagent container, ensure all necessary equipment (syringes, needles, glassware) is clean, oven-dried, and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Inert Atmosphere: If available, perform all transfers inside a glove box.

  • Syringe Transfer: For bottles sealed with a septum (like a Sure/Seal™ bottle), use a dry, inert-gas-flushed syringe and needle to withdraw the required amount.[7]

  • Puncturing: Use a fresh needle for each use to avoid coring the septum. Pierce the septum and gently draw the liquid into the syringe.

  • Blanketing: Before withdrawing the needle from the reagent bottle, draw a small amount of inert gas ("headspace") into the syringe. This prevents the liquid from dripping.

  • Dispensing: Quickly transfer the reagent to the reaction vessel, which should already be under a positive pressure of inert gas.

  • Sealing: After use, ensure the bottle cap is replaced tightly. For septum-sealed bottles, cover the puncture mark with electrical tape or Parafilm® to ensure a good seal for future use.

Protocol 2: Setting Up a Moisture-Sensitive Reaction

This protocol details the setup of a reaction vessel to maintain an anhydrous environment.

  • Glassware Preparation: Clean all glassware thoroughly. Place in a laboratory oven at >120°C for at least 4 hours (or overnight) to remove adsorbed moisture.[7]

  • Assembly: Immediately assemble the hot glassware (e.g., flask, condenser) in a fume hood.

  • Inert Gas Purge: Equip the apparatus with a gas inlet and outlet (bubbler). Flush the entire system with a steady stream of dry nitrogen or argon while it cools to room temperature. This prevents moist air from being drawn back into the vessel.

  • Maintaining Positive Pressure: Once cooled, reduce the gas flow to maintain a slight positive pressure, indicated by a slow bubble rate (~1 bubble per second) in the bubbler.

  • Reagent Addition: Add dry solvents and reagents via syringe through a rubber septum as described in Protocol 1. Solid reagents should be added quickly against a counterflow of inert gas.

  • Reaction Monitoring: Maintain the inert atmosphere throughout the entire duration of the reaction.

Data Presentation

Table 1: Physical and Chemical Properties of 2-(2,2,2-Trifluoroethoxy)ethanol

PropertyValueReference
CAS Number 2358-54-5[1]
Molecular Formula C₄H₇F₃O₂[1]
Molecular Weight 144.09 g/mol [1]
Appearance Pale Yellow Oil[1]
Density 1.2902 g/cm³ (at 25 °C)[1]
Boiling Point 84 °C / 80 mmHg[1]
Key Characteristic Hygroscopic [1]
Storage Conditions Room Temperature, under inert atmosphere[1]

Visualizations

Diagram 1: Experimental Workflow for Handling Hygroscopic Reagents

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage A 1. Oven-Dry All Glassware (>120°C) B 2. Assemble Hot & Cool Under Inert Gas (N₂/Ar) A->B C 3. Purge Syringe with Inert Gas B->C Vessel Ready D 4. Withdraw Reagent from Septum-Sealed Bottle C->D E 5. Transfer Reagent to Inert Reaction Vessel D->E S Store Reagent in Desiccator or Glove Box E->S After Use, Reseal Tightly G A Reaction Fails or Yield is Poor B Was the reagent (TFE-OEt) dry? A->B C Were all other solvents & reagents anhydrous? B->C Yes F Action: Use fresh/new reagent. Dry over molecular sieves. B->F No D Was the glassware properly dried? C->D Yes G Action: Purify/dry other materials. C->G No E Was a positive inert atmosphere maintained? D->E Yes H Action: Re-clean and oven-dry all glassware. D->H No I Action: Check inert gas lines for leaks. Improve seal. E->I No J Re-run Experiment with Strict Anhydrous Protocol E->J Yes F->J G->J H->J I->J

References

Troubleshooting

Technical Support Center: Reaction Monitoring in 2-(2,2,2-Trifluoroethoxy)ethanol

Welcome to the technical support center for analytical methods in 2-(2,2,2-Trifluoroethoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods in 2-(2,2,2-Trifluoroethoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during reaction monitoring in this unique fluorinated solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)ethanol relevant for analytical monitoring?

A1: Understanding the properties of 2-(2,2,2-Trifluoroethoxy)ethanol is crucial for selecting and optimizing analytical methods. Its high boiling point, density, and unique NMR signals must be considered.

Table 1: Physicochemical Properties of 2-(2,2,2-Trifluoroethoxy)ethanol

Property Value Implication for Analysis
Molecular Formula C4H7F3O2 ---
Molecular Weight 144.09 g/mol [1] ---
Boiling Point 84°C at 80 mmHg[1] Affects solvent removal and suitability for Gas Chromatography (GC). A high boiling point can be problematic for GC analysis, requiring high inlet temperatures.
Density 1.2902 g/cm³ at 25°C[1] Can influence phase separation during sample extraction.
¹H NMR Signals Characteristic signals for the ethoxy and ethanol protons. Can overlap with analyte signals, potentially complicating spectral interpretation. It is advisable to run a blank spectrum of the solvent.[2]
¹³C NMR Signals Characteristic signals for the two carbons of the ethoxy group and the two carbons of the ethanol group. Can overlap with analyte signals.

| Solubility | Miscible with water and a range of organic solvents.[3] | Offers flexibility in choosing co-solvents for chromatography or sample preparation. |

Q2: Which analytical techniques are most suitable for monitoring reactions in this solvent?

A2: The choice of technique depends on the analyte's properties and the reaction conditions.

  • High-Performance Liquid Chromatography (HPLC): Often the most versatile technique. It is suitable for a wide range of compounds and avoids issues with the solvent's high boiling point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Excellent for structural elucidation and quantitative analysis directly in the reaction mixture, provided the solvent signals do not interfere with key analyte signals.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the analytes are volatile and thermally stable. However, the high boiling point of the solvent can be a significant challenge. Derivatization may be necessary to improve analyte volatility.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for identifying and quantifying reaction components, especially when coupled with HPLC.[6]

Q3: Can 2-(2,2,2-Trifluoroethoxy)ethanol be used as a mobile phase component in HPLC?

A3: While not a conventional mobile phase, its parent compound, 2,2,2-Trifluoroethanol (TFE), is used as a mobile phase additive or modifier, particularly in liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography (SFC).[6][7] TFE can improve ionization and resolution for specific applications.[6] Given its structural similarity, 2-(2,2,2-Trifluoroethoxy)ethanol could potentially be used in specialized applications, but its properties (viscosity, UV cutoff) would need to be carefully evaluated.

Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis.

Chromatography (HPLC & GC)

Q4: I'm seeing poor peak shape (fronting or tailing) in my HPLC chromatogram. What could be the cause?

A4: Poor peak shape is a common issue in HPLC.[8]

  • Cause 1: Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.[9]

  • Cause 2: Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: If possible, dissolve the sample in the mobile phase itself.

  • Cause 3: Secondary Interactions: The analyte may be interacting with active sites on the column's stationary phase.

    • Solution: Modify the mobile phase. For example, adding a small amount of a competitor (e.g., triethylamine for basic analytes) or adjusting the pH can mitigate these interactions.

  • Cause 4: Column Contamination/Degradation: Contaminants from the sample matrix can accumulate at the head of the column.[10]

    • Solution: Use a guard column to protect the analytical column.[10] If the column is contaminated, try flushing it with a strong solvent.[10]

Q5: My retention times are drifting from one injection to the next in HPLC. Why?

A5: Retention time instability can compromise the reliability of your results.[9]

  • Cause 1: Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.

    • Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between any changes in mobile phase composition.[9]

  • Cause 2: Temperature Fluctuations: The temperature of the column can significantly affect retention times.[9]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Cause 3: Mobile Phase Composition Change: If the mobile phase is prepared by mixing solvents, its composition can change over time due to the evaporation of the more volatile component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. If possible, use a modern HPLC system with online solvent mixing.

Q6: How can I perform GC analysis when my reaction solvent, 2-(2,2,2-Trifluoroethoxy)ethanol, has a high boiling point?

A6: The high boiling point of the solvent presents a challenge for GC.

  • Solution 1: Sample Preparation/Solvent Removal: Before injection, attempt to remove the 2-(2,2,2-Trifluoroethoxy)ethanol. This can be done via liquid-liquid extraction (if your analyte has a favorable partition coefficient in an immiscible, more volatile solvent) or by solid-phase extraction (SPE).

  • Solution 2: High-Temperature GC Inlet: Use a GC inlet that can be heated to a high temperature to ensure the complete and rapid vaporization of the solvent and analytes. Be cautious, as this can cause thermal degradation of sensitive compounds.

  • Solution 3: Derivatization: Chemically modify your analytes to increase their volatility. For example, carboxylic acids can be converted to their more volatile trifluoroethyl esters.[5]

NMR Spectroscopy

Q7: The solvent signals for 2-(2,2,2-Trifluoroethoxy)ethanol are obscuring the signals of my analyte in the ¹H NMR spectrum. What can I do?

A7: Signal overlap is a common challenge in NMR.

  • Solution 1: Use a Deuterated Solvent: If possible, synthesize or purchase deuterated 2-(2,2,2-Trifluoroethoxy)ethanol. This is the most effective solution but can be expensive.

  • Solution 2: Solvent Suppression Techniques: Modern NMR spectrometers have pulse sequences designed to suppress large solvent signals. Consult your instrument's software manual or a local NMR expert for techniques like presaturation.

  • Solution 3: Change Solvents for Analysis: After taking a small aliquot for reaction monitoring, you can remove the reaction solvent under vacuum (if your analyte is not volatile) and redissolve the residue in a standard deuterated NMR solvent like CDCl₃ or DMSO-d₆ for a cleaner spectrum.[11]

  • Solution 4: Utilize ¹⁹F NMR: If your analyte contains fluorine atoms, ¹⁹F NMR can be a powerful tool. Since 2-(2,2,2-Trifluoroethoxy)ethanol also contains fluorine, you will see a solvent signal, but the spectral window is much wider than in ¹H NMR, reducing the likelihood of overlap.

Experimental Protocols

Protocol 1: General Method for Reaction Monitoring by HPLC

  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a reagent or rapidly cooling).

    • Dilute the aliquot with a suitable solvent (ideally the mobile phase) to a concentration within the linear range of the detector. For example, dilute 50 µL into 950 µL of mobile phase.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions:

    • Column: A C18 column is a common starting point for reversed-phase chromatography.

    • Mobile Phase: A typical starting point is a gradient of water (with 0.1% formic acid or another modifier) and acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID analytical column.

    • Column Temperature: 30-40°C to ensure reproducible retention times.

    • Detector: A UV-Vis detector is commonly used. Select a wavelength where the analyte(s) of interest have strong absorbance and the solvent has minimal absorbance.

  • Analysis:

    • Inject a prepared standard of the starting material and any known intermediates or products to determine their retention times.

    • Inject the prepared samples from the reaction mixture.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time to determine the reaction progress.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Reaction Reaction in 2-(2,2,2-Trifluoroethoxy)ethanol Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction (if necessary) Aliquot->Quench Dilute Dilute & Filter Quench->Dilute HPLC HPLC Analysis Dilute->HPLC Liquid Samples GCMS GC-MS Analysis Dilute->GCMS Volatile Analytes (after solvent exchange) NMR NMR Analysis Dilute->NMR Direct Analysis Process Process Data (Integrate Peaks / Spectra) HPLC->Process GCMS->Process NMR->Process Report Generate Report (Kinetics, Purity, etc.) Process->Report

Troubleshooting_HPLC_Peaks cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Shape (Tailing or Fronting) Overload Column Overload? Start->Overload Solvent Injection Solvent Incompatible? Start->Solvent Secondary Secondary Interactions? Start->Secondary Contamination Column Contamination? Start->Contamination Sol_Dilute Dilute Sample or Reduce Injection Volume Overload->Sol_Dilute Yes Sol_Solvent Dissolve Sample in Mobile Phase Solvent->Sol_Solvent Yes Sol_Modify Modify Mobile Phase (pH, Additive) Secondary->Sol_Modify Yes Sol_Flush Use Guard Column or Flush Column Contamination->Sol_Flush Yes

References

Optimization

Technical Support Center: Scaling Up Reactions with 2-(2,2,2-Trifluoroethoxy)ethanol

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective scale-up of chemical reactions utilizing 2-(2,2,2-Trifluoroethoxy)ethanol. Below you will f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective scale-up of chemical reactions utilizing 2-(2,2,2-Trifluoroethoxy)ethanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-(2,2,2-Trifluoroethoxy)ethanol relevant to reaction scale-up?

A1: When scaling up reactions, it is crucial to consider the physical properties of all components. For 2-(2,2,2-Trifluoroethoxy)ethanol, the following properties are particularly important:

PropertyValueReference
CAS Number 2358-54-5[1]
Molecular Formula C4H7F3O2[1]
Molecular Weight 144.09 g/mol [1]
Boiling Point 84 °C at 80 mmHg[1]
Density 1.2902 g/cm³ at 25 °C[1]

Understanding these properties will aid in designing appropriate reactor setups, calculating heat transfer requirements, and planning for solvent handling and recovery at a larger scale.

Q2: What are the primary safety concerns when handling 2-(2,2,2-Trifluoroethoxy)ethanol on a larger scale?

Key Safety Precautions:

  • Ventilation: Always work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6] For larger quantities, consider a face shield and respiratory protection.[3]

  • Spill Management: Have a spill kit readily available. For large spills, evacuate the area and ensure proper cleanup by trained personnel.[3]

  • Fire Safety: 2,2,2-Trifluoroethanol is a flammable liquid.[2] Keep away from ignition sources and use appropriate fire extinguishing media, such as dry chemical, foam, or carbon dioxide.[3]

Q3: How does the use of a fluorinated alcohol like 2-(2,2,2-Trifluoroethoxy)ethanol affect reaction work-up and product purification?

A3: The unique properties of fluorinated alcohols can influence downstream processing. Due to its polarity and ability to form hydrogen bonds, 2-(2,2,2-Trifluoroethoxy)ethanol is miscible with water and many organic solvents. This can complicate extractions. It is important to select an extraction solvent that has limited miscibility with the fluorinated alcohol. Additionally, its relatively high boiling point compared to some common organic solvents needs to be considered during solvent removal to avoid product degradation. For alcohol-sensitive compounds, purification techniques like supercritical fluid chromatography (SFC) using TFE as a modifier have been shown to be effective and could be applicable here.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise when scaling up reactions involving 2-(2,2,2-Trifluoroethoxy)ethanol.

Issue 1: Low or Inconsistent Reaction Yields

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use appropriate analytical techniques (TLC, GC, NMR) to track the reaction to completion before work-up. - Increase Reaction Time/Temperature: On a larger scale, heat and mass transfer can be less efficient. A longer reaction time or a moderate increase in temperature may be necessary. However, be cautious as this can also promote side reactions.[8]
Reagent Degradation - Check Reagent Quality: Ensure the purity of all starting materials, as impurities can interfere with the reaction. - Anhydrous Conditions: If using moisture-sensitive reagents (e.g., strong bases like NaH), ensure all solvents and glassware are rigorously dried.[8]
Poor Mixing - Optimize Agitation: As the reaction volume increases, switching from magnetic stirring to overhead mechanical stirring is often necessary to ensure efficient mixing and prevent localized "hot spots."

Issue 2: Formation of Impurities and By-products

Potential Cause Troubleshooting Steps
Elimination By-products (in Williamson Ether Synthesis) - Control Temperature: Elimination reactions are often favored at higher temperatures. Maintain the lowest effective temperature for the substitution reaction.[8] - Choice of Base: Use a non-hindered base to favor the SN2 pathway.[8]
Side Reactions with the Solvent - Evaluate Solvent Reactivity: Although generally a stable solvent, consider the possibility of 2-(2,2,2-Trifluoroethoxy)ethanol participating in side reactions under specific conditions (e.g., very strong bases or acids).
Decomposition at Higher Temperatures - Thermal Stability Studies: Before scaling up significantly, perform small-scale experiments to determine the thermal stability of the reaction mixture.

Issue 3: Difficulties with Product Isolation and Purification

Potential Cause Troubleshooting Steps
Emulsion Formation During Extraction - Add Brine: Washing with a saturated sodium chloride solution can help to break emulsions. - Change Extraction Solvent: Experiment with different extraction solvents to find one with optimal phase separation.
Co-elution with Solvent During Chromatography - Optimize Chromatographic Method: Develop a robust purification method on a small scale before attempting large-scale purification. Consider alternative techniques like distillation or crystallization if applicable.
Product Volatility - Careful Solvent Removal: If the product is volatile, use a rotary evaporator with controlled temperature and pressure to avoid product loss.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis (Scale-Up Consideration)

This protocol outlines a general method for the synthesis of an ether from an alcohol/phenol and an alkyl halide using 2-(2,2,2-Trifluoroethoxy)ethanol as a potential co-solvent or for the synthesis of a trifluoroethoxy ether.

Materials:

  • Alcohol or Phenol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl Halide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • 2-(2,2,2-Trifluoroethoxy)ethanol (if it is the desired nucleophile)

  • Anhydrous Diethyl Ether or other extraction solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • Setup: Equip a multi-neck, round-bottom flask (sized appropriately for the scale, allowing for at least 20% headspace) with a mechanical overhead stirrer, a thermometer, a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Base Addition: Under a nitrogen atmosphere, suspend NaH in anhydrous DMF.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the alcohol or phenol in anhydrous DMF to the NaH suspension. The rate of addition should be controlled to manage hydrogen gas evolution.

  • Reaction: After the addition is complete and hydrogen evolution has ceased, allow the mixture to stir at room temperature for 30 minutes. Then, add the alkyl halide dropwise, monitoring the internal temperature. The reaction may be exothermic.

  • Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Fischer Esterification

This protocol describes the synthesis of an ester from a carboxylic acid and 2-(2,2,2-Trifluoroethoxy)ethanol.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-(2,2,2-Trifluoroethoxy)ethanol (3.0 eq, can also act as a co-solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Toluene (if a Dean-Stark apparatus is used)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add the carboxylic acid and 2-(2,2,2-Trifluoroethoxy)ethanol.

  • Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring mixture.

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until the theoretical amount of water is collected. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. If an excess of the alcohol was used, it may need to be removed by distillation. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Then wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents & Solvents setup Inert Atmosphere Setup reagents->setup glassware Dry Glassware glassware->setup addition Controlled Reagent Addition setup->addition monitoring Reaction Monitoring (TLC/GC) addition->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography/Distillation) extraction->purification product Final Product purification->product

Caption: A generalized workflow for chemical synthesis, from preparation to final product.

troubleshooting_logic start Low Yield Issue check_completion Reaction Complete? start->check_completion check_side_reactions Side Reactions Observed? check_completion->check_side_reactions Yes increase_time_temp Increase Time/Temp check_completion->increase_time_temp No check_workup Work-up Issues? check_side_reactions->check_workup No optimize_conditions Optimize Conditions (Temp, Base) check_side_reactions->optimize_conditions Yes modify_workup Modify Work-up Protocol check_workup->modify_workup Yes success Yield Improved check_workup->success No increase_time_temp->success optimize_conditions->success modify_workup->success

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorinated Solvents: 2-(2,2,2-Trifluoroethoxy)ethanol vs. 2,2,2-Trifluoroethanol

In the landscape of specialized solvents, fluorinated alcohols and ethers offer unique properties that are highly valued by researchers, scientists, and drug development professionals. Their distinct characteristics, ste...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of specialized solvents, fluorinated alcohols and ethers offer unique properties that are highly valued by researchers, scientists, and drug development professionals. Their distinct characteristics, stemming from the presence of fluorine atoms, can significantly influence reaction pathways, solubility profiles, and material properties. This guide provides a detailed comparison of two such solvents: 2-(2,2,2-Trifluoroethoxy)ethanol and the more commonly known 2,2,2-Trifluoroethanol (TFE).

This comparison aims to be an objective resource, presenting available experimental data to highlight the similarities and differences in their physicochemical properties, applications, and safety profiles. It is important to note that while extensive data is available for 2,2,2-Trifluoroethanol, experimental information for 2-(2,2,2-Trifluoroethoxy)ethanol is significantly more limited.

Physicochemical Properties

A fundamental aspect of a solvent's utility is its physicochemical profile. The following table summarizes the key properties of both solvents. It is crucial to observe that some data for 2-(2,2,2-Trifluoroethoxy)ethanol are predicted rather than experimentally determined, a reflection of its less common usage and characterization in scientific literature.

Property2-(2,2,2-Trifluoroethoxy)ethanol2,2,2-Trifluoroethanol (TFE)
CAS Number 2358-54-5[1]75-89-8[2]
Molecular Formula C₄H₇F₃O₂[1]C₂H₃F₃O[2]
Molecular Weight 144.09 g/mol [1]100.04 g/mol [2]
Appearance Pale Yellow Oil[1]Colorless liquid[2]
Boiling Point 84 °C @ 80 mmHg[1]77-80 °C[3]
Melting Point N/A-44 °C[3]
Density 1.2902 g/cm³ @ 25 °C[1]1.373 g/mL @ 25 °C
Flash Point 70 °C[4]29 °C[5]
pKa 14.21 ± 0.10 (Predicted)[1]12.4 @ 25 °C[3]
Refractive Index 1.343[4]1.3 (n20/D)
Solubility Sparingly soluble in chloroform, slightly soluble in methanol[1]Miscible with water, ethers, ketones, alcohols, and chloroform[3]
Vapor Pressure 3.7 mmHg @ 25°C[4]70 mmHg @ 25 °C

Solvent Applications and Performance

2,2,2-Trifluoroethanol (TFE) is a well-established and versatile solvent with a broad range of applications, largely owing to its unique combination of properties. The strong electron-withdrawing nature of the trifluoromethyl group makes the hydroxyl proton significantly more acidic than in non-fluorinated alcohols, enhancing its ability to form strong hydrogen bonds.[3] This property, coupled with its high polarity and relatively low nucleophilicity, makes TFE an excellent solvent for a variety of chemical transformations and analytical techniques.

Key application areas for TFE include:

  • Organic Synthesis: TFE is widely used as a solvent to promote reactions that are sluggish in conventional media. It has been shown to be particularly effective in facilitating nucleophilic aromatic substitution (SNAr) reactions and in controlling selectivity in peptide arylations.[6] Its ability to stabilize charged intermediates and transition states is a key factor in its catalytic role in many reactions.[7]

  • Peptide and Protein Chemistry: TFE is a valuable co-solvent in the study of peptide and protein folding. It is known to induce and stabilize secondary structures, particularly α-helices, which is instrumental in NMR studies of protein conformation.

  • Analytical Chemistry: TFE's unique properties are also leveraged in analytical applications. For instance, it has been used as a co-solvent in supercritical fluid chromatography (SFC) for the purification of sensitive compounds.

  • Industrial Applications: TFE serves as a solvent for polymers like nylon and is a key precursor in the synthesis of some pharmaceuticals.[8]

2-(2,2,2-Trifluoroethoxy)ethanol is significantly less documented in terms of its solvent applications. Available information suggests its use in industrial formulations:

  • Adhesives, Inks, and Coatings: It is reported to be used as a solvent in these industries, where it is valued for its chemical stability.[4][9]

  • Specialty Chemicals: It is also employed in the production of other specialty chemicals.[9]

  • Electronics Industry: Its use in cleaning and degreasing electronic components has been noted.[9]

  • Analytical Chemistry: One source suggests its potential as a solvent in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

Due to the lack of direct comparative studies, a quantitative assessment of 2-(2,2,2-Trifluoroethoxy)ethanol's performance against TFE is not possible at this time. However, based on its structure, one can infer some potential differences. The presence of an ether linkage and a longer carbon chain in 2-(2,2,2-Trifluoroethoxy)ethanol would likely result in a lower polarity and higher boiling point compared to TFE, which is consistent with the limited available data. Its hydrogen bond donating ability would be retained through the terminal hydroxyl group, though potentially modulated by the adjacent ethoxy group.

Experimental Workflows

The following diagrams illustrate a general workflow where these solvents might be employed and the structural relationship influencing their properties.

G General Workflow for a Synthesis Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants & Catalyst ReactionVessel Reaction Mixture (Heating/Stirring) Reactants->ReactionVessel Solvent Solvent (TFE or 2-(2,2,2-Trifluoroethoxy)ethanol) Solvent->ReactionVessel Quenching Reaction Quenching ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

A general workflow for a chemical synthesis.

G Structure-Property Relationship cluster_structure Molecular Structure cluster_properties Resulting Properties cluster_implications Performance Implications TFE_struct CF₃-CH₂-OH (2,2,2-Trifluoroethanol) TFE_props Higher Acidity Lower Boiling Point Higher Polarity Strong H-bond Donor TFE_struct->TFE_props TFEE_struct CF₃-CH₂-O-CH₂-CH₂-OH (2-(2,2,2-Trifluoroethoxy)ethanol) TFEE_props Lower Acidity (Predicted) Higher Boiling Point Lower Polarity (Inferred) Retained H-bond Donor TFEE_struct->TFEE_props TFE_apps Excellent for stabilizing charged species Good for protonolysis Effective in protein folding studies TFE_props->TFE_apps TFEE_apps Potentially less aggressive reactions Lower volatility Different solubility profile TFEE_props->TFEE_apps

Structural differences and their property implications.

Safety and Toxicity

The safety profile of a solvent is a critical consideration for its practical application. The available data indicates that both solvents should be handled with care.

Safety Aspect2-(2,2,2-Trifluoroethoxy)ethanol2,2,2-Trifluoroethanol (TFE)
GHS Hazard Statements Considered hazardous: Acute oral toxicity, acute inhalation toxicity, serious eye damage/eye irritation, reproductive toxicity, specific target organ toxicity.[10]H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H331 (Toxic if inhaled), H335 (May cause respiratory irritation), H360 (May damage fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure).[2][11]
Toxicity Data (LD50) No specific data found.Oral (rat): 240 mg/kg[12]Dermal (rat): 1680 mg/kg[12]
Handling Precautions Assumed to require standard precautions for hazardous chemicals, including use of personal protective equipment (PPE) and adequate ventilation.Flammable liquid, handle away from ignition sources. Use in a well-ventilated area with appropriate PPE, including gloves and eye protection.[5][12]
Target Organs Reproductive system, eyes.[10]Blood, reproductive system, bladder, brain, upper respiratory tract, eyes.[2][12]

Conclusion

2,2,2-Trifluoroethanol is a well-characterized and versatile solvent with a unique set of properties that make it highly valuable in specialized areas of organic synthesis and biochemical research. Its high polarity, strong hydrogen-bond donating ability, and moderate boiling point are key to its performance.

In contrast, 2-(2,2,2-Trifluoroethoxy)ethanol is a less common and consequently less studied solvent. The available data suggests it shares some characteristics with TFE, such as the presence of a trifluoromethyl group and a hydroxyl group, but with a higher boiling point and likely lower polarity due to the ether linkage and longer alkyl chain. Its purported use in industrial applications like coatings and adhesives points to a different application space than the highly specialized uses of TFE.

The significant gap in experimental data for 2-(2,2,2-Trifluoroethoxy)ethanol makes a direct, comprehensive performance comparison challenging. Further research to experimentally determine its physicochemical properties and to explore its potential in a wider range of applications would be necessary to fully understand its capabilities as a solvent and to position it as a viable alternative or complementary solvent to 2,2,2-Trifluoroethanol. For researchers and professionals in drug development, TFE remains the more predictable and well-documented choice for applications requiring its unique solvent properties.

References

Comparative

A Comparative Analysis of Fluorinated Alcohols and Ethers in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical synthesis, the choice of solvent or reagent can be as critical as the catalyst or starting materials. Among the speciali...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the choice of solvent or reagent can be as critical as the catalyst or starting materials. Among the specialized chemicals that have garnered significant attention are fluorinated compounds, particularly fluorinated alcohols and ethers. Their unique physicochemical properties, stemming from the high electronegativity of fluorine, offer distinct advantages in a variety of synthetic applications. This guide provides a comparative analysis of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and fluorinated ethers, primarily hydrofluoroethers (HFEs), to aid researchers in selecting the optimal compound for their synthetic needs.

Physicochemical Properties: A Tale of Two functionalities

The primary differences in the utility of fluorinated alcohols and ethers in synthesis arise from their distinct molecular structures and resulting properties. Fluorinated alcohols are characterized by a hydroxyl group, which imparts protic character and strong hydrogen bond-donating capabilities, while fluorinated ethers feature a chemically inert ether linkage.

PropertyFluorinated Alcohols (TFE, HFIP)Hydrofluoroethers (e.g., HFE-7100)Non-Fluorinated Analogs (Ethanol, Isopropanol, Diethyl Ether)
Polarity HighModerate to LowModerate to Low
Hydrogen Bond Donating Ability StrongNoneModerate (Alcohols), None (Ethers)
Nucleophilicity Very LowVery LowModerate (Alcohols), Low (Ethers)
Acidity (pKa) TFE: ~12.4, HFIP: ~9.3[1]N/AEthanol: ~16, Isopropanol: ~17
Boiling Point TFE: 74 °C, HFIP: 58.2 °C[2][3]HFE-7100: 61 °CEthanol: 78 °C, Isopropanol: 82.6 °C, Diethyl Ether: 34.6 °C
Solvency Good for polar and ionic speciesGood for nonpolar and moderately polar compoundsVaries
Chemical Stability Generally stable, can act as a reagentHighGenerally stable

Key Takeaways:

  • Fluorinated Alcohols (TFE & HFIP): These are highly polar, protic solvents with exceptional hydrogen bond-donating capabilities and low nucleophilicity.[1] The electron-withdrawing trifluoromethyl groups significantly increase the acidity of the hydroxyl proton compared to their non-fluorinated counterparts.[2] This unique combination of properties allows them to stabilize charged intermediates and transition states, activate electrophiles, and promote reactions that are sluggish in conventional solvents, often being referred to as having a "magical" effect.[4]

  • Hydrofluoroethers (HFEs): These compounds are generally less polar than fluorinated alcohols and are aprotic. Their primary characteristics are high chemical and thermal stability, low toxicity, and non-flammability.[5][6] While they are excellent solvents for many applications like precision cleaning and heat transfer, their use as reaction solvents in academic literature is less documented compared to fluorinated alcohols.[6][7]

Performance in Chemical Synthesis: A Comparative Look

Fluorinated Alcohols: The "Promoting" Solvents

TFE and HFIP have carved a niche as "non-innocent" solvents that actively promote a wide range of chemical transformations.

1. C-H Activation:

Fluorinated alcohols have a remarkable effect on transition metal-catalyzed C-H activation reactions, often enabling transformations that are inefficient in other solvents.[8] HFIP, in particular, has been shown to be crucial for many palladium-catalyzed C-H functionalizations.[4][9]

Experimental Protocol: Pd-Catalyzed Homocoupling of Benzophenone

In a study on two-fold C-H functionalization, the choice of solvent was critical. The reaction was inefficient in common solvents like DMSO, DMF, and EtOH. While TFE gave a moderate conversion, HFIP provided a significantly higher yield.

  • Reaction: Homocoupling of benzophenone.

  • Catalyst: Pd(OAc)₂

  • Oxidant: Oxone

  • Solvent Comparison:

    • HFIP: 83% yield

    • TFE: Moderate conversion

    • DCE: Moderate conversion

    • DMSO, DMF, EtOH: Inefficient

2. Friedel-Crafts Alkylation:

Fluorinated alcohols, particularly HFIP, can act as Brønsted acids to promote Friedel-Crafts alkylations without the need for traditional Lewis acid catalysts.

Experimental Protocol: Alkylation of Indole with Spiroepoxyoxindole

In the alkylation of indole with spiroepoxyoxindole, both TFE and HFIP were effective, with HFIP generally providing higher yields in shorter reaction times.

  • Reactants: Indole and spiroepoxyoxindole.

  • Solvent and Conditions:

    • TFE, rt, 2h: 75% yield

    • TFE, 50 °C, 0.5h: 86% yield

    • HFIP, rt, 1h: 92% yield

    • Water, 80 °C, 2h: 45% yield

Logical Workflow for Solvent Screening in Friedel-Crafts Alkylation

G cluster_start Reaction Setup cluster_solvents Solvent Screening cluster_results Outcome Start Indole + Spiroepoxyoxindole TFE TFE Start->TFE HFIP HFIP Start->HFIP Water Water Start->Water Other Other Solvents Start->Other Good_Yield Good Yield (75-86%) TFE->Good_Yield High_Yield High Yield (92%) HFIP->High_Yield Moderate_Yield Moderate Yield (45%) Water->Moderate_Yield Low_Yield Low/No Reaction Other->Low_Yield

Caption: Solvent screening workflow for indole alkylation.

Hydrofluoroethers: The Stable and "Green" Alternative

The primary application of HFEs in a synthetic context is often as a more environmentally benign and safer alternative to traditional solvents, particularly for cleaning and as carrier fluids.[6][7] Their use as a primary reaction solvent is less common, but their inertness and unique solvency suggest potential in specific applications.

A key synthetic link between fluorinated alcohols and ethers is the synthesis of HFEs from fluoroalcohols, a process that highlights the chemical transformation of one class into the other.

Synthesis of Hydrofluoroethers from Fluoroalcohols

A common method for preparing HFEs is through a two-step process starting from a fluoroalcohol.

Reaction Scheme: Synthesis of 1-methoxy-2,2,2-trifluoroethane (an HFE) from TFE

G TFE 2,2,2-Trifluoroethanol (TFE) Tosylate 2,2,2-Trifluoroethyl tosylate TFE->Tosylate TsCl, NaOH HFE 1-methoxy-2,2,2-trifluoroethane (HFE) Tosylate->HFE NaOCH3, Methanol

Caption: Two-step synthesis of an HFE from TFE.

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl tosylate and subsequent conversion to 1-methoxy-2,2,2-trifluoroethane

This two-step procedure is a general method for converting fluoroalcohols to hydrofluoroethers.

Step 1: Tosylation of 2,2,2-Trifluoroethanol (TFE)

  • Reactants: 2,2,2-Trifluoroethanol, p-toluenesulfonyl chloride (TsCl), and sodium hydroxide (NaOH).

  • Procedure: To a solution of TFE and NaOH in water, TsCl is added portion-wise while maintaining the temperature at 20 °C. The reaction mixture is stirred for 2 hours. The resulting 2,2,2-trifluoroethyl tosylate is then separated.

  • Yield: >94%.

Step 2: Williamson Ether Synthesis

  • Reactants: 2,2,2-Trifluoroethyl tosylate and sodium methoxide (NaOCH₃).

  • Solvent: Methanol.

  • Procedure: The tosylate is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is stirred at 25 °C for 4 hours. The product, 1-methoxy-2,2,2-trifluoroethane, is then isolated by distillation.

  • Yield: >74%.

This synthetic connection underscores that while fluorinated alcohols are valuable in their own right as reaction promoters, they also serve as key building blocks for the creation of stable and inert hydrofluoroethers.

Conclusion: Choosing the Right Fluorinated Compound

The choice between a fluorinated alcohol and a fluorinated ether for a synthetic application depends heavily on the desired role of the compound.

  • Choose a fluorinated alcohol (TFE or HFIP) when:

    • The reaction requires stabilization of cationic intermediates or transition states.

    • Enhanced acidity and strong hydrogen bonding are needed to activate substrates.

    • A polar, non-nucleophilic protic solvent is desired to promote the reaction. HFIP is generally more effective than TFE in this regard due to its higher acidity and lower nucleophilicity.[1]

  • Choose a hydrofluoroether (HFE) when:

    • A chemically inert, thermally stable, and non-flammable solvent is required.

    • The reaction involves sensitive reagents that would be incompatible with a protic solvent.

    • Environmental and safety considerations are paramount, and a replacement for ozone-depleting solvents is needed.

While the role of fluorinated alcohols as powerful reaction promoters is well-established with a wealth of experimental data, the potential of hydrofluoroethers as specialized reaction solvents remains an area ripe for further exploration. Their inherent stability and unique solvency profile may unlock new possibilities in catalysis and synthesis where inertness is a key requirement. Researchers are encouraged to consider both classes of these remarkable fluorinated compounds to expand their synthetic toolbox.

References

Validation

A Comparative Guide to Validating the Purity of 2-(2,2,2-Trifluoroethoxy)ethanol by GC-MS

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of 2-(2,2,2-Trifluoroethoxy)ethanol. The information presented herein is supported by established analytical principles and experimental data from related studies, offering a framework for robust purity assessment in a research and drug development context.

Introduction

2-(2,2,2-Trifluoroethoxy)ethanol is a fluorinated ether of interest in various chemical and pharmaceutical applications. Ensuring its purity is critical for the consistency and safety of downstream processes and products. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary analytical tool for this purpose due to the volatile nature of the compound. This guide will detail a suitable GC-MS methodology, compare its performance with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy, and discuss potential impurities that may be encountered.

Experimental Protocol: Purity Validation by GC-MS

This section outlines a detailed protocol for the purity determination of 2-(2,2,2-Trifluoroethoxy)ethanol using GC-MS.

Objective: To develop and validate a GC-MS method for the separation, identification, and quantification of 2-(2,2,2-Trifluoroethoxy)ethanol and its potential impurities.

Instrumentation and Materials:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: Agilent J&W DB-624 UI (30 m x 0.25 mm, 1.4 µm) or equivalent polar capillary column

  • Carrier Gas: Helium (99.999% purity)

  • Syringe: 10 µL GC syringe

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

  • Reagents: 2-(2,2,2-Trifluoroethoxy)ethanol reference standard (≥99.5% purity), methanol (HPLC grade), potential impurity standards (if available).

GC-MS Method Parameters:

ParameterValue
Inlet Split/Splitless
Inlet Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Oven
Initial Temperature50 °C, hold for 2 minutes
Ramp Rate15 °C/min to 220 °C
Final Temperature220 °C, hold for 5 minutes
Column
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Mass Spectrometer
Transfer Line Temp.230 °C
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Range35 - 300 amu
Solvent Delay3 minutes

Sample Preparation:

  • Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 2-(2,2,2-Trifluoroethoxy)ethanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the 2-(2,2,2-Trifluoroethoxy)ethanol sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Spiked Sample: Prepare a sample solution as above, spiked with known amounts of potential impurity standards to verify separation and identification.

Data Analysis:

  • Identification: The primary identification of 2-(2,2,2-Trifluoroethoxy)ethanol and any impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and the mass spectrum of the reference standard.

  • Quantification: The purity of 2-(2,2,2-Trifluoroethoxy)ethanol is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For higher accuracy, an internal standard method can be employed.

Performance Comparison: GC-MS vs. Alternatives

The choice of an analytical technique for purity assessment depends on the properties of the analyte and the specific requirements of the analysis.

ParameterGC-MSHPLC with UV/DAD¹⁹F-NMR
Applicability Ideal for volatile and thermally stable compounds like 2-(2,2,2-Trifluoroethoxy)ethanol.[1][2][3]Suitable for non-volatile or thermally labile compounds.[1][2][4] Less suitable for the target analyte without derivatization.Applicable to all fluorine-containing compounds. Provides structural information and can quantify all organofluorine species.[5]
Selectivity Excellent, based on both chromatographic retention time and mass spectral fragmentation patterns.Moderate to good, dependent on the chromophore of the analyte and impurities. May require method development for co-eluting species.Excellent, due to the large chemical shift dispersion of ¹⁹F.[5] Unlikely to have signal overlap.
Sensitivity High, with detection limits typically in the low ppm to ppb range.Moderate, with detection limits in the low ppm range, depending on the UV absorbance.Lower than chromatographic methods, with detection limits typically in the low µg/mL to mg/mL range.
Quantification Highly quantitative, especially with an internal standard. Area percent method is also widely used.Highly quantitative with proper calibration.Inherently quantitative as the signal area is directly proportional to the number of nuclei.
Impurity Profiling Excellent for identifying unknown volatile impurities through mass spectral library matching.Limited to impurities with a chromophore. Identification of unknowns is challenging without mass spectrometry.Can identify and quantify unknown fluorine-containing impurities based on their unique chemical shifts and coupling patterns.[6]

Potential Impurities in 2-(2,2,2-Trifluoroethoxy)ethanol

The identification of potential impurities is crucial for developing a robust purity validation method. Based on related chemical syntheses and the inherent reactivity of fluorinated ethers, the following substances should be considered:

  • Starting Materials:

    • 2,2,2-Trifluoroethanol

    • Ethylene oxide or a 2-haloethanol (e.g., 2-chloroethanol)

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual amounts of the reactants.

    • Byproducts: Di(2,2,2-trifluoroethyl) ether, formed from the reaction of two molecules of 2,2,2-trifluoroethanol.

    • Oligomers: Higher molecular weight species formed by the polymerization of ethylene oxide.

  • Degradation Products:

    • Fluorinated ethers can undergo decomposition, especially at elevated temperatures or in the presence of metals, to form smaller fluorinated fragments (e.g., trifluoroacetaldehyde) and inorganic fluorides.[7][8][9]

Visualizing the Workflow

Experimental Workflow for GC-MS Purity Validation

GCMS_Workflow A Sample and Standard Preparation C Injection of Sample/Standard A->C B GC-MS System Setup (Column, Temperatures, Flow Rate) B->C D Separation in GC Column C->D E Ionization and Fragmentation (EI) D->E F Mass Analysis in Quadrupole E->F G Data Acquisition (Chromatogram and Mass Spectra) F->G H Data Analysis: - Peak Integration - Library Search - Purity Calculation G->H I Purity Report H->I

Caption: Workflow for purity validation by GC-MS.

Logical Relationship of Analytical Techniques

Technique_Comparison Analyte 2-(2,2,2-Trifluoroethoxy)ethanol (Volatile, Fluorinated) GCMS GC-MS (Primary Choice) Analyte->GCMS Volatility HPLC HPLC-UV/DAD (Alternative - Less Suitable) Analyte->HPLC Poor UV Chromophore Requires Derivatization NMR 19F-NMR (Complementary/Confirmatory) Analyte->NMR Presence of Fluorine

Caption: Selection of analytical techniques.

Conclusion

For the purity validation of 2-(2,2,2-Trifluoroethoxy)ethanol, GC-MS is the most suitable and powerful technique. Its high selectivity and sensitivity, coupled with the ability to identify unknown volatile impurities, make it the primary choice for quality control and research purposes. While HPLC is a versatile technique, its application to this non-chromophoric, volatile compound is limited. ¹⁹F-NMR serves as an excellent complementary or confirmatory technique, offering an orthogonal method for quantification and the unique ability to characterize all fluorine-containing species in the sample. A comprehensive purity assessment should leverage the strengths of GC-MS for routine analysis and consider ¹⁹F-NMR for in-depth characterization and confirmation.

References

Comparative

A Comparative Guide to 2-(2,2,2-Trifluoroethoxy)ethanol and Other Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reacti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. This guide provides a detailed comparison of 2-(2,2,2-Trifluoroethoxy)ethanol with a range of commonly used polar aprotic solvents. By presenting key physicochemical properties and outlining relevant experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Physicochemical Properties: A Comparative Overview

The selection of an appropriate solvent often begins with an evaluation of its fundamental physical and chemical characteristics. The following table summarizes key properties of 2-(2,2,2-Trifluoroethoxy)ethanol alongside other common polar aprotic solvents for easy comparison. It is important to note that while some data for 2-(2,2,2-Trifluoroethoxy)ethanol is available, experimentally validated figures for its dielectric constant and dipole moment are not readily found in the literature. The values presented for the related compound, 2,2,2-Trifluoroethanol, are included for reference with a clear distinction.

SolventChemical FormulaBoiling Point (°C)Density (g/cm³)Viscosity (cP at 20°C)Dielectric Constant (ε)Dipole Moment (D)
2-(2,2,2-Trifluoroethoxy)ethanol C4H7F3O284 (at 80 mmHg)[1]1.2902 (at 25°C)[1]Not AvailableNot AvailableNot Available
2,2,2-Trifluoroethanol (for reference)C2H3F3O74.0[2]1.3840[2]1.75[3]8.55[4]Not Available
Dimethyl Sulfoxide (DMSO)(CH3)2SO1891.1002.246.73.96
N,N-Dimethylformamide (DMF)HCON(CH3)21530.9440.9236.73.82
Acetonitrile (ACN)CH3CN81.60.7860.3737.53.92
N-Methyl-2-pyrrolidone (NMP)C5H9NO2021.0281.6532.24.09
Acetone(CH3)2CO56.50.7910.3220.72.88
Tetrahydrofuran (THF)C4H8O660.8890.487.61.75

Experimental Protocols for Solvent Characterization

To facilitate a deeper, application-specific understanding of solvent performance, detailed experimental protocols for determining key parameters are provided below.

Protocol 1: Determination of Solvent Polarity using Solvatochromic Dyes

This method utilizes the solvatochromic effect of a dye, such as Reichardt's dye (Betaine 30), to provide an empirical measure of solvent polarity. The color of the dye, and thus its UV-Vis absorption maximum, is dependent on the polarity of the surrounding solvent.[5][6]

Materials:

  • Spectrophotometer (UV-Vis)

  • Cuvettes

  • Reichardt's dye (Betaine 30)

  • Solvents to be tested (e.g., 2-(2,2,2-Trifluoroethoxy)ethanol, DMSO, etc.)

Procedure:

  • Prepare a stock solution of Reichardt's dye in a suitable, relatively non-polar solvent (e.g., chloroform) at a concentration of approximately 1 mg/mL.

  • For each solvent to be tested, prepare a dilute solution of the dye by adding a small aliquot of the stock solution to the solvent in a cuvette. The final concentration should be adjusted to yield an absorbance maximum between 0.6 and 0.9.

  • Record the UV-Vis absorption spectrum for each solution over a range of 400-800 nm.

  • Determine the wavelength of maximum absorbance (λ_max) for each solvent.

  • Calculate the empirical solvent polarity parameter, E_T(30), using the following equation: E_T(30) (kcal/mol) = 28591 / λ_max (nm)

Expected Outcome: A higher E_T(30) value indicates a higher solvent polarity. This allows for a direct comparison of the polarity of 2-(2,2,2-Trifluoroethoxy)ethanol with other solvents.

Protocol 2: Determination of Solvent Viscosity using a Capillary Viscometer

This protocol describes the use of an Ostwald or Ubbelohde viscometer to determine the kinematic viscosity of a solvent.[7]

Materials:

  • Capillary viscometer (e.g., Ostwald or Ubbelohde)

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

  • Solvents to be tested

Procedure:

  • Clean the viscometer thoroughly and dry it completely.

  • Pipette a known volume of the solvent into the larger bulb of the viscometer.

  • Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 15 minutes.

  • Apply suction to the narrower tube to draw the liquid up above the upper fiducial mark.

  • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower fiducial mark.

  • Repeat the measurement at least three times and calculate the average flow time.

  • The kinematic viscosity (ν) can be calculated using the viscometer constant (C) and the average flow time (t): ν = C * t. The viscometer constant is determined by calibrating with a liquid of known viscosity.

  • The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the solvent at the same temperature: η = ν * ρ.

Protocol 3: Evaluation of Solvent Performance in a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a framework for comparing the efficacy of different polar aprotic solvents in a model SNAr reaction.

Materials:

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

  • Substrates (e.g., 1-fluoro-2,4-dinitrobenzene)

  • Nucleophile (e.g., piperidine)

  • Base (e.g., K2CO3)

  • Solvents to be tested

  • Analytical technique for monitoring reaction progress (e.g., TLC, GC, HPLC)

Procedure:

  • In separate reaction vials, dissolve the electrophile (e.g., 1-fluoro-2,4-dinitrobenzene) and the base (e.g., K2CO3) in each of the solvents to be tested (e.g., 2-(2,2,2-Trifluoroethoxy)ethanol, DMSO, NMP).

  • Add the nucleophile (e.g., piperidine) to each vial to initiate the reaction.

  • Stir the reactions at a constant temperature (e.g., room temperature or elevated temperature).

  • Monitor the progress of each reaction over time by taking aliquots and analyzing them by a suitable technique (e.g., TLC to observe the disappearance of the starting material and the appearance of the product).

  • Compare the reaction rates and yields in the different solvents to assess their relative performance. A faster reaction rate and higher yield indicate a more effective solvent for this particular transformation.[8]

Logical Workflow for Solvent Selection

The selection of an optimal solvent is a multi-faceted process. The following diagram, generated using the DOT language, illustrates a logical workflow to guide researchers in this decision-making process.

SolventSelectionWorkflow start Define Application Requirements (e.g., Reaction Type, Solute Properties) physchem Compare Physicochemical Properties (Boiling Point, Density, Viscosity, Polarity) start->physchem performance Evaluate Performance in Model System (e.g., Reaction Rate, Solubility) physchem->performance Initial Screening safety Assess Safety and Environmental Factors (Toxicity, Flammability, Biodegradability) performance->safety Feasibility Check cost Consider Cost and Availability safety->cost selection Select Optimal Solvent cost->selection Final Decision

Caption: A logical workflow for the selection of a polar aprotic solvent.

Conclusion

2-(2,2,2-Trifluoroethoxy)ethanol presents itself as a polar solvent with potential applications in various chemical processes. While a complete dataset of its physicochemical properties, particularly its dielectric constant and dipole moment, is not yet fully established in publicly accessible literature, the provided protocols offer a clear path for researchers to determine these values and perform direct, application-oriented comparisons with other polar aprotic solvents. By systematically evaluating properties and performance, scientists and drug development professionals can confidently select the most suitable solvent to optimize their synthetic routes and formulations.

References

Validation

A Comparative Guide to the Reaction Products of 2-(2,2,2-Trifluoroethoxy)ethanol and its Non-Fluorinated Analogue

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the expected reaction products from 2-(2,2,2-Trifluoroethoxy)ethanol and its non-fluorinated alternative, 2-(2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction products from 2-(2,2,2-Trifluoroethoxy)ethanol and its non-fluorinated alternative, 2-(2-butoxyethoxy)ethanol. Due to the limited availability of direct experimental data for 2-(2,2,2-Trifluoroethoxy)ethanol, this comparison relies on established chemical principles and analogous reactions reported for similar compounds. The inclusion of 2-(2-butoxyethoxy)ethanol, a structurally similar and more extensively studied compound, offers a valuable benchmark for predicting the reactivity and characterizing the products of its fluorinated counterpart.

Data Presentation: A Comparative Overview

The following tables summarize the key properties of the starting materials and their expected reaction products from oxidation, esterification, and etherification reactions. The data for the fluorinated compounds are largely predicted based on analogous reactions, while the data for the butoxy- analogues are supported by available experimental information.

Table 1: Comparison of Starting Materials

Property2-(2,2,2-Trifluoroethoxy)ethanol2-(2-Butoxyethoxy)ethanol
Molecular Formula C4H7F3O2C8H18O3
Molecular Weight 144.09 g/mol 162.23 g/mol
Boiling Point Not available231 °C
Key Reactive Group Primary AlcoholPrimary Alcohol

Table 2: Comparison of Oxidation Products

Product2-(2,2,2-Trifluoroethoxy)acetaldehyde2-(2-Butoxyethoxy)acetaldehyde
Molecular Formula C4H5F3O2C8H16O3
Molecular Weight 142.07 g/mol 160.21 g/mol
Typical Yield Expected: Moderate to HighLiterature: Variable
Spectroscopic Data (¹H NMR, CDCl₃) Expected: δ 9.7 (s, 1H, CHO), 4.2 (q, 2H, OCH₂CF₃), 3.9 (s, 2H, OCH₂CHO)Literature: δ 9.74 (t, 1H), 4.19 (d, 2H), 3.5-3.7 (m, 8H), 0.9 (t, 3H)
Spectroscopic Data (IR) Expected: ~1730 cm⁻¹ (C=O stretch)Literature: ~1730 cm⁻¹ (C=O stretch)

Table 3: Comparison of Esterification Products (with Acetic Anhydride)

Product2-(2,2,2-Trifluoroethoxy)ethyl acetate2-(2-Butoxyethoxy)ethyl acetate
Molecular Formula C6H9F3O3C10H20O4
Molecular Weight 186.13 g/mol 204.26 g/mol
Typical Yield Expected: HighLiterature: >95%[1]
Spectroscopic Data (¹H NMR, CDCl₃) Expected: δ 4.3 (t, 2H), 3.8 (q, 2H), 3.7 (t, 2H), 2.1 (s, 3H)Literature: δ 4.23 (t, 2H), 3.70 (t, 2H), 3.62 (m, 2H), 3.47 (t, 2H), 2.07 (s, 3H), 1.57 (m, 2H), 1.35 (m, 2H), 0.92 (t, 3H)[2]
Spectroscopic Data (IR) Expected: ~1740 cm⁻¹ (C=O stretch), ~1240 cm⁻¹ (C-O stretch)Literature: ~1740 cm⁻¹ (C=O stretch), ~1240 cm⁻¹ (C-O stretch)

Table 4: Comparison of Etherification Products (with Benzyl Bromide)

Product1-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)ethane1-(Benzyloxy)-2-(2-butoxyethoxy)ethane
Molecular Formula C11H13F3O2C15H24O3
Molecular Weight 234.21 g/mol 252.35 g/mol
Typical Yield Expected: Good to HighLiterature: Good to High
Spectroscopic Data (¹H NMR, CDCl₃) Expected: δ 7.3 (m, 5H), 4.5 (s, 2H), 3.8 (q, 2H), 3.7 (m, 4H)Literature: δ 7.3 (m, 5H), 4.5 (s, 2H), 3.5-3.7 (m, 8H), 1.5 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H)
Spectroscopic Data (IR) Expected: ~1100 cm⁻¹ (C-O stretch), ~700-750 cm⁻¹ (Ar C-H bend)Literature: ~1100 cm⁻¹ (C-O stretch), ~700-750 cm⁻¹ (Ar C-H bend)

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized based on specific laboratory conditions and safety assessments.

Oxidation to Aldehyde

This protocol describes a mild oxidation using Pyridinium chlorochromate (PCC), which is selective for the conversion of primary alcohols to aldehydes.

  • Materials: 2-(2,2,2-Trifluoroethoxy)ethanol or 2-(2-butoxyethoxy)ethanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite or silica gel.

  • Procedure:

    • In a round-bottom flask, dissolve the alcohol (1 equivalent) in anhydrous DCM.

    • Add PCC (1.5 equivalents) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite or silica gel to remove the chromium salts.

    • Wash the filter cake with additional DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude aldehyde.

    • Purify the product by column chromatography on silica gel if necessary.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a peak around 9.7 ppm in the ¹H NMR spectrum and a strong absorption around 1730 cm⁻¹ in the IR spectrum are indicative of the aldehyde product.

Esterification with Acetic Anhydride

This protocol details the formation of an acetate ester using acetic anhydride with pyridine as a catalyst.

  • Materials: 2-(2,2,2-Trifluoroethoxy)ethanol or 2-(2-butoxyethoxy)ethanol, Acetic anhydride, Pyridine, Diethyl ether, 1M HCl, Saturated NaHCO₃ solution, Brine.

  • Procedure:

    • In a round-bottom flask, dissolve the alcohol (1 equivalent) in pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 equivalents) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Dilute the reaction mixture with diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude ester can be purified by distillation or column chromatography.

  • Characterization: The formation of the ester can be confirmed by the appearance of a new singlet at around 2.1 ppm in the ¹H NMR spectrum, corresponding to the acetyl methyl group, and a strong C=O stretch in the IR spectrum around 1740 cm⁻¹.

Etherification (Williamson Ether Synthesis)

This protocol describes the synthesis of a benzyl ether via the Williamson ether synthesis.

  • Materials: 2-(2,2,2-Trifluoroethoxy)ethanol or 2-(2-butoxyethoxy)ethanol, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Benzyl bromide.

  • Procedure:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add the alcohol (1 equivalent) dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Characterization: Successful etherification is indicated by the appearance of aromatic proton signals (around 7.3 ppm) and a benzylic methylene singlet (around 4.5 ppm) in the ¹H NMR spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the described chemical transformations.

Oxidation_Workflow Start Primary Alcohol (R-CH2OH) Oxidizing_Agent Mild Oxidizing Agent (e.g., PCC) Start->Oxidizing_Agent Reaction Product Aldehyde (R-CHO) Oxidizing_Agent->Product Yields Esterification_Workflow Alcohol Alcohol (R-OH) Catalyst Pyridine Alcohol->Catalyst Acid_Anhydride Acetic Anhydride ((CH3CO)2O) Acid_Anhydride->Catalyst Ester Acetate Ester (R-OCOCH3) Catalyst->Ester Reaction Etherification_Workflow Alcohol Alcohol (R-OH) Base Strong Base (e.g., NaH) Alcohol->Base Deprotonation Alkoxide Alkoxide (R-O- Na+) Base->Alkoxide Alkyl_Halide Benzyl Bromide (BnBr) Alkoxide->Alkyl_Halide SN2 Reaction Ether Benzyl Ether (R-O-Bn) Alkyl_Halide->Ether

References

Comparative

A Comparative Spectroscopic Analysis: ¹H and ¹³C NMR of 2-(2,2,2-Trifluoroethoxy)ethanol and its Non-Fluorinated Analog

A detailed examination of the ¹H and ¹³C NMR spectra of 2-(2,2,2-Trifluoroethoxy)ethanol and its structural analog, 2-ethoxyethanol, reveals distinct differences in chemical shifts and coupling patterns, providing valuab...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ¹H and ¹³C NMR spectra of 2-(2,2,2-Trifluoroethoxy)ethanol and its structural analog, 2-ethoxyethanol, reveals distinct differences in chemical shifts and coupling patterns, providing valuable insights for researchers and professionals in the fields of chemical research and drug development. This guide presents a comparative analysis of their spectral data, supported by established experimental protocols.

The introduction of a trifluoromethyl group in 2-(2,2,2-Trifluoroethoxy)ethanol significantly influences its electronic environment compared to the non-fluorinated 2-ethoxyethanol. This is clearly reflected in their respective ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The highly electronegative fluorine atoms induce a notable downfield shift in the signals of nearby protons and carbons, a key differentiating feature for spectroscopic identification and analysis.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 2-(2,2,2-Trifluoroethoxy)ethanol and 2-ethoxyethanol. The data is presented to facilitate a direct comparison of their chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, t = triplet, q = quartet), and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data

CompoundAssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-(2,2,2-Trifluoroethoxy)ethanol HO-CH ₂-3.75t4.6
-O-CH ₂-CH₂OH3.82t4.6
CF₃-CH ₂-3.93q8.8
-OH 2.89t6.0
2-ethoxyethanol CH ₃-CH₂-1.21t7.0
CH₃-CH ₂-3.52q7.0
-O-CH ₂-CH₂OH3.56t4.8
HO-CH ₂-3.73t4.8
-OH 2.75s (broad)-

Table 2: ¹³C NMR Spectral Data

CompoundAssignmentChemical Shift (δ, ppm)
2-(2,2,2-Trifluoroethoxy)ethanol C F₃-123.8 (q, J = 279 Hz)
CF₃-C H₂-68.2 (q, J = 34 Hz)
-O-C H₂-CH₂OH70.1
HO-C H₂-61.2
2-ethoxyethanol C H₃-CH₂-15.2
CH₃-C H₂-66.7
-O-C H₂-CH₂OH70.5
HO-C H₂-61.8

Visualizing Molecular Structure and Analytical Workflow

To aid in the interpretation of the spectral data, the chemical structure of 2-(2,2,2-Trifluoroethoxy)ethanol with atom numbering is provided below. This is followed by a generalized workflow for NMR spectral analysis.

Caption: Chemical structure of 2-(2,2,2-Trifluoroethoxy)ethanol with atom numbering.

General Workflow for NMR Spectral Analysis prep Sample Preparation acq Data Acquisition prep->acq Dissolve in deuterated solvent proc Data Processing acq->proc Fourier Transform, Phasing, Baseline Correction anal Spectral Analysis proc->anal Peak Picking, Integration interp Interpretation & Structure Elucidation anal->interp Chemical Shift & Coupling Constant Analysis

Caption: A generalized workflow for acquiring and analyzing NMR spectra.

Experimental Protocol

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of small molecules like 2-(2,2,2-Trifluoroethoxy)ethanol and 2-ethoxyethanol.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the neat liquid sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • For ¹³C NMR, a more concentrated solution (50-100 mg in 0.6 mL of solvent) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Transfer the solution into a clean 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz (or higher) spectrometer.

  • ¹H NMR:

    • A standard single-pulse experiment is used.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans (e.g., 8-16) are averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software.

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

  • For ¹³C NMR spectra, an exponential multiplication with a line broadening factor of 1-2 Hz is often applied to improve the signal-to-noise ratio.

This guide provides a foundational understanding of the NMR spectral characteristics of 2-(2,2,2-Trifluoroethoxy)ethanol in comparison to its non-fluorinated counterpart. The provided data and protocols can serve as a valuable resource for the identification, characterization, and quality control of these compounds in various scientific applications.

Validation

Decoding Fragmentation: A Comparative Guide to the Mass Spectra of 2-(2,2,2-Trifluoroethoxy)ethanol and its Precursor

For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of novel molecules is crucial for their identification and structural elucidation. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of novel molecules is crucial for their identification and structural elucidation. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-(2,2,2-Trifluoroethoxy)ethanol and the experimentally determined fragmentation of its structural analog, 2,2,2-Trifluoroethanol. Due to the absence of a publicly available experimental mass spectrum for 2-(2,2,2-Trifluoroethoxy)ethanol, this guide leverages established fragmentation principles of ethers and fluorinated compounds to predict its fragmentation pathways.

Predicted Fragmentation of 2-(2,2,2-Trifluoroethoxy)ethanol vs. Experimental Data of 2,2,2-Trifluoroethanol

The introduction of an ethoxy group significantly alters the fragmentation behavior of the parent molecule, 2,2,2-Trifluoroethanol. While both molecules are expected to exhibit fragmentation characteristic of alcohols and fluorinated compounds, the ether linkage in 2-(2,2,2-Trifluoroethoxy)ethanol introduces new cleavage sites.

The mass spectrum of 2,2,2-Trifluoroethanol is characterized by a molecular ion at m/z 100 and prominent peaks at m/z 31, 29, and 61.[1] In contrast, the fragmentation of 2-(2,2,2-Trifluoroethoxy)ethanol is predicted to be more complex, with additional pathways initiated by cleavage of the ether bond.

Here is a comparative summary of the key mass spectral data:

Feature2,2,2-Trifluoroethanol (Experimental)2-(2,2,2-Trifluoroethoxy)ethanol (Predicted)
Molecular Formula C₂H₃F₃OC₄H₇F₃O₂
Molecular Weight 100.04 g/mol [2][3][4][5]144.09 g/mol
Predicted Base Peak m/z 31 ([CH₂OH]⁺)[1]m/z 45 ([CH₂CH₂OH]⁺)
Key Fragments (m/z) 100 (M⁺), 81 (M⁺-F), 69 (CF₃⁺), 61, 31, 29144 (M⁺), 125 (M⁺-F), 99 (M⁺-CH₂OH), 83, 69 (CF₃⁺), 45

Predicted Fragmentation Pathway of 2-(2,2,2-Trifluoroethoxy)ethanol

The fragmentation of 2-(2,2,2-Trifluoroethoxy)ethanol under electron ionization is anticipated to follow several key pathways, primarily driven by the stability of the resulting carbocations and radical species. The presence of the electronegative trifluoromethyl group and the oxygen atoms will strongly influence bond cleavages.

Fragmentation_Pathway M [CF₃CH₂OCH₂CH₂OH]⁺ m/z 144 F1 [CF₃CH₂OCH₂CH₂]⁺ m/z 127 M->F1 -OH F2 [CF₃CH₂O]⁺ m/z 99 M->F2 -CH₂CH₂OH F3 [CH₂CH₂OH]⁺ m/z 45 M->F3 -CF₃CH₂O• F5 [OCH₂CH₂OH]⁺ m/z 61 M->F5 -CF₃CH₂• F4 [CF₃]⁺ m/z 69 F2->F4 -CH₂O

Caption: Predicted major fragmentation pathways of 2-(2,2,2-Trifluoroethoxy)ethanol.

Experimental Protocols

Mass Spectrometry Analysis:

Mass spectra would be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.

  • GC Separation: A 1 µL aliquot of the sample is injected into the GC. The instrument is equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms column). The oven temperature program would be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass range is scanned from m/z 30 to 200. The ion source temperature is maintained at 230°C and the quadrupole temperature at 150°C.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool for the identification of volatile compounds, other analytical techniques can provide complementary information.

Analytical MethodInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple, good for identifying key functional groups like O-H and C-F.Does not provide detailed structural information or molecular weight.
Liquid Chromatography-Mass Spectrometry (LC-MS) Suitable for non-volatile or thermally labile compounds.Can analyze a wider range of compounds than GC-MS.Fragmentation can be less extensive with soft ionization techniques.

References

Comparative

Introduction to 2-(2,2,2-Trifluoroethoxy)ethanol and its Predicted Reactivity

A Comparative Guide to the Reaction Kinetics of 2-(2,2,2-Trifluoroethoxy)ethanol This guide presents a comparative analysis of the reaction kinetics of 2-(2,2,2-Trifluoroethoxy)ethanol. Due to the limited direct experime...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reaction Kinetics of 2-(2,2,2-Trifluoroethoxy)ethanol

This guide presents a comparative analysis of the reaction kinetics of 2-(2,2,2-Trifluoroethoxy)ethanol. Due to the limited direct experimental data on this specific compound, this report leverages kinetic information from structurally similar alcohols—2,2,2-Trifluoroethanol (TFE), 2-methoxyethanol, 2-ethoxyethanol, and ethanol—to provide a robust comparative assessment. The primary reactions discussed are oxidation and esterification, which are fundamental to understanding the reactivity of this class of molecules.

2-(2,2,2-Trifluoroethoxy)ethanol is a primary alcohol distinguished by the presence of a trifluoroethoxy group. This structural feature is anticipated to significantly influence its chemical reactivity, particularly in terms of reaction kinetics, when compared to unsubstituted ethanol or other alkoxyethanols. The high electronegativity of the fluorine atoms is expected to create a strong electron-withdrawing inductive effect, which can alter the electron density at the hydroxyl group and the adjacent carbon atom. This, in turn, will affect the rates of reactions such as oxidation and esterification.

Theoretical Framework: Factors Influencing Reaction Kinetics

The reaction kinetics of 2-(2,2,2-Trifluoroethoxy)ethanol are primarily governed by electronic and steric factors, as well as the reaction conditions.

  • Electronic Effects: The trifluoromethyl group (CF₃) in the ethoxy substituent is a strong electron-withdrawing group. This effect is transmitted through the ether linkage to the hydroxyethyl moiety, leading to a more acidic hydroxyl proton compared to ethanol or non-fluorinated alkoxyethanols. For oxidation reactions, this may increase the rate by facilitating proton removal in certain mechanisms. Conversely, for acid-catalyzed esterification, the decreased nucleophilicity of the hydroxyl oxygen could potentially slow the reaction rate.

  • Steric Effects: The bulk of the trifluoroethoxy group may introduce steric hindrance around the reaction center, potentially slowing down reactions that are sensitive to steric bulk, such as the approach of a bulky reagent.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates by stabilizing or destabilizing reactants, transition states, and products. The polarity and hydrogen-bonding capabilities of the solvent are particularly important.[1]

Comparative Analysis of Reaction Kinetics

To contextualize the expected reactivity of 2-(2,2,2-Trifluoroethoxy)ethanol, this section compares the known kinetics of related alcohols in two key reactions: oxidation and esterification.

Oxidation of Alcohols

The oxidation of primary alcohols can yield aldehydes and subsequently carboxylic acids, depending on the oxidizing agent and reaction conditions.[2] The rate of oxidation is influenced by the substituents on the alcohol.

CompoundStructureExpected Relative Rate of OxidationRationale
2-(2,2,2-Trifluoroethoxy)ethanol CF₃CH₂OCH₂CH₂OHModerate to FastThe electron-withdrawing trifluoroethoxy group is expected to increase the acidity of the hydroxyl proton, potentially facilitating oxidation.
2,2,2-Trifluoroethanol (TFE) CF₃CH₂OHFastThe strong inductive effect of the CF₃ group directly on the carbinol carbon makes the hydroxyl proton more acidic and facilitates oxidation to trifluoroacetic acid.[3][4]
2-Ethoxyethanol CH₃CH₂OCH₂CH₂OHModerateThe ethoxy group has a modest inductive effect compared to the trifluoroethoxy group. Kinetic studies on its oxidation by potassium ferrate have been performed.[5][6]
2-Methoxyethanol CH₃OCH₂CH₂OHModerateSimilar to 2-ethoxyethanol, the methoxy group has a mild electronic effect. Its oxidation kinetics have also been studied.[5][6]
Ethanol CH₃CH₂OHBaselineServes as a baseline for comparison. Its oxidation kinetics are well-documented with various oxidants.[7][8]
Esterification of Alcohols

Fischer esterification is the acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester and water. The rate of this reversible reaction is sensitive to the nucleophilicity of the alcohol's oxygen and steric hindrance.

CompoundStructureExpected Relative Rate of EsterificationRationale
2-(2,2,2-Trifluoroethoxy)ethanol CF₃CH₂OCH₂CH₂OHSlow to ModerateThe electron-withdrawing trifluoroethoxy group reduces the nucleophilicity of the hydroxyl oxygen, likely slowing the rate of esterification compared to ethanol.
2,2,2-Trifluoroethanol (TFE) CF₃CH₂OHSlowThe strong electron-withdrawing effect of the CF₃ group significantly reduces the nucleophilicity of the hydroxyl oxygen.
2-Ethoxyethanol CH₃CH₂OCH₂CH₂OHModerateThe nucleophilicity is comparable to or slightly less than that of ethanol.
2-Methoxyethanol CH₃OCH₂CH₂OHModerateSimilar reactivity to 2-ethoxyethanol is expected.
Ethanol CH₃CH₂OHBaselineA standard primary alcohol with well-studied esterification kinetics.[9]

Experimental Protocols

Detailed methodologies for studying the kinetics of alcohol oxidation and esterification are provided below.

Protocol for Kinetic Study of Alcohol Oxidation by Potassium Dichromate

This protocol outlines a general procedure for monitoring the oxidation of an alcohol using UV-Vis spectrophotometry.

Materials:

  • Alcohol (e.g., 2-(2,2,2-Trifluoroethoxy)ethanol)

  • Potassium dichromate(VI) solution (0.1 M)[2]

  • Sulfuric acid (1 M)[2]

  • Distilled water

  • UV-Vis spectrophotometer

  • Thermostatted water bath

  • Stopwatch

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reaction Mixture: In a volumetric flask, prepare a solution of the alcohol in a suitable solvent (e.g., water or a water/acetonitrile mixture). In a separate flask, prepare a solution of potassium dichromate and sulfuric acid.

  • Temperature Equilibration: Place both solutions in a thermostatted water bath to reach the desired reaction temperature.

  • Initiation of Reaction: To initiate the reaction, pipette a known volume of the potassium dichromate solution into the alcohol solution with vigorous stirring. Start the stopwatch immediately.

  • Kinetic Measurements: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution in a cold solvent). Measure the absorbance of the solution at a wavelength where the dichromate ion absorbs strongly (around 350 nm or 440 nm). The disappearance of the orange color of Cr₂O₇²⁻ and the appearance of the green color of Cr³⁺ can be monitored.[10]

  • Data Analysis: Plot the absorbance (or concentration of dichromate) versus time. From this data, determine the order of the reaction and the rate constant.

Protocol for Kinetic Study of Fischer Esterification

This protocol describes a method for studying the esterification of an alcohol with a carboxylic acid, with analysis by titration or gas chromatography.

Materials:

  • Alcohol (e.g., 2-(2,2,2-Trifluoroethoxy)ethanol)

  • Carboxylic acid (e.g., acetic acid)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (if necessary)

  • Thermostatted reaction vessel with a stirrer and condenser

  • Gas chromatograph (GC) or titration equipment

  • Stopwatch

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, combine the alcohol, carboxylic acid, and solvent (if used). Allow the mixture to reach the desired temperature.

  • Initiation of Reaction: Add a known amount of the acid catalyst to the reaction mixture and start the stopwatch. This is considered time zero.[11]

  • Sampling: At regular intervals, withdraw a small sample from the reaction mixture. Immediately quench the reaction by cooling the sample and neutralizing the catalyst with a base.

  • Analysis: Analyze the composition of the sample to determine the concentration of the reactants and products. This can be done by:

    • Titration: Titrate the remaining carboxylic acid with a standardized base.

    • Gas Chromatography (GC): Separate and quantify the reactants and products using a GC equipped with a suitable column and detector.

  • Data Analysis: Plot the concentration of the carboxylic acid or the ester as a function of time. Use this data to determine the reaction order and the rate constant for the esterification reaction.

Visualization of Factors Influencing Reaction Kinetics

The following diagram illustrates the key factors that influence the reaction kinetics of 2-(2,2,2-Trifluoroethoxy)ethanol.

Reaction_Kinetics_Factors cluster_molecule Molecular Structure cluster_reaction Reaction Conditions cluster_outcome Kinetic Outcome A 2-(2,2,2-Trifluoroethoxy)ethanol B Inductive Effect (-I) of CF3CH2O- A->B influences C Steric Hindrance A->C exhibits D Hydroxyl Group (-OH) A->D contains I Reaction Rate B->I C->I D->I E Reactant Concentration E->I F Temperature F->I G Catalyst (Acid/Base/Enzyme) G->I H Solvent Polarity & H-bonding H->I J Reaction Mechanism (e.g., SN1, SN2, E1, E2) I->J K Product Selectivity I->K

Caption: Factors influencing the reaction kinetics of 2-(2,2,2-Trifluoroethoxy)ethanol.

References

Validation

Cross-validation of experimental results obtained using 2-(2,2,2-Trifluoroethoxy)ethanol

For researchers, scientists, and drug development professionals, the selection of appropriate solvents and reagents is a critical factor in experimental success. This guide provides a comparative overview of 2-(2,2,2-Tri...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate solvents and reagents is a critical factor in experimental success. This guide provides a comparative overview of 2-(2,2,2-Trifluoroethoxy)ethanol, a fluorinated ether alcohol, and contextualizes its potential applications against the more extensively studied 2,2,2-Trifluoroethanol (TFE). While direct experimental data for 2-(2,2,2-Trifluoroethoxy)ethanol is limited in peer-reviewed literature, this guide summarizes its known properties and offers a comparative perspective based on available information and the well-documented characteristics of TFE.

Physicochemical Properties: A Comparative Overview

The introduction of a trifluoroethoxy group significantly influences the properties of an alcohol. Below is a comparison of the key physicochemical properties of 2-(2,2,2-Trifluoroethoxy)ethanol and 2,2,2-Trifluoroethanol.

Property2-(2,2,2-Trifluoroethoxy)ethanol2,2,2-Trifluoroethanol (TFE)Key Differences and Implications
CAS Number 2358-54-5[1][2][3]75-89-8[4]Differentiates the two distinct chemical entities.
Molecular Formula C4H7F3O2[1][2][5]C2H3F3O[4]The presence of an additional ethoxy group in 2-(2,2,2-Trifluoroethoxy)ethanol increases its molecular weight and alters its polarity and solvent properties.
Molecular Weight 144.09 g/mol [2][5]100.04 g/mol [4]The higher molecular weight of 2-(2,2,2-Trifluoroethoxy)ethanol may influence its boiling point, viscosity, and diffusion characteristics in solution.
Appearance Colorless liquid[1][3]Colorless liquid[4]Both are clear liquids at room temperature, facilitating their use as solvents.
Solubility Soluble in water and various organic solvents[1]Miscible with water and ethanol[4]The ether linkage in 2-(2,2,2-Trifluoroethoxy)ethanol may enhance its solubility for a broader range of organic compounds compared to TFE.

Performance in Experimental Applications: A Comparative Perspective

Due to the limited availability of direct comparative studies for 2-(2,2,2-Trifluoroethoxy)ethanol, its performance is largely inferred from its structural characteristics and the known applications of related fluorinated compounds like TFE.

Use as a Specialized Solvent

Both 2-(2,2,2-Trifluoroethoxy)ethanol and TFE are considered valuable solvents in organic synthesis. The trifluoromethyl group in these molecules imparts unique properties, such as increased stability and the ability to influence reaction pathways.[1]

2-(2,2,2-Trifluoroethoxy)ethanol is noted for its use as a solvent in the inks and coatings industry and as a chemical intermediate.[3] It has been suggested as a specialized solvent for the oxidation of sulfur compounds using hydrogen peroxide.[6] Its higher boiling point compared to TFE might be advantageous in reactions requiring elevated temperatures.

2,2,2-Trifluoroethanol (TFE) is a well-established solvent in organic chemistry.[4] It is particularly effective in promoting reactions that benefit from a polar, non-nucleophilic medium.[7] For instance, it has been shown to improve nucleophile-selectivity in peptide arylation reactions compared to solvents like DMF.

Role in Biochemistry and Drug Development

Fluorinated alcohols are widely used in biochemical studies, particularly in the context of protein and peptide chemistry.

2,2,2-Trifluoroethanol (TFE) has been extensively used as a co-solvent to induce and stabilize secondary structures, particularly alpha-helices, in peptides and proteins.[4] This property is invaluable for NMR studies of protein folding. Depending on its concentration, TFE can either stabilize or denature protein structures.

The strategic incorporation of fluorine into molecules is a common strategy in drug discovery to enhance metabolic stability and bioavailability.[8][9] Fluorinated ethers, in particular, are gaining attention as valuable intermediates in pharmaceutical synthesis.[10] While direct applications of 2-(2,2,2-Trifluoroethoxy)ethanol in drug development are not well-documented, its structure suggests potential as a building block for novel therapeutic agents.

Experimental Protocols

Given the scarcity of detailed experimental protocols for 2-(2,2,2-Trifluoroethoxy)ethanol, a representative protocol for a common application of its analogue, TFE, is provided below. This can serve as a starting point for designing experiments with 2-(2,2,2-Trifluoroethoxy)ethanol, with the understanding that optimization will be necessary.

Protocol: Protein Denaturation using 2,2,2-Trifluoroethanol (TFE)

This protocol describes a general procedure for studying the effect of TFE on protein stability using circular dichroism (CD) spectroscopy.

Materials:

  • Lyophilized protein of interest

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • CD spectrometer

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Protein Stock Solution: Prepare a concentrated stock solution of the protein in the phosphate buffer. Determine the precise protein concentration using a suitable method (e.g., UV absorbance at 280 nm).

  • TFE-Buffer Solutions: Prepare a series of solutions with varying concentrations of TFE in the phosphate buffer (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).

  • Sample Preparation: For each TFE concentration, dilute the protein stock solution into the corresponding TFE-buffer solution to a final protein concentration suitable for CD analysis (typically in the µM range).

  • CD Spectroscopy:

    • Record the far-UV CD spectrum (e.g., from 190 to 260 nm) for each sample at a controlled temperature (e.g., 25 °C).

    • Use the corresponding TFE-buffer solution as a blank.

  • Data Analysis:

    • Analyze the changes in the CD signal, particularly at wavelengths characteristic of alpha-helical (e.g., 222 nm and 208 nm) and beta-sheet structures, as a function of TFE concentration.

    • This will provide insights into the denaturing or structure-inducing effects of TFE on the protein.

Adaptation for 2-(2,2,2-Trifluoroethoxy)ethanol: A similar experimental setup could be used to evaluate the effect of 2-(2,2,2-Trifluoroethoxy)ethanol on protein stability. The concentration range and incubation times may need to be adjusted based on the different solvent properties of this compound.

Visualizing Synthesis and Interactions

Synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol

The synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol can be achieved through the Williamson ether synthesis, a common method for preparing ethers. This involves the reaction of an alkoxide with a primary alkyl halide. A plausible synthetic route is depicted below.

cluster_reactants Reactants cluster_products Products TFE 2,2,2-Trifluoroethanol Alkoxide Trifluoroethoxide Intermediate TFE->Alkoxide + Base Base Strong Base (e.g., NaH) Haloethanol 2-Chloroethanol Target 2-(2,2,2-Trifluoroethoxy)ethanol Haloethanol->Target Salt Salt (e.g., NaCl) Target->Salt + Byproduct Alkoxide->Target + 2-Chloroethanol

Caption: Proposed synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol.

Solvent-Solute Interaction Comparison

The structural differences between 2-(2,2,2-Trifluoroethoxy)ethanol and TFE lead to different potential interactions with solute molecules.

cluster_TFE 2,2,2-Trifluoroethanol (TFE) cluster_TFEE 2-(2,2,2-Trifluoroethoxy)ethanol TFE_mol CF3-CH2-OH Solute1 Solute TFE_mol->Solute1 H-bonding (donor/acceptor) Dipole-dipole TFEE_mol CF3-CH2-O-CH2-CH2-OH Solute2 Solute TFEE_mol->Solute2 H-bonding (donor/acceptor) Dipole-dipole Ether linkage interaction

Caption: Potential solvent-solute interactions.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Proper Disposal of 2-(2,2,2-Trifluoroethoxy)ethanol

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal pro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 2-(2,2,2-Trifluoroethoxy)ethanol (CAS No. 2358-54-5), ensuring the safety of personnel and compliance with regulatory standards.

Safety and Hazard Information

2-(2,2,2-Trifluoroethoxy)ethanol is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key quantitative data for 2-(2,2,2-Trifluoroethoxy)ethanol:

PropertyValueReference
CAS Number 2358-54-5[1][2][3][4]
Molecular Formula C4H7F3O2[1][3]
Molecular Weight 144.09 g/mol [1][3]
Density 1.2902 g/cm³ (at 25 °C)[3]
Form Oil[3]
Solubility Chloroform (Sparingly), Methanol (Slightly)[3]
pKa 14.21 ± 0.10 (Predicted)[3]

Experimental Protocol: Disposal of 2-(2,2,2-Trifluoroethoxy)ethanol

The proper disposal of 2-(2,2,2-Trifluoroethoxy)ethanol must be conducted in accordance with all applicable federal, state, and local regulations. The following is a general procedural guideline.

1. Waste Identification and Segregation:

  • Treat all 2-(2,2,2-Trifluoroethoxy)ethanol waste, including contaminated materials (e.g., pipette tips, gloves, absorbent pads), as hazardous waste.
  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Containerization:

  • Collect liquid waste in a designated, properly labeled, and chemically compatible container. The container must have a tightly sealing cap.
  • Solid waste contaminated with 2-(2,2,2-Trifluoroethoxy)ethanol should be collected in a separate, clearly labeled, and sealed container.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "2-(2,2,2-Trifluoroethoxy)ethanol," and the associated hazards (e.g., "Harmful," "Irritant").

4. Storage:

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
  • Ensure the storage area is cool and well-ventilated.

5. Professional Disposal:

  • The disposal of 2-(2,2,2-Trifluoroethoxy)ethanol must be handled by a licensed and certified hazardous waste disposal company.[5][6][7]
  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Provide them with an accurate description and quantity of the waste.

Important Note: Never dispose of 2-(2,2,2-Trifluoroethoxy)ethanol down the drain or in the regular trash.[5] This can lead to environmental contamination and is a violation of regulatory standards.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(2,2,2-Trifluoroethoxy)ethanol.

Disposal Workflow for 2-(2,2,2-Trifluoroethoxy)ethanol start Start: Generation of 2-(2,2,2-Trifluoroethoxy)ethanol Waste identify_waste Identify as Hazardous Waste start->identify_waste segregate_waste Segregate from other waste streams identify_waste->segregate_waste containerize_liquid Collect liquid waste in a compatible, sealed container segregate_waste->containerize_liquid containerize_solid Collect contaminated solids in a separate, sealed container segregate_waste->containerize_solid label_container Label container with: 'Hazardous Waste' '2-(2,2,2-Trifluoroethoxy)ethanol' Hazard symbols containerize_liquid->label_container containerize_solid->label_container store_waste Store in a designated cool, well-ventilated, and secure area label_container->store_waste contact_ehs Contact Institutional EHS for waste pickup store_waste->contact_ehs professional_disposal Arrange for disposal by a licensed hazardous waste vendor contact_ehs->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal Workflow for 2-(2,2,2-Trifluoroethoxy)ethanol

References

Handling

Essential Safety and Logistical Information for Handling 2-(2,2,2-Trifluoroethoxy)ethanol

This guide provides essential procedural information for the safe handling and disposal of 2-(2,2,2-Trifluoroethoxy)ethanol for researchers, scientists, and drug development professionals. Personal Protective Equipment (...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential procedural information for the safe handling and disposal of 2-(2,2,2-Trifluoroethoxy)ethanol for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Due to the lack of a specific Safety Data Sheet, quantitative data for PPE is not available. The following recommendations are based on general best practices for handling potentially hazardous chemicals.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesConforming to EN166 or NIOSH standards.
Face ShieldRecommended when there is a splash hazard.
Hand Protection Chemical-Resistant GlovesMaterial: Not specified in available safety data. Consult glove manufacturer's resistance charts.
Thickness: Not specified in available safety data.
Breakthrough Time: Not specified in available safety data.
Body Protection Laboratory CoatStandard lab coat.
Chemical-Resistant ApronRecommended when handling larger quantities.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with appropriate cartridges if working outside a fume hood or if ventilation is inadequate.
Physicochemical Properties

Table 2: Physical and Chemical Properties of 2-(2,2,2-Trifluoroethoxy)ethanol

PropertyValue
CAS Number 2358-54-5
Flash Point 70 °C
Boiling Point 84 °C at 80 mmHg
Density 1.2902 g/cm³ at 25 °C

Operational Plan

Pre-Handling Procedures
  • Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment, considering the quantity of the chemical to be used, potential for aerosol generation, and emergency procedures.

  • Information Review: All personnel must review this safety guide and any available safety information before commencing work.

  • Fume Hood Check: Ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • PPE Inspection: Inspect all PPE for damage before use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Procedures
  • Location: All handling of 2-(2,2,2-Trifluoroethoxy)ethanol must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment: Wear the appropriate PPE as detailed in Table 1.

  • Dispensing: Use appropriate tools (e.g., chemical-resistant spatulas, pipettes) to handle the chemical. Avoid generating dust or aerosols.

  • Container Handling: Keep containers tightly closed when not in use.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Post-Handling Procedures
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent and then soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

  • Storage: Store 2-(2,2,2-Trifluoroethoxy)ethanol in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials.

Disposal Plan

  • Waste Collection: Collect all waste containing 2-(2,2,2-Trifluoroethoxy)ethanol in a dedicated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal Route: Dispose of the hazardous waste through a licensed environmental waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated containers can then be disposed of according to institutional guidelines.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Information prep2 Inspect PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Dispense Chemical handle2->handle3 handle4 Keep Container Closed handle3->handle4 post1 Decontaminate Surfaces & Equipment handle4->post1 post2 Properly Remove PPE post1->post2 post3 Store Chemical Securely post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Arrange for Professional Disposal disp1->disp2

Caption: Safe handling workflow for 2-(2,2,2-Trifluoroethoxy)ethanol.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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